Mesoridazine Besylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970. This drug has a black box warning from the FDA.
See also: Mesoridazine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2.C6H6O3S/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;7-10(8,9)6-4-2-1-3-5-6/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHBCPQHRVYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954368 | |
| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32672-69-8 | |
| Record name | Mesoridazine besylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32672-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mesoridazine besylate [USP] | |
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| Record name | MESORIDAZINE BESYLATE | |
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| Record name | Benzenesulfonic acid--2-(methanesulfinyl)-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesoridazine benzenesulfonate | |
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| Record name | MESORIDAZINE BESYLATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mesoridazine Besylate on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Mesoridazine (B118732) Besylate, with a specific focus on its interaction with dopamine (B1211576) receptors. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the modulation of dopaminergic neurotransmission.[1] This document details the quantitative binding affinities of mesoridazine, explores the downstream signaling pathways it influences, and outlines the experimental protocols used to elucidate these interactions.
Dopamine Receptor Binding Affinity of Mesoridazine
Mesoridazine exhibits a distinct binding profile for various dopamine receptor subtypes. Its primary action is as an antagonist at D2-like dopamine receptors (D2, D3, and D4), which is a hallmark of typical antipsychotic drugs.[2] The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine significantly influences its binding affinity and functional activity.[3] Studies on the individual stereoisomers have revealed that two of the four isomers possess potent D2 receptor binding and functional antagonism.[3]
Table 1: Quantitative Binding Affinities (Ki) of Mesoridazine for Human Dopamine Receptor Subtypes
| Receptor Subtype | -log(Ki) | Ki (nM) | Reference |
| Dopamine D1 | 6.99 | 102.3 | [4] |
| Dopamine D2 | 7.72 | 19.05 | [4] |
| Dopamine D3 | < 3 (for potent isomers) | < 3 | [3] |
| Dopamine D4 | - | < 20 | [5] |
| Dopamine D5 | No data available | No data available |
Table 2: Functional Antagonism (IC50) of Mesoridazine Stereoisomers at the Dopamine D2 Receptor
| Stereoisomer | IC50 (nM) | Reference |
| Potent Isomer 1 | ≤ 10 | [3] |
| Potent Isomer 2 | ≤ 10 | [3] |
Mechanism of Action and Downstream Signaling Pathways
Mesoridazine's antagonism of dopamine receptors, particularly the D2 receptor, is central to its antipsychotic effects. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[6] These two families are coupled to different G-proteins and trigger opposing downstream signaling cascades.[7]
D2-like Receptor Signaling Pathway
The D2-like receptors are coupled to inhibitory G-proteins (Gi/o).[7] When dopamine binds to these receptors, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP).[7] This results in decreased intracellular cAMP levels and reduced activity of protein kinase A (PKA).
Mesoridazine, as an antagonist, binds to the D2 receptor but does not activate it.[2] By occupying the receptor, it prevents dopamine from binding and initiating the inhibitory signaling cascade. This blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.
Mesoridazine antagonism of the D2 receptor signaling pathway.
In addition to the canonical G-protein signaling, D2 receptor activation can also lead to G-protein-independent signaling through β-arrestin.[8] This pathway can mediate distinct cellular responses. The precise role of mesoridazine in modulating this β-arrestin-dependent signaling is an area of ongoing research.
D1-like Receptor Signaling Pathway
The D1-like receptors are coupled to stimulatory G-proteins (Gs). When dopamine binds to these receptors, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. Mesoridazine has a lower affinity for D1 receptors compared to D2 receptors.[4] Its antagonist activity at these receptors is less pronounced but may contribute to its overall pharmacological profile.
Mesoridazine antagonism of the D1 receptor signaling pathway.
Experimental Protocols
The binding affinities of mesoridazine for dopamine receptors are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[9] The following is a representative protocol adapted from the NIMH Psychoactive Drug Screening Program (PDSP).[10][11]
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the affinity (Ki) of a test compound (mesoridazine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Receptor Source: Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Test Compound: Mesoridazine Besylate.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor (e.g., haloperidol (B65202) for D2).
-
Assay Buffer: Typically a Tris-HCl buffer with physiological salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of mesoridazine.
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of mesoridazine.
-
For determining total binding, add assay buffer instead of mesoridazine.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of mesoridazine by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of mesoridazine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent antagonist of dopamine D2-like receptors, with a higher affinity for D2, D3, and D4 subtypes compared to D1-like receptors. Its mechanism of action is primarily attributed to the blockade of D2 receptor-mediated signaling pathways, leading to a reduction in the overactive dopaminergic neurotransmission associated with psychosis. The quantitative data on its binding affinities and the understanding of its impact on downstream signaling cascades are crucial for the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the role of mesoridazine's interaction with D5 receptors and its modulation of G-protein-independent signaling pathways.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 3. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mesoridazine [drugcentral.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIMH Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Mesoridazine Besylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Mesoridazine (B118732) Besylate, a phenothiazine-class antipsychotic agent. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.
Synthesis of Mesoridazine Besylate
The synthesis of this compound is a multi-step process commencing with the formation of the Mesoridazine free base, followed by its conversion to the besylate salt. The primary synthesis route is outlined in U.S. Patent 3,084,161, which describes the preparation of 3-methylsulphinyl phenothiazine (B1677639) derivatives.
Synthesis of Mesoridazine Free Base
The synthesis of the Mesoridazine free base, chemically named 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine, involves the alkylation of 2-methylsulfinylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine (B1622540).
Experimental Protocol:
A detailed experimental protocol, based on the principles outlined in U.S. Patent 3,084,161, is as follows:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-methylsulfinylphenothiazine in an inert organic solvent such as benzene, toluene, or xylene.
-
Addition of Condensing Agent: Introduce an alkaline condensation agent to the solution. Suitable agents include alkali metals (e.g., metallic sodium), alkali metal hydroxides (e.g., sodium or potassium hydroxide), amides (e.g., sodium amide), or alkanolates (e.g., sodium tertiary butylate).
-
Alkylation: While stirring, add 2-(2-chloroethyl)-1-methylpiperidine to the reaction mixture. The reaction can be carried out at or above room temperature.
-
Reaction Completion and Work-up: After the reaction is complete, the mixture is washed with water. The organic layer is then extracted with an aqueous solution of a weak organic acid, such as tartaric acid, to separate the basic product from neutral byproducts.
-
Isolation of the Free Base: The acidic aqueous extract is made alkaline, causing the oily Mesoridazine free base to separate. The base is then extracted with an organic solvent like benzene.
-
Purification: The organic extract is washed with water, dried over a suitable drying agent (e.g., potassium carbonate), and the solvent is evaporated under reduced pressure to yield the crude Mesoridazine free base. Further purification can be achieved by distillation in a high vacuum.
Synthesis of this compound
The final step is the conversion of the Mesoridazine free base to its besylate salt to improve its stability and solubility.
Experimental Protocol:
-
Dissolution: Dissolve the purified Mesoridazine free base in a suitable organic solvent, such as ethyl acetate.
-
Salt Formation: To this solution, add an equimolar amount of benzenesulfonic acid dissolved in the same solvent.
-
Crystallization: The this compound salt will precipitate from the solution. The crystallization process can be aided by cooling the mixture.
-
Isolation and Drying: The precipitated crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Synthesis Pathway
Chemical Characterization
A thorough chemical characterization of this compound is crucial for confirming its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Mesoridazine and its besylate salt is presented in the table below.
| Property | Mesoridazine (Free Base) | This compound |
| Molecular Formula | C₂₁H₂₆N₂OS₂ | C₂₇H₃₂N₂O₄S₃ |
| Molecular Weight | 386.57 g/mol | 544.75 g/mol |
| Appearance | Oily product | White to pale yellow crystalline powder.[1] |
| Melting Point | Not applicable | Decomposes at approximately 178 °C.[1] |
| Solubility | Insoluble in water.[2] | 1 g is soluble in 20 mL of water, about 30 mL of alcohol, 8 mL of chloroform, and approximately 6.6 mL of methanol.[1] |
| Stability | - | Solutions are stable in the pH range of 4.0-6.5 and are sensitive to light.[1] |
Spectroscopic Characterization
¹H-NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol for ¹H-NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).
-
Instrumentation: Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all protons in the this compound molecule. A study on the diastereoisomeric ratio of a freshly synthesized sample of mesoridazine using NMR revealed two equal pairs of diastereoisomers.[3]
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol for ATR-FTIR:
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound, such as C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-S, S=O, and the sulfonic acid group from the besylate counter-ion.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Mesoridazine.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile (B52724)/water mixture).
-
Instrumentation: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to acquire full scan data to determine the parent ion mass and product ion scan data to obtain the fragmentation pattern. The ion transition monitored in positive-ion mode for mesoridazine is m/z 387>126.[1]
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight of the Mesoridazine cation and interpret the fragmentation pattern to further confirm its structure.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and quantifying the amount of this compound in a sample.
Experimental Protocol for HPLC:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor the elution at a wavelength where this compound has significant absorbance (e.g., around 265 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
-
Data Analysis: Integrate the peak area of the this compound peak. Purity can be assessed by the presence of any impurity peaks. Quantification is achieved by comparing the peak area to that of a reference standard of known concentration. A developed RP-HPLC method for the simultaneous estimation of Perphenazine and Amitriptyline, which are also phenothiazine derivatives, utilized a C18 column with a mobile phase of Phosphate Buffer (pH 2) and Acetonitrile (64:36 v/v) at a flow rate of 1.0 mL/min and detection at 265 nm.[4]
Characterization Workflow
Mechanism of Action and Signaling Pathway
Mesoridazine is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) receptors in the central nervous system. Specifically, it is an inhibitor of both D2 and D4 dopamine receptors.[5][6]
Signaling Pathway
The binding of dopamine to D2/D4 receptors on the postsynaptic neuron typically inhibits the production of cyclic AMP (cAMP) by inhibiting the enzyme adenylyl cyclase. Mesoridazine, by blocking these receptors, prevents this inhibition, thereby modulating downstream signaling pathways involved in mood, cognition, and motor control.
This guide provides a foundational understanding of the synthesis and chemical characterization of this compound. Researchers are encouraged to consult the cited references for further details and to adapt the described protocols to their specific laboratory conditions and analytical instrumentation.
References
In-vitro Dopamine Receptor Binding Affinity of Mesoridazine Besylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro dopamine (B1211576) receptor binding affinity of Mesoridazine (B118732) Besylate. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects through interaction with various neurotransmitter receptors, with a notable affinity for dopamine receptors.[1][2] This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of mesoridazine's pharmacological profile.
Quantitative Binding Affinity Data
The in-vitro binding affinity of mesoridazine for various dopamine receptor subtypes is a critical determinant of its antipsychotic activity and side-effect profile. The following table summarizes the available quantitative data, primarily expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki Value (nM) | Notes | Source(s) |
| Dopamine D1 | 102.3 | Antagonist activity. | [3] |
| Dopamine D2 | 19.05 | Potent antagonist activity. Stereochemistry of the sulfoxide (B87167) moiety plays a dominant role. | [3][4] |
| Dopamine D3 | Moderate Affinity | Two stereoisomers showed moderate affinity. | [4] |
| Dopamine D4 | < 20 | High affinity. | [5] |
| Dopamine D5 | No specific data found | - | - |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue or cell line source, and assay buffer composition.
Mesoridazine acts as a dopamine antagonist, meaning it binds to dopamine receptors but does not activate them, thereby blocking the actions of dopamine.[2] Its potent antagonism at the D2 receptor is a key mechanism for its antipsychotic effects.[4][6] Studies on stereoisomers of mesoridazine have highlighted that the stereochemistry of the sulfoxide group significantly influences its binding affinity for the D2 receptor.[4]
Experimental Protocols: Radioligand Displacement Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[7] The following protocol outlines a typical radioligand displacement assay for determining the binding affinity (Ki) of a test compound like mesoridazine for dopamine receptors.
1. Membrane Preparation
-
Source: Crude membrane preparations from cell lines stably expressing human recombinant dopamine receptor subtypes (e.g., CHO or HEK293 cells) or from tissues rich in these receptors (e.g., corpus striatum).[7][8]
-
Procedure:
-
Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[7]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[7]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[7]
-
Resuspend the membrane pellet in a fresh assay buffer and repeat the high-speed centrifugation to wash the membranes.[7]
-
Resuspend the final pellet in the assay buffer to a desired protein concentration.
-
2. Competitive Binding Assay
-
Materials:
-
Prepared cell membranes.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the dopamine receptor subtype of interest (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1-like receptors).[8][9]
-
Test Compound: Mesoridazine Besylate, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM Spiperone or Haloperidol) to determine the amount of non-specific binding of the radioligand.[7][10]
-
Assay Buffer: For example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[7]
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of mesoridazine.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate for a specific time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[10]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[7][8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]
-
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[7]
-
Plot the percentage of specific binding against the logarithm of the mesoridazine concentration.
-
Determine the IC50 value, which is the concentration of mesoridazine that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.[11]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Visualizations
The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of a key dopamine receptor target.
Caption: Workflow of a radioligand displacement assay.
Dopamine receptors are G protein-coupled receptors (GPCRs) that are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[][13] Mesoridazine primarily targets D2-like receptors.[3][4] The signaling pathway for the D2 receptor is depicted below.
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mesoridazine [drugcentral.org]
- 4. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. revvity.com [revvity.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of Mesoridazine Besylate in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of mesoridazine (B118732) besylate in rodent models. Mesoridazine, a piperidine-type phenothiazine (B1677639) and a major active metabolite of thioridazine, has been a subject of interest in neuropharmacology. This document consolidates available data on its absorption, distribution, metabolism, and excretion (ADME) in rats and mice, offering a valuable resource for preclinical research and development.
Pharmacokinetic Profile
The quantitative understanding of a drug's journey through the body is fundamental to assessing its efficacy and safety. While comprehensive pharmacokinetic data for mesoridazine in rodents is not extensively available in publicly accessible literature, this section summarizes the known parameters and provides context based on studies of its parent compound, thioridazine.
Data Presentation
Due to the limited direct studies on mesoridazine, a complete pharmacokinetic parameter table for both oral and intravenous administration in rats and mice cannot be fully populated at this time. The following tables represent a template for the required data, with available information included. Researchers are encouraged to use the provided experimental protocols to generate more comprehensive datasets.
Table 1: Oral Pharmacokinetic Parameters of Mesoridazine in Rodents
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Intravenous Pharmacokinetic Parameters of Mesoridazine in Rodents
| Species | Dose (mg/kg) | Half-life (t½) (hr) | Clearance (CL) (L/hr/kg) | Volume of Distribution (Vd) (L/kg) |
| Rat | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available |
Distribution
The distribution of a drug into various tissues is a critical factor influencing its therapeutic action and potential toxicity. For phenothiazines like mesoridazine, high concentrations are generally observed in well-perfused organs.
Tissue Distribution Data
Quantitative tissue distribution data for mesoridazine in rodents is sparse. However, studies on the parent drug, thioridazine, indicate that its metabolites, including mesoridazine, are distributed to most body tissues with high concentrations found in the brain, lung, liver, and kidneys.
Table 3: Tissue Distribution of Mesoridazine in Rodents (Illustrative)
| Species | Tissue | Concentration (ng/g) or Tissue/Plasma Ratio |
| Rat | Brain | Data not available |
| Liver | Data not available | |
| Kidney | Data not available | |
| Lung | Data not available | |
| Spleen | Data not available | |
| Mouse | Brain | Data not available |
| Liver | Data not available | |
| Kidney | Data not available | |
| Lung | Data not available | |
| Spleen | Data not available |
Metabolism
The biotransformation of mesoridazine is a complex process primarily occurring in the liver, leading to the formation of several metabolites. Understanding these metabolic pathways is essential for characterizing the drug's overall pharmacological and toxicological profile.
Identified Metabolites in Rats
A key study by Lin et al. (1993) identified several metabolites of mesoridazine in the urine of female rats following a 20 mg/kg oral dose.[1] The primary metabolic routes include ring sulfoxidation, N-demethylation, and lactam formation.
Identified Urinary Metabolites in Rats: [1]
-
Mesoridazine
-
Mesoridazine ring sulphoxide
-
Sulforidazine ring sulphoxide
-
N-desmethylmesoridazine ring sulphoxide
-
Lactam of sulforidazine ring sulphoxide
-
Phenolic derivatives of mesoridazine and sulforidazine (in conjugated form)
-
Lactam of mesoridazine
-
Lactam of mesoridazine ring sulphoxide
Metabolic Pathways
The metabolic transformation of mesoridazine in rodents involves multiple enzymatic reactions. The following diagram illustrates the inferred primary metabolic pathways.
Excretion
The elimination of mesoridazine and its metabolites from the body occurs through various routes, with urinary excretion being a significant pathway.
Excretion Profile in Rats
In female rats administered a 20 mg/kg oral dose of mesoridazine, the mean total urinary excretion of the parent drug and six of its metabolites was 2.6% of the administered dose.[1]
Table 4: Urinary Excretion of Mesoridazine and its Metabolites in Female Rats (% of Administered Dose) [1]
| Analyte | Mean % of Dose in Urine |
| Lactam of sulforidazine ring sulphoxide | 0.2% |
| Lactam of mesoridazine ring sulphoxide | 0.2% |
| Lactam of mesoridazine | 0.05% |
| Total Measured Analytes | 2.6% |
Note: The excretion percentages for mesoridazine, sulforidazine, mesoridazine ring sulphoxide, sulforidazine ring sulphoxide, and N-desmethylmesoridazine ring sulphoxide were not individually quantified in the cited study but are included in the total.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. For mouse studies, strains such as C57BL/6 or BALB/c are frequently employed.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and free access to standard chow and water, unless fasting is required for the experiment.
Drug Administration
The following diagram outlines a typical workflow for a rodent pharmacokinetic study.
-
Oral Administration (PO):
-
Mesoridazine besylate is dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Animals are fasted overnight prior to dosing.
-
The dose is administered via oral gavage using a suitable gauge gavage needle.
-
-
Intravenous Administration (IV):
-
This compound is dissolved in a sterile vehicle suitable for intravenous injection (e.g., saline).
-
The dose is administered via a cannulated vein (e.g., tail vein or jugular vein).
-
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points from a suitable site (e.g., tail vein, saphenous vein, or via a cannula). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest are collected, weighed, and homogenized for analysis.
-
Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.
Bioanalytical Method
A sensitive and specific bioanalytical method is essential for the accurate quantification of mesoridazine and its metabolites in biological matrices.
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[2]
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile (B52724) is a common and effective method for extracting mesoridazine from plasma samples.[2]
-
Tissues: Tissues are typically homogenized in a suitable buffer, followed by protein precipitation or solid-phase extraction.
-
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of mesoridazine and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for quantification.
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound in rodents. While significant insights into the metabolic pathways in rats exist, there is a clear need for more comprehensive quantitative pharmacokinetic and tissue distribution studies in both rats and mice to fully characterize the ADME profile of this compound. The experimental protocols and methodologies outlined herein provide a robust framework for conducting such studies, which will be invaluable for the continued preclinical evaluation of mesoridazine and related phenothiazine compounds.
References
The Impact of Mesoridazine Besylate on Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesoridazine (B118732), a phenothiazine-class antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects through complex interactions with multiple neuronal signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms of Mesoridazine Besylate, focusing on its engagement with dopamine (B1211576), serotonin (B10506), and adrenergic receptor systems. We present a synthesis of current research, including quantitative receptor binding and functional antagonism data, detailed experimental methodologies for key assays, and visual representations of the core signaling cascades affected by this compound. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development seeking to understand the intricate signaling pharmacology of Mesoridazine.
Introduction
Mesoridazine is a typical antipsychotic agent that has been utilized in the management of schizophrenia.[1] Its clinical efficacy is attributed to its ability to modulate neurotransmission in the central nervous system. The primary mechanism of action for phenothiazine (B1677639) antipsychotics involves the blockade of dopamine D2 receptors.[1] However, mesoridazine's pharmacological profile is broader, encompassing interactions with various serotonin and adrenergic receptors, which contributes to both its therapeutic actions and its side-effect profile.[1][2] Understanding the nuanced effects of mesoridazine on these signaling pathways is critical for a comprehensive grasp of its neuropharmacological properties.
Core Pharmacological Interactions and Signaling Pathways
Mesoridazine's effects on neuronal signaling are primarily mediated through its antagonist activity at several key G-protein coupled receptors (GPCRs). The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine plays a dominant role in its structure-activity relationship.[3]
Dopaminergic System
The hallmark of mesoridazine's antipsychotic action is its potent antagonism of the dopamine D2 receptor. D2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][5] By blocking D2 receptors, mesoridazine disinhibits this pathway, leading to a normalization of dopaminergic neurotransmission in conditions of dopamine hyperactivity.
Serotonergic System
Mesoridazine also exhibits affinity for serotonin receptors, particularly the 5-HT2A subtype.[3] The 5-HT2A receptor is coupled to Gq/11 proteins.[6] Activation of this receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] Antagonism of 5-HT2A receptors by mesoridazine is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists.
Furthermore, 5-HT2A receptor signaling can involve β-arrestin-dependent pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[1] While direct studies on mesoridazine's effect on this pathway are limited, its antagonism at the 5-HT2A receptor suggests a potential modulatory role.
Adrenergic System
Mesoridazine possesses moderate alpha-1 adrenergic blocking activity. Alpha-1 adrenergic receptors are coupled to Gq proteins, and their activation leads to a signaling cascade similar to that of the 5-HT2A receptor, involving PLC activation and the generation of IP3 and DAG. The antagonism of these receptors by mesoridazine can lead to side effects such as orthostatic hypotension.
Quantitative Data on Mesoridazine's Receptor Interactions
The following tables summarize the receptor binding affinities (Ki) and functional antagonism (IC50) of the four stereoisomers of mesoridazine at various neuronal receptors, as reported by Choi et al. (2004).[3]
Table 1: Receptor Binding Affinities (Ki, nM) of Mesoridazine Stereoisomers
| Receptor | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Dopamine D2 | < 3 | < 3 | > 1000 | > 1000 |
| Dopamine D3 | Moderate Affinity | Moderate Affinity | Moderate Affinity | Poor Affinity |
| Dopamine D1 | > 1000 | > 1000 | > 1000 | > 1000 |
| Serotonin 5-HT2A | Moderate Affinity | Moderate Affinity | Moderate Affinity | Poor Affinity |
| Serotonin 5-HT1A | > 1000 | > 1000 | > 1000 | > 1000 |
| Serotonin 5-HT2C | > 1000 | > 1000 | > 1000 | > 1000 |
Data sourced from Choi et al. (2004).[3] "Moderate Affinity" and "Poor Affinity" are qualitative descriptions from the source where specific Ki values were not provided.
Table 2: Functional Antagonism (IC50, nM) of Mesoridazine Stereoisomers
| Receptor | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Dopamine D2 | ≤ 10 | ≤ 10 | Not Determined | Not Determined |
Data sourced from Choi et al. (2004).[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the effects of mesoridazine on neuronal signaling pathways.
Radioligand Receptor Binding Assay (General Protocol)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell/Membrane Preparation:
-
Use cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or tissue homogenates from brain regions with high receptor expression.
-
Harvest cells or tissue and homogenize in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (mesoridazine).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, potent unlabeled ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Antagonism Assay: Calcium Flux (for Gq-coupled receptors like 5-HT2A)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Cell Preparation:
-
Seed cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer and incubate to allow for dye uptake.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (mesoridazine) to the wells and pre-incubate.
-
Place the plate in a fluorescence plate reader.
-
Inject a known concentration of an agonist (e.g., serotonin for 5-HT2A) into the wells while simultaneously measuring the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the response in the absence of antagonist as 100% and the baseline fluorescence as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Functional Antagonism Assay: cAMP Measurement (for Gi/o-coupled receptors like D2)
This assay measures the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.
-
Cell Preparation:
-
Seed cells stably expressing the Gi/o-coupled receptor (e.g., D2) in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of the antagonist (mesoridazine).
-
Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP level).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Normalize the cAMP levels, with the forskolin-only response as 100% and the maximal agonist-induced inhibition as 0%.
-
Plot the normalized cAMP levels against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a pharmacologically complex agent that exerts its antipsychotic effects through the modulation of multiple neurotransmitter systems. Its primary mechanism of action is potent antagonism of the dopamine D2 receptor, which is consistent with its classification as a typical antipsychotic. However, its interactions with the serotonin 5-HT2A and alpha-1 adrenergic receptors contribute significantly to its overall clinical profile. The stereospecificity of mesoridazine's interactions highlights the importance of chiral considerations in drug design and development. This guide provides a foundational understanding of the neuronal signaling pathways affected by mesoridazine, offering valuable insights for researchers working to develop novel therapeutics with improved efficacy and safety profiles for the treatment of psychiatric disorders. Further research is warranted to fully elucidate the downstream consequences of mesoridazine's modulation of these pathways, particularly the non-canonical β-arrestin-mediated signaling, and to obtain more precise quantitative data on its functional activity at all relevant receptor subtypes.
References
- 1. Development of a radioimmunoassay procedure for mesoridazine and its comparison with a high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Mesoridazine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of mesoridazine (B118732), a typical antipsychotic of the phenothiazine (B1677639) class, and its analogs. Mesoridazine, a principal active metabolite of thioridazine (B1682328), exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1] This document details the critical structural features influencing its pharmacological activity, presents quantitative data on receptor binding and functional antagonism, outlines relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Core Structural-Activity Relationship Principles
The pharmacological profile of mesoridazine and its analogs is dictated by the three-ring phenothiazine nucleus, the nature of the substituent at the 2-position of the phenothiazine ring, and the composition of the aminoalkyl side chain at the 10-position.[2][3]
-
Phenothiazine Nucleus and 2-Position Substitution: An electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[2] In mesoridazine, this is a methylsulfinyl group (-SOCH₃). The potency of phenothiazines generally increases with the electron-withdrawing capacity of the substituent at this position, in the order of OH < H < CN < CH₃ < Cl < CF₃.[3] Oxidation of the sulfur atom in the phenothiazine ring at the 5-position generally decreases activity.[3][4] Mesoridazine's sulfoxide (B87167) moiety plays a dominant role in its SAR, with stereochemistry significantly influencing receptor binding.[5]
-
Aminoalkyl Side Chain at the 10-Position: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[2][4] The amino group must be tertiary for maximal potency; primary and secondary amines are less active.[3][4] For mesoridazine, this side chain is a 2-(1-methylpiperidin-2-yl)ethyl group.[1]
The prevailing hypothesis for the mechanism of action of phenothiazines is that the protonated terminal amino group of the side chain forms a hydrogen bond with the electron-withdrawing substituent at the 2-position, creating a conformation that mimics dopamine and allows for competitive antagonism at dopamine receptors.[2]
Quantitative SAR Data
The following table summarizes the quantitative data on the receptor binding affinities (Ki) and functional antagonism (IC50) of mesoridazine and its key analog, thioridazine. The data highlights the higher potency of mesoridazine compared to its parent compound.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| Mesoridazine | D2 | Binding Affinity | < 3 | Rat | [5] | |
| Mesoridazine | D2 | Functional Antagonism | ≤ 10 | Rat | [5] | |
| Mesoridazine | D4 | Binding Affinity | < 20 | Rat | [6] | |
| Mesoridazine | 5-HT2A | Binding Affinity | Moderate Affinity | Rat | [5] | |
| Mesoridazine | D3 | Binding Affinity | Moderate Affinity | Rat | [5] | |
| Thioridazine | D2 | Binding Affinity | < 20 | Rat | [6] | |
| Thioridazine | D4 | Binding Affinity | < 20 | Rat | [6] | |
| Thioridazine Metabolites | D2 Autoreceptor | Functional Antagonism | Rabbit | [7] | ||
| Thioridazine | 130 | |||||
| Mesoridazine | 14.4 | |||||
| Sulforidazine (B28238) | 6.1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are outlines of key experimental protocols typically employed in the evaluation of mesoridazine and its analogs.
Dopamine Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for dopamine receptors.[8]
1. Membrane Preparation:
-
Source: Tissues or cells expressing the dopamine receptor of interest (e.g., rat striatum for D2 receptors, or recombinant cell lines like CHO or HEK293 cells transfected with the specific receptor subtype).
-
Procedure: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed centrifugation to pellet the membrane fraction containing the receptors. The final pellet is resuspended in the assay buffer.[8]
2. Competitive Radioligand Binding Assay:
-
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., mesoridazine) against a radiolabeled ligand with known affinity for the receptor.
-
Materials:
-
Procedure:
-
The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Functional Dopamine Receptor Assays
These assays measure the effect of a compound on receptor-mediated signaling.
1. cAMP Accumulation Assay (for D2-like receptors):
-
Principle: D2-like receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Antagonists block this effect.
-
Procedure:
-
Cells expressing the D2 receptor are treated with an agonist (e.g., dopamine) in the presence of varying concentrations of the antagonist (e.g., mesoridazine).
-
An adenylyl cyclase stimulator (e.g., forskolin) is often used to induce a measurable level of cAMP.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods such as ELISA or fluorescence-based biosensors.[11]
-
The IC50 value for the antagonist is determined from the concentration-response curve.
-
Mandatory Visualizations
Metabolic Pathway of Thioridazine to Mesoridazine
Caption: Metabolic conversion of thioridazine to its active metabolites.
Dopamine D2 Receptor Signaling Pathway and Mesoridazine Action
Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining receptor binding affinity.
References
- 1. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SAR of phenothiazine.pptx [slideshare.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. innoprot.com [innoprot.com]
Mesoridazine Besylate: A Technical Guide to its Stability and Solubility in Pharmaceutical Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of mesoridazine (B118732) besylate, focusing on its stability and solubility in various solvents. Mesoridazine, a phenothiazine-class antipsychotic agent and a metabolite of thioridazine (B1682328), requires thorough characterization of its stability and solubility to ensure the development of safe, effective, and stable pharmaceutical formulations. This document synthesizes available data on its solubility in aqueous and organic solvents, its stability under various stress conditions, and outlines detailed experimental protocols for the evaluation of these parameters. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Introduction
Mesoridazine besylate, chemically known as 10-[2-(1-methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine monobenzenesulfonate, is a potent dopamine (B1211576) receptor antagonist.[1] Understanding its behavior in different solvent systems and its degradation profile is critical for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of the final drug product. This guide is intended to be a key resource for professionals in the pharmaceutical industry, providing in-depth technical information on the stability and solubility of this active pharmaceutical ingredient (API).
Solubility Profile of this compound
The solubility of an API is a critical determinant of its bioavailability and is a key parameter in the design of dosage forms. The solubility of this compound has been reported in a variety of common pharmaceutical solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note the conflicting reports regarding its aqueous solubility. One source indicates a solubility of 1 gram in 20 mL of water (equivalent to 50 mg/mL), while others describe it as insoluble.[1] This discrepancy may be attributable to the pH of the water used, as the injection form of this compound has a pH between 4.0 and 5.0, suggesting that its solubility is pH-dependent.
| Solvent | Solubility (mg/mL) | Comments |
| Water | 50 | 1 g in 20 mL.[1] |
| Water | Insoluble | Contradictory report; likely in neutral pH water. |
| Ethanol | ~33.3 | 1 g in approx. 30 mL.[1] |
| Chloroform | 125 | 1 g in 8 mL.[1] |
| Methanol | ~151.5 | 1 g in approx. 6.6 mL.[1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥54.58 | |
| Dimethyl Sulfoxide (DMSO) | >21.5 | |
| Dimethyl Sulfoxide (DMSO) | 10 | |
| Ethanol (EtOH) | ≥19.55 |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a glass flask containing a known volume of the solvent. The excess solid should be clearly visible.
-
Stopper the flask securely and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant rate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Repeat the experiment in triplicate to ensure the reproducibility of the results.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, light, and temperature. Understanding its degradation pathways is essential for developing a stable formulation and defining appropriate storage conditions.
General Stability Characteristics
-
pH Stability: this compound is reported to be stable in solutions with a pH range of 4.0 to 6.5.[1]
-
Photosensitivity: The compound is light-sensitive, and solutions should be protected from light to prevent photodegradation.[1]
-
Solid-State Stability: As a powder, it is stable for at least two years when stored at -20°C.
-
Solution Stability: In solvents like DMSO, stability is more limited, with recommendations of storage at -80°C for up to 3 months or -20°C for up to 2 weeks.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions.
3.2.1. Degradation Pathways
Mesoridazine is the sulfoxide metabolite of thioridazine. A primary degradation pathway for phenothiazines involves oxidation of the sulfur atom in the heterocyclic ring.[2] For mesoridazine, this can lead to the formation of the corresponding sulfone, sulforidazine. Photodegradation is also a significant pathway for phenothiazines, potentially leading to a variety of degradation products.
3.2.2. Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature. At various time points, withdraw samples and analyze by HPLC.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., at 80°C) for a specified duration. Also, subject a solution of the drug to thermal stress. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze both samples by HPLC.
Stability-Indicating Analytical Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A well-developed HPLC method is typically employed for this purpose.
Representative HPLC Method Protocol
The following is a representative stability-indicating RP-HPLC method based on protocols for similar phenothiazine (B1677639) compounds. This method would require validation for its specific application to this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, water, and triethylamine (B128534) (850:150:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 261 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare the sample solution (from forced degradation studies or stability testing) in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Evaluation: The method should demonstrate specificity by resolving the mesoridazine peak from all degradation product peaks. The peak purity of the mesoridazine peak should be assessed using a photodiode array (PDA) detector.
Visualizations
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion
This technical guide provides a consolidated resource on the stability and solubility of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in the formulation and characterization of this important antipsychotic agent. Further studies are warranted to provide a more comprehensive quantitative solubility profile across a range of pH values and to fully elucidate the structures of all degradation products under various stress conditions. The use of a validated stability-indicating analytical method is paramount in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.
References
The Discovery and Development of Mesoridazine Besylate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesoridazine (B118732) besylate, a piperidine (B6355638) phenothiazine (B1677639) and the primary active metabolite of thioridazine (B1682328), was developed as a second-generation antipsychotic for the management of schizophrenia.[1] Its discovery stemmed from research into the structure-activity relationships of phenothiazine derivatives, aiming for improved efficacy and a favorable side-effect profile. Early pharmacological studies demonstrated potent antidopaminergic and antiserotonergic activity.[2] Clinical trials in the 1960s and 1970s established its efficacy in treating symptoms of schizophrenia.[3][4][5][6][7][8] However, the historical development of mesoridazine is intrinsically linked to the growing understanding of drug-induced cardiac arrhythmias. Concerns over its potential to cause significant QTc interval prolongation and subsequent risk of life-threatening torsades de pointes ultimately led to severe restrictions on its use and its eventual withdrawal from the market in the United States in 2004.[1][9][10] This technical guide provides an in-depth overview of the historical development, synthesis, pharmacological properties, and clinical evaluation of mesoridazine besylate, with a focus on the experimental methodologies and quantitative data that defined its trajectory.
Preclinical Discovery and Development
Synthesis of this compound
Mesoridazine is the besylate salt of a metabolite of thioridazine. The synthesis of mesoridazine involves the oxidation of the sulfur atom in the phenothiazine ring of a precursor molecule. A general synthetic route is outlined below.[2]
Experimental Protocol: Synthesis of Mesoridazine
A common synthesis pathway for mesoridazine involves the following key steps[2]:
-
Protection of the Phenothiazine Nitrogen: 2-Methylthiophenothiazine is treated with acetic anhydride (B1165640) to protect the nitrogen atom as an amide (10-acetyl-2-methylthiophenothiazine).
-
Oxidation: The protected intermediate is then oxidized using hydrogen peroxide. This step introduces the sulfoxide (B87167) group at the 2-position of the phenothiazine ring system.
-
Deprotection: The acetyl protecting group is removed from the nitrogen atom, typically by hydrolysis with potassium carbonate in methanol, to yield 2-methylsulfonylphenothiazine.
-
Side-Chain Alkylation: The final step involves the introduction of the piperidine side chain. This is achieved by alkylating the nitrogen of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine (B1622540) in the presence of a strong base like sodamide.
The resulting mesoridazine free base can then be converted to the besylate salt by reacting it with benzenesulfonic acid.
Initial Pharmacological Screening
The initial pharmacological evaluation of mesoridazine revealed a profile characteristic of a potent antipsychotic agent. These early studies in animal models were crucial in establishing its potential for clinical development.[11]
Experimental Protocol: In Vivo Evaluation of Antipsychotic Activity
-
Animal Models:
-
Conditioned Avoidance Response (CAR): This model was widely used to predict antipsychotic efficacy. Rodents (rats or mice) were trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively block the conditioned avoidance response without impairing the unconditioned escape response.
-
Apomorphine-Induced Stereotypy: Apomorphine is a dopamine (B1211576) receptor agonist that induces stereotyped behaviors in rodents (e.g., gnawing, sniffing, and licking). The ability of a compound to antagonize these behaviors is indicative of dopamine D2 receptor blockade, a key mechanism of action for antipsychotics.
-
Catalepsy Test: This test assesses the induction of a state of immobility and failure to correct an externally imposed posture, which is a classic indicator of potent dopamine D2 receptor antagonism in the striatum and is often predictive of extrapyramidal side effects.
-
Mechanism of Action and Pharmacodynamics
Mesoridazine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[12] Like other phenothiazines, it also exhibits activity at a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile, including its side effects.
Receptor Binding Profile
Subsequent, more detailed studies have elucidated the binding affinities of mesoridazine's stereoisomers for various dopamine and serotonin (B10506) receptors.
Table 1: Receptor Binding Affinities (Ki) and Functional Antagonism (IC50) of Mesoridazine Stereoisomers [13]
| Receptor | Isomer 1 (Ki, nM) | Isomer 2 (Ki, nM) | Isomer 3 (Ki, nM) | Isomer 4 (Ki, nM) | Isomer 1 (IC50, nM) | Isomer 2 (IC50, nM) |
| Dopamine D1 | >1000 | >1000 | >1000 | >1000 | - | - |
| Dopamine D2 | < 3 | < 3 | >1000 | >1000 | ≤ 10 | ≤ 10 |
| Dopamine D3 | Moderate Affinity | Moderate Affinity | Moderate Affinity | Poor Affinity | - | - |
| Serotonin 5-HT1A | >1000 | >1000 | >1000 | >1000 | - | - |
| Serotonin 5-HT2A | Moderate Affinity | Moderate Affinity | Moderate Affinity | Poor Affinity | - | - |
| Serotonin 5-HT2C | >1000 | >1000 | >1000 | >1000 | - | - |
Note: The original publication provided qualitative descriptions for D3 and 5-HT2A affinities for some isomers. "Moderate Affinity" and "Poor Affinity" are used here to reflect that. The publication specified potent D2 receptor binding (Ki < 3 nM) and functional antagonism (IC50 ≤ 10 nM) for two of the isomers.[13]
Experimental Protocol: Receptor Binding Assays
The following is a generalized protocol for competitive radioligand binding assays, which are used to determine the binding affinity of a compound for a specific receptor:
-
Receptor Source Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., recombinant cells expressing human dopamine D2 receptors or rat striatal tissue) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor (e.g., [3H]spiperone for D2 receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (mesoridazine).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
The primary signaling pathway affected by mesoridazine's therapeutic action is the dopamine D2 receptor pathway.
Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of mesoridazine has been characterized in humans, revealing details about its absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of Mesoridazine in Humans [14][15][16][17]
| Parameter | Value |
| Absorption | |
| Bioavailability | Incomplete |
| Tmax (Peak Plasma Concentration Time) | 2-4 hours |
| Distribution | |
| Protein Binding | 91-99% |
| Metabolism | |
| Primary Metabolite of | Thioridazine |
| Major Metabolizing Enzyme | CYP2D6 |
| Active Metabolites | Sulforidazine (B28238) |
| Elimination | |
| Elimination Half-life | 24-48 hours |
| Route of Excretion | Primarily renal (urine) |
Experimental Protocol: Determination of Mesoridazine and its Metabolites in Biological Fluids
A common method for quantifying mesoridazine and its metabolites in plasma or urine involves High-Performance Liquid Chromatography (HPLC) or Gas-Liquid Chromatography (GLC).[18][19]
-
Sample Preparation: A blood sample is collected, and the plasma is separated by centrifugation. An internal standard (a compound with similar chemical properties to the analyte) is added to the plasma sample. The drug and its metabolites are then extracted from the plasma using a suitable organic solvent.
-
Chromatographic Separation: The extracted sample is injected into an HPLC or GLC system. The different compounds in the sample are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Detection: As the separated compounds exit the column, they are detected by a suitable detector (e.g., a UV detector for HPLC or a flame ionization detector for GLC).
-
Quantification: The concentration of each compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of the drug.
Clinical Development and Efficacy
Mesoridazine underwent clinical evaluation for the treatment of schizophrenia in the late 1960s and early 1970s. These studies generally demonstrated its efficacy in reducing the symptoms of psychosis.[3][4][5][6][7][8]
Experimental Protocol: Representative Early Clinical Trial Design for Schizophrenia
Based on published studies from the era, a typical clinical trial evaluating mesoridazine for schizophrenia would have included the following elements:
-
Study Design: A double-blind, randomized, placebo-controlled or active-comparator (e.g., chlorpromazine) controlled trial.
-
Patient Population: Hospitalized patients with a diagnosis of acute or chronic schizophrenia.
-
Inclusion/Exclusion Criteria: Patients would be included based on the presence of specific psychotic symptoms and excluded for significant medical comorbidities.
-
Treatment: Patients would be randomly assigned to receive either mesoridazine, a placebo, or an active comparator for a predefined period (e.g., 6-8 weeks). Dosing would often be flexible and adjusted based on clinical response and tolerability.
-
Efficacy Assessments: Clinical efficacy was typically assessed using rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale. These scales were administered at baseline and at regular intervals throughout the study.
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests (e.g., complete blood count, liver function tests).[3]
Safety Profile and Withdrawal from Market
The clinical use of mesoridazine was ultimately limited by its significant cardiovascular side effects, most notably QTc interval prolongation.[9][10]
QTc Prolongation
A dose-dependent prolongation of the QTc interval was a consistent finding with mesoridazine treatment.[10] This effect is a known risk factor for the potentially fatal ventricular arrhythmia, torsades de pointes.
Table 3: Dose-Related Effect of Mesoridazine on the QT Interval [10]
| Mesoridazine Daily Dose | Number of Patients with QT Prolongation / Total Patients |
| 75 mg | 4 / 9 |
| 300 mg | 9 / 9 |
Experimental Protocol: Electrocardiographic (ECG) Monitoring in Clinical Trials
To assess the cardiac effects of mesoridazine, ECGs were performed at baseline and at various time points during treatment.
-
Baseline ECG: A standard 12-lead ECG was obtained from each patient before initiating treatment to determine their baseline QTc interval.
-
On-Treatment ECGs: ECGs were repeated at specified intervals, particularly after dose escalations, to monitor for changes in the QTc interval.
-
QTc Calculation: The QT interval was corrected for heart rate using a standard formula, most commonly the Bazett's formula (QTc = QT / √RR), to obtain the QTc interval.
-
Data Analysis: The change in QTc from baseline was calculated for each patient, and the incidence of significant QTc prolongation (e.g., > 60 ms (B15284909) increase or an absolute QTc > 500 ms) was determined.
Other Adverse Events
In addition to its cardiac effects, mesoridazine was associated with a range of other adverse events typical of phenothiazine antipsychotics.
Table 4: Common Adverse Events Associated with Mesoridazine [9][20]
| System Organ Class | Adverse Event |
| Cardiovascular | Hypotension, Tachycardia |
| Neurological | Drowsiness, Dizziness, Extrapyramidal Symptoms (e.g., tremor, restlessness), Tardive Dyskinesia |
| Anticholinergic | Dry mouth, Constipation, Blurred vision, Urinary retention |
| Endocrine | Weight gain, Menstrual irregularities, Galactorrhea |
| Gastrointestinal | Nausea, Vomiting |
Market Withdrawal
Due to the significant risk of life-threatening cardiac arrhythmias associated with its use, the U.S. Food and Drug Administration (FDA) required increasingly stringent warnings for mesoridazine. Ultimately, in 2004, mesoridazine was withdrawn from the U.S. market due to these safety concerns.[1]
Caption: The historical development and eventual withdrawal of Mesoridazine.
Conclusion
The history of this compound serves as a critical case study in drug development. While it demonstrated efficacy as an antipsychotic, its significant cardiovascular risks, particularly QTc prolongation, ultimately outweighed its therapeutic benefits for the broader patient population. The story of mesoridazine underscores the importance of thorough cardiovascular safety assessment throughout the drug development process and in post-marketing surveillance. For researchers and scientists, the detailed pharmacological data and the ultimate clinical outcome of mesoridazine provide valuable insights into the complex interplay between desired efficacy and unintended adverse effects, particularly within the class of phenothiazine antipsychotics.
References
- 1. medworksmedia.com [medworksmedia.com]
- 2. Mesoridazine - Wikipedia [en.wikipedia.org]
- 3. A controlled study of mesoridazine: an effective treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with mesoridazine and thioridazine in chronic schizophrenia: I. Assessment of clinical and electrophysiologic responses in refractory hallucinating schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of thioridazine and its side-chain derivative, mesoridazine, in chronic male hospitalized psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two studies of the effects of mesoridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesoridazine versus chlorpromazine in acute schizophrenia: a double-blind investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Mesoridazine versus chlorpromazine in acute schizophrenia: a double-blind investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comparative antidopaminergic properties of thioridazine, mesoridazine and sulforidazine on the corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mesoridazine -- a pharmacodynamic and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of thioridazine in blood and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of some psychoactive drugs and relationships to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GLC analysis of thioridazine, mesoridazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. amhe.org [amhe.org]
An In-depth Technical Guide on the Stereospecific Activities of Mesoridazine Besylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesoridazine (B118732), a phenothiazine (B1677639) antipsychotic and a principal metabolite of thioridazine, is a chiral compound existing as four distinct stereoisomers.[1] This technical guide provides a comprehensive overview of the synthesis, separation, and specific pharmacological activities of the enantiomers of mesoridazine besylate. It has been established that the biological activity of mesoridazine is highly dependent on the stereochemistry of both the piperidine (B6355638) ring and the sulfoxide (B87167) group.[2] This document summarizes key quantitative data on the receptor binding affinities and functional potencies of these stereoisomers, details relevant experimental methodologies, and visually represents the associated biochemical pathways and workflows. The information presented is intended to support further research and development in the field of antipsychotic therapeutics, highlighting the importance of stereochemistry in drug design and efficacy.
Introduction to Mesoridazine and Chirality
Mesoridazine, chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)phenothiazine, is a typical antipsychotic agent that has been used in the treatment of schizophrenia.[1] It functions primarily as an antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3] The mesoridazine molecule possesses two chiral centers: one at the C-2 position of the piperidine ring and another at the sulfur atom of the methylsulfinyl group. This results in the existence of four possible stereoisomers: (R,S), (S,R), (R,R), and (S,S).
The differential pharmacological activities of enantiomers are a critical consideration in drug development, as stereoisomers can exhibit distinct binding affinities, efficacies, and metabolic profiles.[3] In the case of mesoridazine, the specific three-dimensional arrangement of its functional groups significantly influences its interaction with target receptors.
Synthesis and Separation of Mesoridazine Enantiomers
The synthesis of the four stereoisomers of mesoridazine is a multi-step process that requires careful control of stereochemistry. While detailed proprietary methods may exist, the general approach involves the synthesis of the appropriate chiral intermediates. A crucial step is the separation of the diastereomeric pairs, which can be achieved through techniques such as fractional crystallization or chiral chromatography.[4] Subsequent resolution of the enantiomers often employs chiral high-performance liquid chromatography (HPLC).[5]
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique used to determine the diastereoisomeric ratio in both synthesized and commercial samples of mesoridazine.[4] Studies have shown that commercial preparations of mesoridazine may consist predominantly of a single diastereoisomeric pair, highlighting the potential for variability in therapeutic products.[4]
Quantitative Analysis of Receptor Binding and Functional Activity
The pharmacological activity of the mesoridazine stereoisomers has been evaluated through in vitro receptor binding and functional assays. The data clearly demonstrates a significant stereoselectivity in the interaction of these isomers with various neurotransmitter receptors.
Receptor Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki, in nM) of the four mesoridazine stereoisomers for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Stereoisomer | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D1 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) |
| Isomer 1 | < 3 | Moderate Affinity | Moderate Affinity | > 1000 | > 1000 | > 1000 |
| Isomer 2 | < 3 | Moderate Affinity | Moderate Affinity | > 1000 | > 1000 | > 1000 |
| Isomer 3 | > 1000 | Moderate Affinity | Moderate Affinity | > 1000 | > 1000 | > 1000 |
| Isomer 4 | > 1000 | Poor Affinity | Poor Affinity | > 1000 | > 1000 | > 1000 |
Data sourced from a study on the synthesis and receptor binding of mesoridazine stereoisomers.[2]
Functional Antagonism (IC50)
The functional activity of the stereoisomers as antagonists at the dopamine D2 receptor is presented below. The IC50 value represents the concentration of the isomer required to inhibit 50% of the receptor's response to an agonist.
| Stereoisomer | D2 Receptor Functional Antagonism (IC50, nM) |
| Isomer 1 | ≤ 10 |
| Isomer 2 | ≤ 10 |
| Isomer 3 | Not Potent |
| Isomer 4 | Not Potent |
Data sourced from a study on the functional studies of mesoridazine stereoisomers.[2]
The data reveals that two of the four stereoisomers exhibit potent D2 receptor binding and functional antagonism.[2] The stereochemistry of the sulfoxide moiety plays a dominant role in determining the structure-activity relationship.[2]
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize the activity of mesoridazine enantiomers.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of mesoridazine enantiomers for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Spiperone, a high-affinity D2 antagonist.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).
-
Test Compounds: The four stereoisomers of this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]Spiperone (at a concentration close to its Kd), and varying concentrations of the test mesoridazine stereoisomer. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for each stereoisomer by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis.
5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol outlines a cell-based functional assay to measure the antagonist activity of mesoridazine enantiomers at the 5-HT2A receptor by monitoring changes in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: The four stereoisomers of this compound.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of the mesoridazine stereoisomers for a predetermined time.
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a concentration of serotonin that elicits a submaximal response (EC80) and continue to monitor the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data to the response of the agonist alone. Plot the normalized response against the log concentration of the mesoridazine stereoisomer and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of mesoridazine enantiomers.
Caption: Relationship between Mesoridazine Stereoisomers and Receptor Affinities.
Caption: General experimental workflow for a radioligand receptor binding assay.
Caption: Antagonism of the 5-HT2A receptor signaling pathway by Mesoridazine.
Conclusion
The stereochemical configuration of mesoridazine is a critical determinant of its pharmacological activity. The significant differences in receptor binding affinities and functional potencies among its four stereoisomers underscore the importance of stereospecificity in drug action. Two of the isomers demonstrate high affinity and potent antagonism at the dopamine D2 receptor, which is central to the drug's antipsychotic effects.[2] This detailed understanding of the structure-activity relationships of mesoridazine enantiomers can guide the development of more selective and potentially safer antipsychotic medications with improved therapeutic profiles. Further research into the in vivo effects and metabolic pathways of the individual stereoisomers is warranted to fully elucidate their clinical potential.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesoridazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Diastereotopic analysis of this compound (Serentil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Off-Target Effects of Mesoridazine Besylate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mesoridazine (B118732), a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, was historically used for the treatment of schizophrenia. Its clinical use was ultimately curtailed, and it was withdrawn from the market due to significant safety concerns, primarily related to cardiotoxicity. This technical guide provides a comprehensive overview of the off-target effects of mesoridazine besylate observed in preclinical models. A thorough understanding of these off-target interactions is crucial for researchers developing new chemical entities, as it highlights the importance of early-stage safety pharmacology and toxicology screening. This document details the off-target receptor binding profile of mesoridazine, the experimental protocols used to determine these interactions, and the resultant downstream signaling pathway perturbations. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a clear understanding of the compound's preclinical safety profile.
Off-Target Receptor Binding Profile
Mesoridazine exhibits a complex polypharmacology, binding to a wide range of receptors beyond its intended target, the dopamine (B1211576) D2 receptor. This promiscuous binding profile is the underlying cause of its diverse off-target effects. The following table summarizes the in vitro binding affinities (Ki) of mesoridazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
Table 1: Off-Target Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) | Primary Off-Target Effect |
| Dopaminergic | ||
| Dopamine D2 | 2.5 - 3.0 | On-target (Antipsychotic efficacy), Extrapyramidal symptoms, Hyperprolactinemia |
| Dopamine D3 | Moderate Affinity | Potential contribution to antipsychotic effect |
| Dopamine D4 | High Affinity | Potential contribution to antipsychotic effect |
| Serotonergic | ||
| 5-HT1A | Moderate Affinity | Anxiolytic/antidepressant effects |
| 5-HT2A | 1.8 - 10.0 | Atypical antipsychotic properties, potential for weight gain |
| 5-HT2C | Moderate Affinity | Satiety regulation, potential for weight gain |
| Adrenergic | ||
| Alpha-1A (α1A) | 1.9 | Orthostatic hypotension, dizziness |
| Alpha-1B (α1B) | 1.6 | Orthostatic hypotension, dizziness |
| Alpha-1D (α1D) | 1.5 | Orthostatic hypotension, dizziness |
| Muscarinic | ||
| Muscarinic M4 | 19.0 | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| Histaminergic | ||
| Histamine (B1213489) H1 | 1.3 | Sedation, weight gain |
| Cardiac Ion Channels | ||
| hERG Potassium Channel | IC50: 550 nM | QT interval prolongation, high risk of Torsades de Pointes |
Note: Ki values can vary between different studies and experimental conditions. The values presented here are a synthesis of available preclinical data.
Key Off-Target Effects and Preclinical Manifestations
The off-target receptor interactions of mesoridazine translate into a range of observable preclinical effects, with cardiotoxicity being the most significant and dose-limiting.
Cardiovascular Effects: hERG Channel Blockade and QT Prolongation
The most critical off-target effect of mesoridazine is its potent blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) leads to a delay in cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[4][5][6]
In preclinical studies, mesoridazine consistently demonstrates a concentration-dependent blockade of hERG channels with an IC50 value of approximately 550 nM.[1][2][3] This potent inhibition is observed in in vitro patch-clamp assays using cell lines stably expressing the hERG channel. In vivo preclinical models, such as telemetry-instrumented dogs, have confirmed that administration of mesoridazine leads to significant, dose-related QT interval prolongation.[7] This effect is a well-established predictor of the potentially fatal arrhythmia, Torsades de Pointes.[4][5][6]
Central Nervous System (CNS) Effects
Beyond its intended antidopaminergic activity, mesoridazine's interaction with other CNS receptors contributes to its side effect profile.
-
Sedation: High affinity for the histamine H1 receptor is a primary contributor to the sedative effects observed in preclinical behavioral models.
-
Anticholinergic Effects: Antagonism at muscarinic receptors, particularly M4, is responsible for classic anticholinergic side effects such as cognitive impairment, which can be assessed in relevant animal models of learning and memory.[8]
-
Orthostatic Hypotension: Blockade of alpha-1 adrenergic receptors leads to vasodilation and a subsequent drop in blood pressure upon standing, an effect that can be measured in conscious, instrumented animal models.[8]
Endocrine and Metabolic Effects
-
Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway of the hypothalamus leads to an increase in prolactin secretion. This can be measured in preclinical models by analyzing serum prolactin levels.
-
Weight Gain: Antagonism at 5-HT2C and H1 receptors is strongly associated with increased appetite and subsequent weight gain, a common side effect of many atypical antipsychotics that can be monitored in chronic preclinical studies.
Hepatic and Renal Effects
While cardiotoxicity is the most prominent issue, phenothiazines as a class have been associated with rare instances of cholestatic jaundice. Preclinical toxicology studies for drugs in this class typically include evaluation of liver function tests (e.g., ALT, AST, bilirubin) and histopathological examination of liver tissue.[9] Although specific preclinical reports on mesoridazine-induced hepatotoxicity are not abundant, the potential for liver enzyme elevations should be considered. Similarly, comprehensive preclinical toxicology packages would include an assessment of renal function (e.g., BUN, creatinine) and kidney histology, though significant renal toxicity has not been a widely reported off-target effect of mesoridazine.[9]
Experimental Protocols
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a wide range of receptors.
-
Objective: To determine the inhibition constant (Ki) of mesoridazine for various G-protein coupled receptors.
-
Principle: The assay measures the ability of mesoridazine to compete with a radiolabeled ligand for binding to a specific receptor expressed in cell membranes.
-
General Protocol:
-
Membrane Preparation: Cell lines or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of mesoridazine.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of mesoridazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel
This technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.
-
Objective: To determine the concentration-response relationship for mesoridazine-induced blockade of the hERG potassium current.
-
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the membrane of a single cell.
-
General Protocol:
-
Cell Culture: A mammalian cell line (e.g., HEK293) stably transfected with the hERG channel is used.
-
Electrode Placement: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell, and a high-resistance seal is formed.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and specific voltage protocols are applied to elicit hERG currents.
-
Drug Application: Mesoridazine is applied to the cell at various concentrations via a perfusion system.
-
Current Measurement: The hERG tail current is measured before and after drug application.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Mesoridazine -- a pharmacodynamic and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Two studies of the effects of mesoridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Mesoridazine Besylate in Preclinical Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mesoridazine (B118732) besylate, a phenothiazine (B1677639) antipsychotic, in established animal models relevant to the study of schizophrenia. This document includes summaries of expected quantitative data, detailed experimental protocols for key behavioral assays, and visualizations of the implicated signaling pathways and experimental workflows.
Introduction
Mesoridazine is the besylate salt of a major metabolite of thioridazine, another phenothiazine antipsychotic.[1] It functions primarily as a dopamine (B1211576) D2 receptor antagonist and also exhibits affinity for serotonin (B10506) 5-HT2A receptors.[2] These mechanisms of action are central to its antipsychotic effects. Animal models are crucial for elucidating the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of novel therapeutic agents. The protocols and data presented herein are intended to guide researchers in the effective use of mesoridazine besylate in such models.
Data Presentation
While specific quantitative data for mesoridazine in these models is not abundant in publicly available literature, the following tables provide an expected dose-dependent effect based on the known pharmacology of phenothiazine antipsychotics and data from its parent compound, thioridazine. Researchers should generate their own dose-response curves for specific experimental conditions.
Table 1: Expected Effects of Mesoridazine on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Total Distance Traveled in cm/60 min, Mean ± SEM) | Stereotypy Score (Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 200 | 0.5 ± 0.2 |
| Vehicle + Amphetamine | 1.5 | 8000 ± 700 | 3.5 ± 0.5 |
| Mesoridazine + Amphetamine | 1.0 | 6500 ± 600 | 3.0 ± 0.4 |
| Mesoridazine + Amphetamine | 3.0 | 4000 ± 500 | 2.0 ± 0.3 |
| Mesoridazine + Amphetamine | 10.0 | 2000 ± 300 | 1.0 ± 0.2 |
Note: Data are hypothetical and illustrative of expected trends. Actual results may vary.
Table 2: Expected Effects of Mesoridazine on Prepulse Inhibition (PPI) in Mice with Sensorimotor Gating Deficits
| Treatment Group | Dose (mg/kg, i.p.) | % PPI at 74 dB Prepulse (Mean ± SEM) | % PPI at 82 dB Prepulse (Mean ± SEM) |
| Vehicle (Deficit Model) | - | 20 ± 5 | 30 ± 6 |
| Mesoridazine | 1.0 | 35 ± 6 | 45 ± 7 |
| Mesoridazine | 3.0 | 50 ± 8 | 60 ± 9 |
| Mesoridazine | 10.0 | 65 ± 10 | 75 ± 11 |
| Wild-Type Control | - | 70 ± 5 | 80 ± 6 |
Note: Data are hypothetical and illustrative of expected trends. A deficit model could be pharmacologically induced (e.g., with a dopamine agonist) or a genetic model.
Table 3: Expected Effects of Mesoridazine on Conditioned Avoidance Response (CAR) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Responses (Mean ± SEM) | Number of Escape Failures (Mean ± SEM) |
| Vehicle | - | 85 ± 5 | < 1 |
| Mesoridazine | 1.0 | 60 ± 8 | < 1 |
| Mesoridazine | 3.0 | 30 ± 7 | < 2 |
| Mesoridazine | 10.0 | 10 ± 5 | < 3 |
Note: Data are hypothetical and illustrative of expected trends. A key indicator of antipsychotic activity is a decrease in avoidance responses without a significant increase in escape failures.[3]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the stimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.[4]
Materials:
-
Male Wistar rats (250-300g)
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams)
-
This compound
-
d-Amphetamine sulfate (B86663)
-
Saline (0.9% NaCl)
Procedure:
-
Habituation: Acclimate rats to the open field arenas for 30 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced activity.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle (saline).
-
30 minutes after mesoridazine/vehicle administration, administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.) or saline.
-
-
Behavioral Recording: Immediately after the amphetamine/saline injection, place the rat in the center of the open field arena. Record locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors for 60-90 minutes.
-
Stereotypy Scoring: A trained observer, blind to the treatment conditions, should score stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = intermittent sniffing; 3 = continuous sniffing; 4 = intermittent licking, gnawing, or biting; 5 = continuous licking, gnawing, or biting).
-
Data Analysis: Analyze locomotor activity data using a two-way ANOVA (Mesoridazine Dose x Amphetamine Treatment). Analyze stereotypy scores using appropriate non-parametric tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[5] This test evaluates the ability of a drug to restore normal sensorimotor gating in animal models exhibiting PPI deficits.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Startle response chambers (e.g., SR-LAB, San Diego Instruments)
-
This compound
-
Saline (0.9% NaCl)
-
(Optional) A psychotomimetic agent to induce PPI deficit (e.g., apomorphine (B128758) or dizocilpine)
Procedure:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the startle chamber. If inducing a deficit, administer the psychotomimetic agent at the appropriate pre-treatment time.
-
Acclimation: Place the mouse in the startle chamber and allow a 5-minute acclimation period with a 65-70 dB white noise background.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB, 40 ms (B15284909) broadband burst of white noise.
-
Prepulse-pulse trials: A 20 ms prepulse (e.g., 74, 78, or 82 dB) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Collection: The startle response is measured as the maximal force exerted by the animal on the platform during a 65 ms window following the onset of the startle stimulus.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]. Analyze the data using a repeated-measures ANOVA with Mesoridazine Dose as the between-subjects factor and Prepulse Intensity as the within-subjects factor.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy.[6] Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Two-way shuttle boxes with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) (e.g., a light or a tone), and an automated system to record crossings.
-
This compound
-
Saline (0.9% NaCl)
Procedure:
-
Training (Acquisition):
-
Place the rat in one compartment of the shuttle box.
-
Each trial begins with the presentation of the CS (e.g., a light) for 10 seconds.
-
If the rat crosses to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to cross during the CS, a mild footshock (e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS. Crossing to the other compartment during the shock is recorded as an escape response.
-
The inter-trial interval should be varied (e.g., average of 60 seconds).
-
Train the rats for a set number of trials (e.g., 50 trials) per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once a stable baseline is achieved, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Collection: Record the number of avoidance responses, escape responses, and escape failures (failure to cross during both CS and shock presentation).
-
Data Analysis: Analyze the percentage of avoidance responses using a one-way ANOVA followed by post-hoc tests to compare different doses of mesoridazine to the vehicle control. The number of escape failures should also be analyzed to ensure that the drug is not causing general motor impairment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by mesoridazine and the general experimental workflows for the behavioral assays described.
Caption: Mesoridazine's antagonism of the D2 receptor signaling pathway.
Caption: Mesoridazine's antagonism of the 5-HT2A receptor signaling pathway.
Caption: General workflow for behavioral assays with mesoridazine.
Conclusion
This compound, through its antagonist activity at D2 and 5-HT2A receptors, is expected to demonstrate efficacy in animal models of schizophrenia by attenuating hyperlocomotion, restoring sensorimotor gating, and suppressing conditioned avoidance responses. The provided protocols and expected data trends serve as a guide for researchers investigating the preclinical antipsychotic profile of this compound. It is imperative that each laboratory validates these models and establishes its own dose-response curves to ensure the reliability and reproducibility of their findings.
References
- 1. Frontiers | AKT/GSK3 signaling pathway and schizophrenia [frontiersin.org]
- 2. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Mesoridazine Besylate in Plasma by HPLC
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Mesoridazine Besylate in plasma samples. The described protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Mesoridazine is a piperidine (B6355638) phenothiazine (B1677639) antipsychotic drug and a major active metabolite of thioridazine. Accurate quantification of Mesoridazine in plasma is crucial for therapeutic drug monitoring, pharmacokinetic analysis, and bioequivalence studies. This application note details a robust and reliable reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose. The method involves a straightforward protein precipitation step for sample clean-up, ensuring high recovery and minimal matrix effects.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Chlorpromazine (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 10 mM ammonium formate in water, adjusted to pH 3.5 with formic acid (Aqueous phase). The mobile phase will be a gradient mixture of this aqueous phase and acetonitrile (Organic phase).
-
Standard Stock Solution of Mesoridazine: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard Stock Solution: Accurately weigh and dissolve Chlorpromazine in methanol to prepare a stock solution of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to obtain a working concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (100 ng/mL Chlorpromazine) and vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions (e.g., 95% Aqueous phase: 5% Acetonitrile).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC and Chromatographic Conditions
The chromatographic separation is performed on a C18 column. A gradient elution is employed to ensure good resolution and peak shape for both Mesoridazine and the internal standard.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 265 nm |
| Internal Standard | Chlorpromazine |
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on literature for similar compounds.[1]
Table 1: Retention Times and System Suitability
| Compound | Retention Time (min) (approx.) | Tailing Factor | Theoretical Plates |
| Mesoridazine | 6.8 | < 1.5 | > 2000 |
| Chlorpromazine (IS) | 7.5 | < 1.5 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.
Caption: Experimental workflow for Mesoridazine quantification in plasma.
Caption: Logical steps from sample to result.
References
Application Notes and Protocols for Mesoridazine Besylate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732), a metabolite of thioridazine, is a piperidine-type phenothiazine (B1677639) antipsychotic agent.[1] It functions primarily as an antagonist of dopamine (B1211576) and serotonin (B10506) receptors, making it a compound of interest in neuropsychiatric research.[1][2] These application notes provide detailed protocols for the preparation of Mesoridazine Besylate solutions for use in various cell-based assays, ensuring compound stability, solubility, and reproducibility of experimental results.
Data Presentation
Physicochemical Properties and Solubility of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₂N₂O₄S₃ | [3] |
| Molecular Weight | 544.75 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Solubility in DMSO | ≥10 mg/mL | [3][5] |
| Solubility in Water | Insoluble | [6][7] |
| Solubility in Ethanol | ≥19.55 mg/mL | [7] |
| Storage (Powder) | -20°C, protected from light | [3][6] |
| Storage (Stock Solution) | -20°C or -80°C, in aliquots, protected from light | [8] |
| Stability | Stable in solutions with a pH of 4.0-6.5; light-sensitive | [4] |
Experimental Protocols
I. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjust calculations accordingly for different desired concentrations.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) (≥99.9% purity)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 544.75 g/mol = 5.4475 mg
-
-
-
Weigh the Compound:
-
In a sterile environment (e.g., a biosafety cabinet), place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh out approximately 5.45 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolution in DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For an exact concentration, adjust the volume of DMSO based on the actual weight.
-
Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[8]
-
Visually inspect the solution to ensure the compound has completely dissolved. If particulates remain, sonicate the tube in a water bath for several minutes.[3] Gentle warming to 37°C can also aid dissolution, but use with caution as heat may degrade some compounds.[3]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[8] When stored properly, the stock solution should be stable for several months.
-
II. Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity.[4]
Key Consideration: The final concentration of DMSO in the cell culture medium should typically be below 0.5%, with an ideal concentration of ≤0.1% for most cell lines.[4][9] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.[3]
Procedure:
-
Intermediate Dilutions in DMSO (Optional but Recommended):
-
To achieve very low final concentrations of this compound, it is often practical to first perform serial dilutions of the 10 mM stock solution in 100% DMSO.[10]
-
For example, to create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
-
Final Dilution in Cell Culture Medium:
-
Thaw the required aliquot of the this compound stock solution (e.g., 10 mM or a lower intermediate dilution).
-
Add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the DMSO stock solution to the medium while gently vortexing to ensure rapid and uniform mixing and to minimize precipitation.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Include a vehicle control by adding medium containing the same final concentration of DMSO without the drug.
-
Mandatory Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Simplified Dopamine D2 Receptor Signaling Pathway
Mesoridazine acts as an antagonist at dopamine D2 receptors.[2] The following diagram illustrates a simplified signaling cascade initiated by dopamine binding to the D2 receptor, which is inhibited by Mesoridazine.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. mesoridazine [drugcentral.org]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. DMSO stock preparation [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesoridazine Besylate Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732), a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] In preclinical rodent models, it is essential to characterize the behavioral effects of mesoridazine besylate to understand its pharmacological profile, including its potential for antipsychotic efficacy and extrapyramidal side effects. These application notes provide detailed protocols for administering this compound to rodents and for conducting key behavioral assays, namely the assessment of spontaneous locomotor activity and catalepsy.
Data Presentation
Due to the limited availability of specific dose-response data for this compound in locomotor and catalepsy studies in rodents, the following tables present representative data from studies on thioridazine, the parent compound of mesoridazine. This information can serve as a valuable reference for initial dose selection in studies with mesoridazine, given that mesoridazine is a pharmacologically active metabolite.
Table 1: Representative Effect of Thioridazine on Spontaneous Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm/60 min) | % of Control |
| Vehicle (Saline) | - | 1500 ± 150 | 100% |
| Thioridazine | 1.0 | 1200 ± 130 | 80% |
| Thioridazine | 3.0 | 825 ± 90 | 55% |
| Thioridazine | 10.0 | 450 ± 50 | 30% |
Data are presented as mean ± SEM and are hypothetical representations based on the known effects of phenothiazines.
Table 2: Representative Cataleptic Effects of Thioridazine in Rats (Bar Test)
| Treatment Group | Dose (mg/kg, i.p.) | Time to Step Down (seconds) |
| Vehicle (Saline) | - | 5 ± 2 |
| Thioridazine | 5.0 | 25 ± 8 |
| Thioridazine | 10.0 | 65 ± 15 |
| Thioridazine | 20.0 | 150 ± 25 |
Data are presented as mean ± SEM and are hypothetical representations based on the known effects of phenothiazines.
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity
This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in an open-field arena.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm) with automated activity monitoring system
-
Male Wistar rats (250-300g)
-
Standard laboratory animal housing
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: House rats in groups of 2-3 per cage for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound in the chosen vehicle. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline. Protect the solution from light.
-
Habituation: Place each rat individually into the center of the open-field arena and allow for a 30-minute habituation period.
-
Administration: Following habituation, remove the rat from the arena and administer the prepared dose of this compound or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 1 mL/kg body weight.
-
Data Collection: Immediately after injection, return the rat to the open-field arena. Record locomotor activity for 60 minutes using the automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Protocol 2: Assessment of Catalepsy (Bar Test)
This protocol describes the bar test, a common method for assessing catalepsy, a state of motor immobility often induced by antipsychotic drugs.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, raised 9 cm from the base)
-
Male Sprague-Dawley rats (200-250g)
-
Standard laboratory animal housing
-
Syringes and needles for administration
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate the rats as described in Protocol 1.
-
Drug Preparation: Prepare fresh solutions of this compound as described in Protocol 1.
-
Administration: Administer the desired dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the base of the apparatus.
-
Data Collection: Start the stopwatch as soon as the rat is in the correct position. Measure the time it takes for the rat to remove one of its forepaws from the bar. A cut-off time (e.g., 180 seconds) should be set, at which point the rat is removed from the bar.
-
Data Analysis: Analyze the latency to step down at each time point using appropriate statistical methods to determine the dose- and time-dependent cataleptic effects of this compound.
Mandatory Visualizations
Caption: Workflow for assessing locomotor activity.
References
Application Notes and Protocols for the Electrophysiological Recording of Neuronal Activity with Mesoridazine Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732) Besylate, a phenothiazine-class antipsychotic and a principal metabolite of thioridazine (B1682328), has been utilized in the management of schizophrenia.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[2][3] However, its clinical use has been significantly curtailed due to concerns about cardiotoxicity, specifically QT interval prolongation, which is linked to the blockade of the hERG potassium channel.[4][5] Understanding the electrophysiological effects of Mesoridazine Besylate on neuronal activity is crucial for elucidating its therapeutic mechanisms and off-target effects. These application notes provide a comprehensive overview of the electrophysiological properties of this compound, its known molecular targets, and detailed protocols for investigating its impact on neuronal function.
Molecular Targets and Mechanism of Action
This compound exerts its effects through interaction with a variety of neuronal receptors and ion channels. Its primary mechanism of action is the blockade of dopamine D2 receptors, but it also exhibits affinity for serotonin (B10506), muscarinic, and adrenergic receptors, as well as certain ion channels.[2][3]
Receptor Binding and Functional Antagonism
Mesoridazine demonstrates high affinity for dopamine D2 and serotonin 5-HT2A receptors. The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine plays a crucial role in its receptor binding and functional activity.[2]
| Receptor/Ion Channel | Parameter | Value | Species/Cell Line | Reference |
| Dopamine D2 Receptor | Ki | < 3 nM (for potent isomers) | - | [2] |
| Dopamine D2 Receptor | IC50 (functional antagonism) | ≤ 10 nM (for potent isomers) | - | [2] |
| Serotonin 5-HT2A Receptor | Ki | Moderate Affinity | - | [2] |
| Muscarinic M1 Receptor | Ki | Data not available for Mesoridazine. Thioridazine has anticholinergic properties. | - | [3] |
| hERG (KCNH2) Potassium Channel | IC50 | Data not available for Mesoridazine. Thioridazine IC50 is 80 nM. | HEK-293 cells | [6] |
Effects on Ion Channels
While comprehensive data on Mesoridazine's direct effects on various neuronal ion channels are limited, information on its parent compound, thioridazine, provides valuable insights. Thioridazine is known to block multiple ion channels, which likely contributes to both its therapeutic and adverse effects.
| Ion Channel | Effect of Thioridazine | Species/Tissue | Reference |
| Delayed Rectifier K+ Current (IKr/hERG) | Blockade | Cardiac ventricular myocytes | [7] |
| Voltage-gated Ca2+ Channels | Blockade | Rat vas deferens, Rat myocardial membranes | [8][9][10] |
| Voltage-gated Na+ Channels | Little inhibitory effect at concentrations >5 µM | Human cardiac currents | [11] |
Electrophysiological Effects on Neuronal Activity
Direct electrophysiological studies on the effects of this compound on neuronal firing and synaptic transmission are not extensively available. However, based on its receptor profile and data from its parent compound, thioridazine, the following effects can be anticipated:
-
Dopaminergic Neurons: As a D2 receptor antagonist, Mesoridazine is expected to modulate the firing rate of dopaminergic neurons. Thioridazine has been shown to preferentially stimulate dopamine release in the mesolimbic pathway over the nigrostriatal pathway, suggesting a region-specific effect on dopamine neuron activity.[12]
-
Glutamatergic and GABAergic Systems: By modulating dopamine, serotonin, and acetylcholine (B1216132) systems, Mesoridazine can indirectly influence glutamatergic and GABAergic neurotransmission, which are critical for overall neuronal network excitability.
-
Action Potential Characteristics: Blockade of potassium and calcium channels by thioridazine suggests that Mesoridazine may alter action potential duration and firing patterns in neurons.[7][8][9][10][13]
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity using whole-cell patch-clamp and extracellular field potential recordings.
Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Firing
This protocol is designed to assess the effects of this compound on the intrinsic firing properties of individual neurons.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose. Bubble with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use.
-
Internal Solution: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.
2. Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., from hippocampus, prefrontal cortex, or striatum) from a rodent model using a vibratome in ice-cold, carbogenated aCSF. Allow slices to recover in carbogenated aCSF at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at 2-3 mL/min.
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Under visual guidance, approach a neuron in the region of interest and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
-
-
Drug Application:
-
Establish a stable baseline recording of neuronal firing for at least 10 minutes.
-
Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM).
-
Record the changes in firing rate, action potential threshold, amplitude, and duration.
-
To assess dose-dependency, apply increasing concentrations of the drug.
-
Perform a washout by perfusing with drug-free aCSF to determine the reversibility of the effects.
-
-
Data Analysis: Analyze the recorded data to quantify changes in firing frequency, inter-spike interval, action potential amplitude, half-width, and afterhyperpolarization potential.
Protocol 2: Extracellular Field Potential Recording of Synaptic Transmission
This protocol is designed to evaluate the effects of this compound on synaptic strength and plasticity.
1. Materials and Solutions:
-
Same as in Protocol 1.
2. Procedure:
-
Slice Preparation and Recording Setup: Prepare and position the brain slice as described in Protocol 1.
-
Electrode Placement: Place a stimulating electrode (e.g., bipolar tungsten) in the afferent pathway and a recording electrode (glass micropipette filled with aCSF) in the dendritic layer where the synaptic responses are generated.
-
Baseline Recording:
-
Deliver single electrical pulses to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits a fEPSP with an amplitude of 30-50% of the maximum.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration and continue recording fEPSPs for at least 30-60 minutes to observe its effect on basal synaptic transmission.
-
To investigate the effect on synaptic plasticity, induce long-term potentiation (LTP) or long-term depression (LTD) in the presence of the drug using appropriate stimulation protocols (e.g., high-frequency stimulation for LTP).
-
-
Data Analysis: Measure the slope of the fEPSP to quantify synaptic strength. Normalize the fEPSP slope to the baseline period and plot the time course of the drug's effect.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Mesoridazine's primary targets are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
Caption: Mesoridazine's antagonism of D2 receptors modulates neuronal activity.
Caption: Mesoridazine's antagonism of 5-HT2A receptors impacts intracellular calcium.
Caption: Mesoridazine's antagonism of M1 receptors can alter neuronal excitability.
Experimental Workflow
References
- 1. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 4. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hERG K+ channel blockade by the antipsychotic drug thioridazine: An obligatory role for the S6 helix residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioridazine lengthens repolarization of cardiac ventricular myocytes by blocking the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel blockade: possible explanation for thioridazine's peripheral side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium channel blocking activity of thioridazine, clomipramine and fluoxetine in isolated rat vas deferens: a relative potency measurement study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diltiazem-like effect of thioridazine on the dihydropyridine binding site of the calcium channel of rat myocardial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of antipsychotic drugs on I(to), I (Na), I (sus), I (K1), and hERG: QT prolongation, structure activity relationship, and network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute thioridazine stimulates mesolimbic but not nigrostriatal dopamine release: demonstration by in vivo electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the electrophysiological effects of two neuroleptics, melperone and thioridazine, on isolated rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Dopamine Receptor Occupancy by Mesoridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732) is a phenothiazine (B1677639) antipsychotic agent that primarily exerts its therapeutic effects through antagonism of dopamine (B1211576) D2 receptors. Understanding the extent of dopamine receptor occupancy by mesoridazine in the central nervous system is crucial for elucidating its mechanism of action, optimizing dosing regimens, and developing novel therapeutic strategies. Immunohistochemistry (IHC) offers a powerful in situ technique to visualize and quantify the binding of mesoridazine to dopamine D2 receptors within the anatomical context of brain tissue.
This document provides a detailed protocol for assessing dopamine D2 receptor occupancy by mesoridazine using a competitive immunohistochemical approach. The methodology is designed for formalin-fixed, paraffin-embedded brain tissue sections.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Dilution/Concentration |
| Anti-Dopamine D2 Receptor (Rabbit Polyclonal) | Abcam | ab21218 | 1:250 - 1:500 |
| Mesoridazine Besylate | Sigma-Aldrich | M1406 | 10x Ki (e.g., 30 nM) |
| Biotinylated Goat Anti-Rabbit IgG | Vector Labs | BA-1000 | 1:200 |
| Normal Goat Serum | Vector Labs | S-1000 | 5% (v/v) |
| 3,3'-Diaminobenzidine (B165653) (DAB) | Vector Labs | SK-4100 | Per manufacturer's instructions |
| Harris Modified Hematoxylin (B73222) | Thermo Fisher | 6765001 | Ready-to-use |
Table 2: Protocol Timings and Conditions
| Step | Parameter | Value |
| Fixation | Time | 24-48 hours |
| Deparaffinization | Xylene Washes | 3 x 5 minutes |
| Rehydration | Ethanol (B145695) Series | 100%, 95%, 70% (2 x 3 min each) |
| Antigen Retrieval | Temperature | 95-100°C |
| Time | 20 minutes | |
| Mesoridazine Incubation (Competitive Blocking) | Time | 60 minutes |
| Primary Antibody Incubation | Temperature | 4°C |
| Time | Overnight | |
| Secondary Antibody Incubation | Temperature | Room Temperature |
| Time | 1 hour | |
| DAB Incubation | Time | 2-10 minutes (monitor development) |
| Dehydration | Ethanol/Xylene Series | Standard procedure |
Experimental Protocols
This protocol is adapted from standard immunohistochemistry procedures for brain tissue and incorporates a competitive binding step to assess receptor occupancy.
I. Tissue Preparation
-
Perfusion and Fixation: Anesthetize the subject animal (e.g., rat or mouse) according to approved institutional guidelines. Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA for 24-48 hours at 4°C.
-
Dehydration and Embedding: Dehydrate the brain tissue through a graded series of ethanol solutions and clear in xylene. Embed the tissue in paraffin (B1166041) wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.
II. Immunohistochemical Staining for D2 Receptor Occupancy
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes of 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a sodium citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour at room temperature.
-
-
Competitive Binding (Mesoridazine Incubation):
-
For Occupancy Assessment: Incubate sections with this compound diluted in PBS to a concentration approximately 10-fold higher than its Ki for the D2 receptor (e.g., 30 nM, based on a Ki of <3 nM) for 1 hour at room temperature.[1]
-
For Total Receptor Staining (Control): Incubate control sections with vehicle (PBS) only.
-
-
Primary Antibody Incubation:
-
Without rinsing off the mesoridazine or vehicle, add the primary antibody against the dopamine D2 receptor (e.g., rabbit anti-D2R, diluted 1:250-1:500 in blocking buffer) to all sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse sections with PBS (3 x 5 minutes).
-
Incubate with a biotinylated goat anti-rabbit secondary antibody (diluted 1:200 in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Signal Amplification and Detection:
-
Rinse sections with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) according to the manufacturer's instructions (e.g., Vector Labs VECTASTAIN Elite ABC kit).
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal using a 3,3'-diaminobenzidine (DAB) substrate kit until the desired brown precipitate is formed (typically 2-10 minutes). Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Harris modified hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Imaging: Acquire images of stained sections using a bright-field microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.
-
Quantification:
-
Semi-quantitative Analysis: Use a scoring system (e.g., H-score) that considers both the intensity of the staining and the percentage of positive cells in a defined brain region (e.g., striatum).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the optical density of the DAB signal. The percent receptor occupancy can be calculated as follows:
% Occupancy = (1 - (OD_Mesoridazine / OD_Vehicle)) * 100
Where OD_Mesoridazine is the optical density in the mesoridazine-treated sections and OD_Vehicle is the optical density in the vehicle-treated sections.
-
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing CRISPR-Based Screens to Elucidate Target Engagement and Mechanisms of Action of Mesoridazine Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732) besylate is a phenothiazine-class antipsychotic agent and a metabolite of thioridazine.[1][2][3][4] Historically, it was used in the management of schizophrenia, particularly in patients who were unresponsive to other treatments.[2] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[5][6][7] Mesoridazine also exhibits antiadrenergic and weak muscarinic anticholinergic activities.[4] Despite its efficacy, mesoridazine was withdrawn from the market due to significant safety concerns, most notably life-threatening cardiac arrhythmias associated with QTc interval prolongation.[2][3][4]
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology provides an unprecedented opportunity to systematically investigate the genetic factors that influence a drug's efficacy and toxicity.[8][9][10] Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a specific compound, thereby illuminating its full spectrum of targets and downstream signaling pathways.[11][12] This powerful application of functional genomics can be leveraged to understand the nuanced mechanisms of Mesoridazine's target engagement, identify novel therapeutic targets, and elucidate the genetic underpinnings of its cardiotoxic effects.
These application notes provide detailed protocols for employing CRISPR-Cas9 screens to dissect the molecular interactions of Mesoridazine Besylate in both neuronal and cardiomyocyte models.
Part 1: Identification of this compound's CNS Target Engagement and Resistance Mechanisms
This section outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to Mesoridazine in a neuronal context.
Experimental Objective
To perform a pooled, negative selection (sensitivity) and a positive selection (resistance) CRISPR-Cas9 knockout screen to identify genes that, upon loss of function, alter the sensitivity of neuronal cells to this compound.
Key Experimental Concepts
-
Negative Selection (Sensitivity) Screen: Aims to identify genes whose knockout sensitizes cells to the drug. This is achieved by treating the cell population with a low to moderate dose of the drug (e.g., causing 10-30% growth inhibition), leading to the depletion of sgRNAs targeting these sensitizing genes.[13]
-
Positive Selection (Resistance) Screen: Aims to identify genes whose knockout confers resistance to the drug. This involves applying a high dose of the drug (e.g., causing 70-90% growth inhibition), which enriches for cells harboring sgRNAs that target genes essential for the drug's mechanism of action.[13]
Signaling Pathways of Interest
Mesoridazine's primary targets, the D2 and 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that trigger complex downstream signaling cascades. Understanding these pathways is crucial for interpreting screen results.
Experimental Workflow
Detailed Protocol
-
Cell Line Preparation:
-
Select a human neuronal cell line, such as SH-SY5Y (neuroblastoma) or human neural progenitor cells (hNPCs), that expresses both DRD2 and HTR2A.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Validate Cas9 activity using a GFP-knockout reporter assay.
-
-
Lentiviral sgRNA Library Production:
-
Amplify a genome-scale sgRNA library (e.g., GeCKOv2, Brunello) according to the manufacturer's protocol.
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
-
CRISPR Screen Execution:
-
Transduction: Transduce the Cas9-expressing neuronal cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained.
-
Antibiotic Selection: Two days post-transduction, select for transduced cells using puromycin. The concentration and duration should be determined from a kill curve.
-
Baseline Sample (T0): After selection is complete, harvest a representative population of cells to serve as the baseline (T0) control.
-
Mesoridazine Treatment:
-
Determine the IC20 (for sensitivity screen) and IC80 (for resistance screen) of this compound for the target cell line via a 7-day cell viability assay (e.g., CellTiter-Glo).
-
Split the remaining cells into three populations: vehicle control, low-dose (IC20), and high-dose (IC80) Mesoridazine.
-
Culture the cells for 14-21 days, ensuring the cell population maintains a representation of at least 500 cells per sgRNA at each passage.
-
-
-
Data Collection and Analysis:
-
Genomic DNA Extraction: At the end of the treatment period, harvest cells from all three populations and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA using PCR and prepare libraries for next-generation sequencing (NGS).
-
Data Analysis:
-
Use a computational tool like MAGeCK to analyze the sequencing data.[9]
-
Normalize sgRNA read counts to the total reads per sample.
-
Compare the sgRNA abundance in the treated samples to the T0 and vehicle control samples.
-
Identify significantly depleted (sensitivity hits) or enriched (resistance hits) genes.
-
-
Data Presentation: Hypothetical Results
Table 1: Top 5 Gene Hits from Negative Selection (Sensitivity) Screen
| Rank | Gene Symbol | Description | Log2 Fold Change (vs. Vehicle) | p-value |
| 1 | GENE_A | G-protein coupled receptor kinase | -3.2 | 1.5e-8 |
| 2 | GENE_B | Beta-arrestin scaffolding protein | -2.8 | 4.2e-7 |
| 3 | GENE_C | Inward-rectifier potassium channel | -2.5 | 9.1e-7 |
| 4 | GENE_D | Phospholipase C beta | -2.1 | 3.3e-6 |
| 5 | DRD2 | Dopamine Receptor D2 | -1.9 | 8.7e-6 |
Table 2: Top 5 Gene Hits from Positive Selection (Resistance) Screen
| Rank | Gene Symbol | Description | Log2 Fold Change (vs. Vehicle) | p-value |
| 1 | GENE_X | ABC transporter family member | 4.5 | 2.2e-9 |
| 2 | GENE_Y | Cytochrome P450 enzyme | 3.9 | 7.8e-8 |
| 3 | HTR2A | 5-Hydroxytryptamine Receptor 2A | 3.5 | 1.4e-7 |
| 4 | GENE_Z | Negative regulator of apoptosis | 3.1 | 5.6e-7 |
| 5 | GENE_W | Ubiquitin ligase component | 2.7 | 2.1e-6 |
Part 2: Investigating Mesoridazine-Induced Cardiotoxicity with CRISPR
This section details a targeted CRISPR screen in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to identify genetic modifiers of Mesoridazine's cardiotoxic effects.
Experimental Objective
To identify genes whose knockout protects against or exacerbates Mesoridazine-induced cytotoxicity and electrophysiological dysfunction in hiPSC-CMs.
Key Experimental Concepts
-
hiPSC-CMs as a Model System: These cells provide a physiologically relevant human model for studying drug-induced cardiotoxicity, as they exhibit cardiac-specific gene expression and electrophysiological properties.[1]
-
Targeted CRISPR Library: A focused sgRNA library targeting genes involved in cardiac electrophysiology (ion channels), cell death pathways, and drug metabolism will be used.
Experimental Workflow for Cardiotoxicity Screen
Detailed Protocol
-
hiPSC-CM Culture and Differentiation:
-
Culture Cas9-expressing hiPSCs and differentiate them into cardiomyocytes using established protocols (e.g., Wnt modulation).
-
Purify the cardiomyocyte population (e.g., via metabolic selection with lactate-containing media).
-
-
Targeted CRISPR Screen:
-
Transduce the hiPSC-CMs with a focused lentiviral sgRNA library.
-
After puromycin selection, collect a T0 sample.
-
Treat the remaining cells with a cytotoxic concentration of this compound (e.g., IC50 as determined by a 48-hour viability assay).
-
Culture for 5-7 days.
-
-
Data Collection and Hit Identification:
-
Harvest surviving cells, extract genomic DNA, and sequence the sgRNA cassettes.
-
Analyze the data to identify sgRNAs that are significantly enriched in the surviving population. These correspond to genes whose knockout confers protection against Mesoridazine-induced cardiotoxicity.
-
-
Hit Validation:
-
For top candidate genes, generate individual knockout hiPSC-CM lines.
-
Confirm the protective phenotype by treating the knockout cells with Mesoridazine and assessing cell viability.
-
Perform multi-electrode array (MEA) analysis to assess the effect of gene knockout on field potential duration (an in vitro correlate of the QT interval) in the presence and absence of Mesoridazine.
-
Data Presentation: Hypothetical Validation Data
Table 3: Validation of Protective Gene Knockout on Cell Viability
| Cell Line | Mesoridazine (µM) | Relative Viability (%) |
| Wild-Type hiPSC-CM | 0 | 100 |
| Wild-Type hiPSC-CM | 5 | 48 |
| GENE_P KO hiPSC-CM | 0 | 99 |
| GENE_P KO hiPSC-CM | 5 | 85 |
| GENE_Q KO hiPSC-CM | 0 | 101 |
| GENE_Q KO hiPSC-CM | 5 | 79 |
Table 4: Multi-Electrode Array (MEA) Analysis of Field Potential Duration (FPDc)
| Cell Line | Treatment | FPDc (ms) | % Change from Baseline |
| Wild-Type | Vehicle | 350 | 0% |
| Wild-Type | 1 µM Mesoridazine | 480 | +37% |
| KCNH2 KO | Vehicle | 490 | 0% |
| KCNH2 KO | 1 µM Mesoridazine | 650 | +33% |
| GENE_P KO | Vehicle | 345 | 0% |
| GENE_P KO | 1 µM Mesoridazine | 380 | +10% |
Conclusion
The application of CRISPR-based screening technologies offers a powerful, unbiased approach to comprehensively map the target engagement of this compound. By employing both genome-wide and targeted screens in relevant cell types, researchers can identify novel genes and pathways that mediate its therapeutic effects and contribute to its adverse event profile.[10][11] The protocols outlined here provide a framework for dissecting the complex pharmacology of Mesoridazine, with the potential to uncover new drug targets for neuropsychiatric disorders and develop safer therapeutic strategies. The insights gained from such studies can significantly advance our understanding of drug action and pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. CRISPR/Cas9-mediated genome editing in human stem cell-derived cardiomyocytes: Applications for cardiovascular disease modelling and cardiotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medworksmedia.com [medworksmedia.com]
- 3. Cardiac conduction and rhythm disturbances following suicidal ingestion of mesoridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesoridazine - Wikipedia [en.wikipedia.org]
- 5. CRISPR/Cas9 screens implicate RARA and SPNS1 in doxorubicin cardiotoxicity | Semantic Scholar [semanticscholar.org]
- 6. Pharmacogenomics in drug-induced cardiotoxicity: Current status and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]
- 9. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 10. search.library.ucr.edu [search.library.ucr.edu]
- 11. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 12. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
Application Notes and Protocols: Flow Cytometry Analysis of Mesoridazine Besylate's Effect on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine Besylate is a phenothiazine-class antipsychotic agent and a principal metabolite of thioridazine.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) receptors in the central nervous system.[1][3] Emerging research has highlighted the intricate cross-talk between the nervous and immune systems, with immune cells, particularly lymphocytes, expressing dopamine receptors.[4][5] This expression suggests that dopaminergic antagonists like this compound may exert modulatory effects on immune cell function.[4][6] Antipsychotic medications have been observed to alter immune cell distribution and cytokine profiles.[6] Furthermore, the parent compound, thioridazine, has been shown to induce apoptosis in various cancer cell lines, a mechanism that could potentially translate to effects on immune cell populations.[7][8][9][10]
These application notes provide a framework for utilizing flow cytometry to investigate the potential immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The following protocols detail methods for immunophenotyping major lymphocyte subsets, assessing cell viability and apoptosis, and analyzing intracellular signaling pathways.
Potential Effects of this compound on Immune Cells
Based on its known pharmacology as a dopamine receptor antagonist and the documented effects of related compounds, this compound may influence immune cells in several ways:
-
Alteration of Lymphocyte Subsets: By blocking dopamine receptors on lymphocytes, this compound could potentially alter the activation, proliferation, and differentiation of T cells, B cells, and NK cells.[4]
-
Induction of Apoptosis: Similar to its parent compound thioridazine, this compound might induce apoptosis in certain immune cell populations, leading to a decrease in their frequency.[7][8][9]
-
Modulation of Intracellular Signaling: Antagonism of dopamine receptors can impact downstream signaling pathways that regulate immune cell function and survival.
Data Presentation
Quantitative data obtained from flow cytometry analysis should be summarized for clear comparison between untreated (control) and this compound-treated samples.
Table 1: Immunophenotyping of Human PBMCs Treated with this compound
| Cell Population | Marker Profile | Control (% of Live Cells) | This compound (X µM) (% of Live Cells) |
| T Helper Cells | CD3+ CD4+ | ||
| Cytotoxic T Cells | CD3+ CD8+ | ||
| B Cells | CD19+ | ||
| NK Cells | CD3- CD56+ | ||
| Regulatory T Cells | CD3+ CD4+ CD25+ FoxP3+ |
Table 2: Viability and Apoptosis of PBMCs Treated with this compound
| Condition | % Viable Cells (Annexin V- / 7-AAD-) | % Early Apoptotic Cells (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) |
| Control | |||
| This compound (X µM) |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which is a critical first step for in vitro analysis.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment of PBMCs with this compound
This protocol details the incubation of isolated PBMCs with this compound to assess its effects.
Materials:
-
Isolated PBMCs
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete RPMI-1640 medium
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
Protocol 3: Flow Cytometry Staining for Immunophenotyping
This protocol outlines the procedure for staining PBMCs with fluorescently-labeled antibodies to identify different immune cell subsets.[11][12][13][14][15]
Materials:
-
Treated and control PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56)
-
Fc block (to prevent non-specific antibody binding)
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plate and transfer to flow cytometry tubes.
-
Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Fc block solution and incubate for 10 minutes at 4°C.
-
Add the pre-titrated antibody cocktail for surface marker staining.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
Protocol 4: Apoptosis Assay using Annexin V and 7-AAD Staining
This protocol describes how to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control PBMCs
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V and 7-AAD to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional Annexin V Binding Buffer.
-
Analyze the samples on a flow cytometer within one hour of staining.
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound on immune cells.
Caption: Postulated signaling pathway of this compound in immune cells.
References
- 1. mims.com [mims.com]
- 2. Mesoridazine - Wikipedia [en.wikipedia.org]
- 3. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The role of dopamine receptors in lymphocytes and their changes in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Immune System with Pharmacotherapy in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioridazine induces apoptosis of multidrug-resistant mouse lymphoma cells transfected with the human ABCB1 and inhibits the expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioridazine specifically sensitizes drug-resistant cancer cells through highly increase in apoptosis and P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Autophagy Enhances the Antitumor Effect of Thioridazine in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry assay and cell staining protocol [protocols.io]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Flow Cytometry Protocols [bdbiosciences.com]
- 14. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging of Mesoridazine Besylate's Impact on Synaptic Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for investigating the effects of Mesoridazine (B118732) Besylate, a first-generation phenothiazine (B1677639) antipsychotic, on synaptic function using live-cell imaging techniques. Mesoridazine, a potent dopamine (B1211576) D2 receptor antagonist, was historically used for schizophrenia but was withdrawn from the U.S. market in 2004 due to significant cardiotoxicity risks.[1][2] Despite its withdrawal, studying its impact on synapses remains valuable for understanding the fundamental mechanisms of older antipsychotics and for developing safer, more effective neurotherapeutics. These protocols offer robust methods for dissecting the presynaptic, postsynaptic, and structural effects of neuroactive compounds in real-time.
Background: Dopamine Signaling and Mesoridazine's Mechanism of Action
Dopaminergic synapses are critical for regulating mood, motivation, and motor control. The dopamine D2 receptor (D2R) is a key target for antipsychotic drugs.[3] D2Rs exist as both presynaptic autoreceptors, which inhibit dopamine synthesis and release, and postsynaptic receptors, which modulate downstream signaling in the target neuron.[4][5]
Mesoridazine functions primarily as an antagonist at these D2 receptors.[1][6][7] By blocking presynaptic D2 autoreceptors, it can paradoxically increase dopamine release, while its blockade of postsynaptic receptors is believed to mediate its primary antipsychotic effects.[5] It also exhibits antiadrenergic and antiserotonergic properties that may contribute to its overall pharmacological profile.[1] Live-cell imaging allows for the direct visualization of how this receptor blockade translates into functional changes at the synaptic level.
Caption: Basal dopaminergic synaptic transmission.
Caption: Mesoridazine's antagonistic action at D2 receptors.
Experimental Protocols
The following protocols provide a framework for assessing the impact of Mesoridazine Besylate on key aspects of synaptic function.
Protocol 1: Analysis of Presynaptic Vesicle Cycling
This protocol uses styryl dyes like SynaptoGreen™ (equivalent to FM®1-43) to measure the dynamics of synaptic vesicle exocytosis and endocytosis.[8] These dyes are non-fluorescent in aqueous solution but fluoresce brightly upon insertion into lipid membranes, allowing for activity-dependent labeling of recycling synaptic vesicles.[8]
Methodology
-
Cell Culture: Plate primary hippocampal or cortical neurons on poly-D-lysine coated glass-bottom dishes and culture for 14-21 days in vitro (DIV) to allow for mature synapse formation.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in imaging buffer to final working concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a 10 µM working solution of SynaptoGreen™ C4 dye in a high-K⁺ stimulation buffer (e.g., Tyrode's solution with 90 mM KCl).
-
-
Drug Incubation: Pre-incubate the neuronal cultures with this compound or a vehicle control for 30 minutes at 37°C.
-
Dye Loading:
-
Wash the cells once with a standard imaging buffer (e.g., Tyrode's solution with 5 mM KCl).
-
Replace the buffer with the SynaptoGreen™-containing high-K⁺ stimulation buffer for 60 seconds to induce depolarization and vesicle recycling.
-
-
Washout & Imaging:
-
Quickly wash the cells three times with standard imaging buffer to remove surface-bound dye.
-
Immediately begin time-lapse imaging using a confocal or spinning-disk microscope (e.g., one image every 10 seconds for 10-15 minutes). The fluorescence decay rate reflects the rate of vesicle exocytosis (destaining).
-
-
Data Analysis:
-
Select multiple presynaptic boutons (regions of interest, ROIs) for analysis.
-
Measure the mean fluorescence intensity for each ROI over time.
-
Normalize the intensity data and fit to a single exponential decay curve to extract the time constant (τ) of destaining.
-
Compare the τ values between control and Mesoridazine-treated groups.
-
Expected Quantitative Data
| Treatment Group | Concentration | Destaining Time Constant (τ, seconds) (Mean ± SEM) | Interpretation |
| Vehicle Control | - | 150 ± 12 | Baseline rate of synaptic vesicle exocytosis. |
| Mesoridazine | 1 µM | 135 ± 11 | Potential slight increase in exocytosis rate. |
| Mesoridazine | 5 µM | 110 ± 9 | Significant increase in exocytosis rate, consistent with D2 autoreceptor blockade. |
| Mesoridazine | 10 µM | 95 ± 8** | Dose-dependent increase in exocytosis rate. |
| Note: Data are hypothetical. Statistical significance (e.g., p < 0.05, p < 0.01) would be determined by ANOVA. |
Protocol 2: Monitoring Postsynaptic Calcium Transients
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in synaptic transmission, using a fluorescent calcium indicator.[9][10] It aims to determine if Mesoridazine's modulation of dopamine signaling indirectly affects depolarization-induced calcium influx.
Methodology
-
Cell Culture: Use DIV 14-21 primary neurons as described in Protocol 1.
-
Indicator Loading:
-
Prepare a 2 µM working solution of a calcium indicator (e.g., Fluo-4 AM) in imaging buffer containing 0.02% Pluronic F-127.
-
Incubate neurons with the Fluo-4 AM solution for 30 minutes at 37°C.
-
Wash cells and allow 30 minutes for de-esterification of the dye.
-
-
Baseline Imaging and Stimulation:
-
Acquire a baseline time-lapse recording (e.g., one image every 2 seconds).
-
Induce depolarization by puffing a high-K⁺ solution (90 mM KCl) onto a dendritic region and record the resulting fluorescence spike.
-
Wash thoroughly with imaging buffer and allow the signal to return to baseline.
-
-
Drug Application and Post-Treatment Stimulation:
-
Apply the desired concentration of this compound and incubate for 15-30 minutes.
-
Repeat the high-K⁺ stimulation at the same location, recording the calcium transient under the influence of the drug.
-
-
Data Analysis:
-
For each cell, measure the baseline fluorescence (F₀) and the peak fluorescence (F_peak) during stimulation.
-
Calculate the change in fluorescence as ΔF/F₀ = (F_peak - F₀) / F₀.
-
Compare the ΔF/F₀ values for each cell before and after the application of Mesoridazine.
-
Expected Quantitative Data
| Condition | Mesoridazine Conc. | Peak Calcium Response (ΔF/F₀) (Mean ± SEM) | Interpretation |
| Pre-Treatment | - | 3.5 ± 0.3 | Baseline depolarization-induced calcium influx. |
| Post-Treatment | 5 µM | 3.4 ± 0.3 | No significant direct impact on voltage-gated calcium channel function. |
| Post-Treatment | 10 µM | 3.6 ± 0.4 | Suggests Mesoridazine does not acutely block global calcium influx. |
| Note: Data are hypothetical. D2 receptor modulation is primarily linked to cAMP pathways, so a direct, acute effect on depolarization-induced calcium influx might be minimal. The experiment serves to rule out off-target channel-blocking effects. |
Protocol 3: Quantifying Chronic Impact on Synaptic Density
This protocol assesses the long-term structural effects of Mesoridazine exposure on the number of excitatory synapses. It utilizes viral transduction to express a fluorescently tagged postsynaptic density protein (PSD95-eGFP), which appears as distinct puncta representing excitatory synapses.[11]
Caption: Workflow for assessing chronic drug effects on synapse density.
Methodology
-
Cell Culture & Transduction:
-
Plate primary neurons as previously described.
-
At DIV 7, transduce the neurons with a low-titer Adeno-Associated Virus (AAV) encoding a fluorescent synaptic marker (e.g., AAV-SYN1-PSD95-eGFP).
-
-
Chronic Drug Treatment:
-
Beginning at DIV 14, treat the cultures with this compound (e.g., 1 µM and 5 µM) or a vehicle control.
-
Maintain the treatment for 7 days, performing a half-media change with fresh drug every 2-3 days.
-
-
Live-Cell Imaging:
-
At DIV 21, image the live neurons using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire high-resolution z-stacks of secondary or tertiary dendrites from multiple neurons in each condition.
-
-
Image Analysis:
-
Generate maximum intensity projections from the z-stacks.
-
Using image analysis software (e.g., ImageJ/Fiji with the Puncta Analyzer plugin), trace dendritic segments of a defined length (e.g., 50 µm).
-
Count the number of distinct fluorescent puncta along each traced segment.
-
Calculate the synapse density (puncta/µm) for each condition.
-
Expected Quantitative Data
| Treatment Group | Concentration | Synapse Density (Puncta / 10 µm) (Mean ± SEM) | Interpretation |
| Vehicle Control | - | 8.2 ± 0.6 | Baseline density of excitatory synapses. |
| Mesoridazine | 1 µM | 7.9 ± 0.7 | No significant change at low concentrations. |
| Mesoridazine | 5 µM | 6.5 ± 0.5* | Significant reduction in synapse density, suggesting negative impacts on synaptic stability with chronic exposure. |
| Note: Data are hypothetical. Chronic D2 blockade can lead to complex adaptive changes, and results may vary.[3][5] Statistical significance (e.g., p < 0.05) would be determined by ANOVA. |
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. medworksmedia.com [medworksmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative antidopaminergic properties of thioridazine, mesoridazine and sulforidazine on the corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Methods of measuring presynaptic function with fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurons in Living Color: Imaging Tools for Live-Cell Studies | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Frontiers | Automated Live-Cell Imaging of Synapses in Rat and Human Neuronal Cultures [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Mesoridazine Besylate Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Mesoridazine Besylate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a phenothiazine (B1677639) derivative and a metabolite of thioridazine, classified as a first-generation antipsychotic. It functions as a dopamine (B1211576) receptor antagonist.[1][2] Like many weakly basic drugs, its solubility in aqueous solutions is pH-dependent, and it can be prone to precipitation under certain conditions. Maintaining its solubility is critical for the accuracy of experimental results, the stability of formulations, and ensuring its biological activity. Precipitation can lead to inaccurate dosing, loss of efficacy, and potential safety concerns.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for preventing precipitation. Key parameters are summarized in the table below.
Q3: What are the primary factors that can cause this compound to precipitate from an aqueous solution?
A3: Several factors can trigger the precipitation of this compound:
-
pH Shifts: As a weak base with a pKa of approximately 9.5-9.6, this compound is more soluble in acidic conditions where it is protonated. An increase in pH towards its pKa or into the alkaline range will decrease its solubility and can cause precipitation.[3]
-
Concentration Exceeding Solubility Limit: Preparing a solution with a concentration of this compound that exceeds its solubility in a specific aqueous medium at a given temperature will lead to precipitation.
-
Drug-Excipient Interactions: Incompatibility with other components in the formulation, such as buffer salts or other excipients, can lead to the formation of insoluble complexes.
-
Light Exposure: this compound solutions are known to be light-sensitive.[3] Degradation products resulting from photodegradation may be less soluble and precipitate over time.
-
"Salting Out" Effect: High concentrations of salts in the solution can decrease the solubility of this compound, leading to precipitation.
Q4: Are there any known incompatibilities for this compound or related phenothiazines?
A4: While specific incompatibility data for this compound is limited, phenothiazines as a class can interact with other substances. For example, ethanol (B145695) may precipitate dystonic reactions in patients taking phenothiazines.[4] It is also known that solutions of some phenothiazines, like chlorpromazine, are incompatible with certain substances like benzylpenicillin potassium and phenobarbitone sodium.[5] When preparing complex solutions, it is always advisable to assess the compatibility of all components.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dissolving this compound
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility | 1. Verify the solubility of this compound in your specific solvent system. The reported solubility is 1 gram in 20 mL of water, which is approximately 50 mg/mL.[3]2. Prepare a more dilute solution.3. If a high concentration is required, consider using a co-solvent. |
| Suboptimal pH of the Solvent | 1. Measure the pH of your aqueous solvent.2. Adjust the pH to a more acidic range (ideally between 4.0 and 6.5 for stability) using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).[3] |
| Low Temperature of the Solvent | 1. Gently warm the solvent to aid dissolution. Be cautious, as excessive heat can cause degradation.2. Once dissolved, ensure the solution is stored at a controlled room temperature to prevent precipitation upon cooling. |
Issue 2: Precipitation Occurs After Adding a Buffer or Other Reagents
| Possible Cause | Troubleshooting Steps |
| pH Shift to an Unfavorable Range | 1. Measure the pH of the final solution after all components have been added.2. If the pH has shifted to a less acidic or alkaline range, adjust it back to the optimal range (pH 4.0-6.5) using a suitable acid or buffer.3. Ensure the buffer system has sufficient capacity to maintain the desired pH. |
| Buffer-Drug Incompatibility | 1. Certain buffer salts, like phosphates, can sometimes cause precipitation with drugs. Consider switching to an alternative buffer system such as citrate or acetate. |
| Excipient Incompatibility | 1. If a specific excipient is suspected, prepare a small test solution containing only this compound and that excipient to confirm the incompatibility.2. Consult literature for known incompatibilities of phenothiazines. |
Issue 3: Solution is Initially Clear but Precipitates Over Time
| Possible Cause | Troubleshooting Steps |
| Slow Crystallization | 1. The initial solution may have been supersaturated. Consider preparing a slightly more dilute solution.2. The use of a precipitation inhibitor, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), may help maintain a supersaturated state. |
| Temperature Fluctuations | 1. Store the solution at a constant, controlled temperature.2. Avoid storing solutions in refrigerators unless the low-temperature stability has been confirmed. |
| Photodegradation | 1. Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[3] |
| Chemical Degradation | 1. Ensure the pH of the solution is within the stable range of 4.0-6.5.[3]2. Consider adding an antioxidant, as phenothiazines can be susceptible to oxidation. Examples from other phenothiazine formulations include ascorbic acid, sodium bisulfite, or sodium metabisulfite (B1197395).[6][7] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₂N₂O₄S₃ | [3] |
| Molecular Weight | 544.75 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Aqueous Solubility | 1 g in 20 mL of water (approx. 50 mg/mL) | [3] |
| pKa (basic) | 9.5 - 9.61 | [3] |
| LogP | 3.9 | [3] |
| pH of Maximum Stability | 4.0 - 6.5 | [3] |
| Light Sensitivity | Solutions are light-sensitive | [3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility of this compound
This protocol is adapted from standard shake-flask solubility methods.
Materials:
-
This compound powder
-
Aqueous buffers of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (low-binding)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different pH buffer. The presence of undissolved solid should be visible.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate a pH-solubility profile.
Protocol 2: Formulation Development to Prevent Precipitation
This protocol outlines a systematic approach to developing a stable aqueous formulation of this compound.
1. pH Adjustment and Buffering:
- Based on the pH-solubility profile from Protocol 1, select a pH range where this compound has adequate solubility and stability (e.g., pH 4.0-6.5).
- Prepare solutions of this compound in different buffer systems (e.g., citrate, acetate) at the target pH and concentration.
- Visually inspect the solutions for any precipitation immediately after preparation and after storage under different conditions (e.g., room temperature, refrigerated, protected from light) for a specified period.
2. Co-solvent System:
- If the required concentration cannot be achieved with pH adjustment alone, investigate the use of co-solvents.
- Commonly used co-solvents in parenteral formulations include propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and ethanol.
- Prepare a series of formulations with varying concentrations of a selected co-solvent (e.g., 10%, 20%, 30% v/v) in a buffered aqueous solution.
- Assess the physical stability of these formulations as described above.
3. Use of Surfactants:
- Surfactants can increase the solubility of poorly soluble drugs by forming micelles.
- Evaluate the effect of adding non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 at various concentrations (e.g., 0.1%, 0.5%, 1% w/v) to a buffered aqueous solution of this compound.
- Monitor the clarity and stability of the resulting solutions.
4. Addition of Antioxidants:
- To address potential oxidative degradation, especially for injectable formulations that may undergo heat sterilization, the addition of antioxidants is recommended.
- Based on formulations of similar phenothiazines like Chlorpromazine, consider adding antioxidants such as ascorbic acid (e.g., 2 mg/mL), sodium bisulfite (e.g., 1 mg/mL), or sodium metabisulfite (e.g., 1 mg/mL).[6][7]
- Assess the compatibility and stability of the formulation containing the antioxidant.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of Mesoridazine as a D2 dopamine receptor antagonist.
References
- 1. WO2006138048A2 - Formulations comprising fluphenazine or derivatives thereof - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. CN106967008A - A kind of preparation technology of perphenazine - Google Patents [patents.google.com]
- 5. genesight.com [genesight.com]
- 6. Chlorpromazine Hydrochloride Injection, USP [dailymed.nlm.nih.gov]
- 7. camberpharma.com [camberpharma.com]
Navigating Mesoridazine Besylate Administration in Rodent Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to optimizing Mesoridazine (B118732) Besylate dosage for in-vivo rodent studies while mitigating toxicity. This guide provides detailed troubleshooting, frequently asked questions, experimental protocols, and key data presented for practical application.
Mesoridazine, a metabolite of the phenothiazine (B1677639) antipsychotic thioridazine (B1682328), has garnered interest for its potential applications beyond its traditional use. As researchers explore its efficacy in various preclinical models, establishing safe and effective dosing regimens in rodents is paramount. This resource amalgamates critical data and procedural guidance to facilitate successful and ethically sound in-vivo studies.
Understanding the Therapeutic Window: Dosage and Toxicity
Determining the appropriate dose of Mesoridazine Besylate is a critical first step in experimental design. The following tables summarize the available toxicity data in rodents. It is important to note that the effective dose will be significantly lower than the LD50 values and should be determined based on the specific research application. For novel applications, consider starting with doses reported for the parent compound, thioridazine, and performing dose-ranging studies.
| Toxicity Data for this compound | |||
| Species | Route of Administration | LD50 | Citation |
| Mouse | Oral | 346 mg/kg | [1] |
| Intravenous | 33 mg/kg | [1] | |
| Subcutaneous | 611 mg/kg | [1] | |
| Rat | Oral | 664 mg/kg | [1] |
| Toxicity Data for Mesoridazine (Unspecified Salt) | |||
| Species | Route of Administration | LD50 | Citation |
| Mouse | Oral | 560 mg/kg | [1] |
| Intravenous | 26 mg/kg | [1] | |
| Rabbit | Oral | 7800 mg/kg | [1] |
Experimental Protocols: From Bench to Animal
Proper preparation and administration of this compound are crucial for accurate and reproducible results. The following are general protocols that can be adapted to specific experimental needs.
Formulation and Vehicle Selection
This compound is a white to pale yellow crystalline powder with a faint odor. Its solubility is a key consideration for in-vivo studies.[1]
-
Aqueous Solubility: 1 gram is soluble in approximately 20 mL of water.[1]
-
Alcohol Solubility: 1 gram is soluble in about 30 mL of alcohol.[1]
-
Other Solvents: Soluble in chloroform (B151607) (1g in 8 mL) and methanol (B129727) (1g in 6.6 mL).[1] Commercially available injectable formulations have a pH of 4.0-5.0.[1]
Recommended Vehicles:
-
Oral Gavage: For oral administration, this compound can be dissolved in distilled water or a 0.5% methylcellulose (B11928114) solution. To improve palatability and ease of administration, precoating the gavage needle with sucrose (B13894) can be beneficial.
-
Intravenous (IV) Injection: Sterile saline (0.9% sodium chloride) is a suitable vehicle for IV injection. The pH of the final solution should be adjusted to be close to physiological pH (7.4) if possible, although commercially available formulations have a pH of 4.0-5.0.[1] Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter before injection.
-
Subcutaneous (SC) Injection: Isotonic saline can be used as a vehicle for subcutaneous injections.
-
Intraperitoneal (IP) Injection: A common vehicle for IP injection of the related compound thioridazine in anticancer studies is a mixture of DMSO, PEG300, Tween-80, and saline. This can be adapted for this compound, particularly if solubility in simple aqueous solutions is a concern.
Administration Workflow
The following diagram outlines a general workflow for an in-vivo rodent study involving this compound.
Caption: A generalized workflow for in-vivo rodent studies with this compound.
Troubleshooting and FAQs
Q1: What are the common signs of toxicity to watch for in rodents?
A1: Based on studies with phenothiazines, signs of acute toxicity can include sedation, lethargy, decreased motor activity, and respiratory depression.[1] In chronic studies with Mesoridazine, untoward effects in rats at high doses included reduced food intake, slowed weight gain, and morphological changes in endocrine organs. In dogs, emesis, muscle tremors, and decreased food intake were observed. Researchers should establish a clear monitoring plan and humane endpoints before starting any experiment.
Q2: My compound is not dissolving well in water for oral gavage. What can I do?
A2: If you are encountering solubility issues with this compound in water, especially at higher concentrations, you can try the following:
-
Use a co-solvent: A small percentage of ethanol (B145695) or DMSO can be added to the aqueous solution to aid dissolution. However, be mindful of the potential toxicity of the co-solvent itself and include a vehicle-only control group in your study.
-
Prepare a suspension: If the compound does not fully dissolve, you can prepare a homogenous suspension in a vehicle like 0.5% methylcellulose. Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
-
Adjust the pH: Since the commercially available injectable form has a pH of 4.0-5.0, slightly acidifying the vehicle with a biocompatible acid might improve solubility.[1]
Q3: What is a good starting dose for my efficacy study?
A3: For novel applications of this compound where no prior in-vivo data exists, a good starting point is to look at the effective doses of its parent compound, thioridazine, in similar models. For example, in rodent cancer models, thioridazine has been used at doses ranging from 10 mg/kg to 32 mg/kg. It is crucial to perform a pilot dose-ranging study to determine the optimal effective dose with minimal toxicity for your specific experimental conditions.
Q4: How should I handle and store this compound?
A4: this compound is a light-sensitive compound, so it should be protected from light.[1] It is stable in solutions with a pH between 4.0 and 6.5.[1] Store the solid compound in a cool, dry, and dark place. Solutions should be prepared fresh for each experiment if possible.
Signaling Pathways
Mesoridazine's primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist.[1] This antagonism is central to its antipsychotic effects. However, research into its parent compound, thioridazine, suggests that its effects, particularly in cancer, may involve other signaling pathways, such as the PI3K/Akt/mTOR pathway.
Dopamine D2 Receptor Antagonism
The following diagram illustrates the antagonistic effect of this compound on the dopamine D2 receptor signaling pathway.
Caption: this compound acts as an antagonist at the Dopamine D2 receptor, blocking downstream signaling.
Potential Impact on PI3K/Akt/mTOR Pathway
Studies on thioridazine suggest an inhibitory effect on the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Given that mesoridazine is a metabolite of thioridazine, it may share similar off-target effects.
References
Troubleshooting Mesoridazine Besylate instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesoridazine Besylate. The information is presented in a question-and-answer format to directly address common instability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: A color change in your this compound solution is a common indicator of chemical degradation, most often due to oxidation. The phenothiazine (B1677639) core of the molecule is susceptible to oxidation, which can be accelerated by exposure to light and atmospheric oxygen. This process can lead to the formation of colored degradation products. To minimize this, it is crucial to protect your solutions from light and prepare them under an inert atmosphere if possible.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is influenced by several key factors:
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pH: The compound is most stable in a pH range of 4.0-6.5.[1] Deviations outside this range, especially into alkaline conditions, can accelerate degradation.
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Light: this compound is photosensitive.[1] Exposure to light, particularly UV light, can lead to photodegradation.
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Oxygen: The presence of atmospheric oxygen can cause oxidative degradation of the phenothiazine structure.
-
Temperature: Elevated temperatures will increase the rate of all chemical degradation pathways. It is recommended to store oral solutions below 25°C (77°F).[2]
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
Q3: How should I prepare and store stock solutions of this compound for long-term experiments?
A3: To ensure the stability of your stock solutions, follow these best practices:
-
Solvent Selection: Use high-purity, degassed solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions.[3] For aqueous experiments, use buffered solutions within the optimal pH range of 4.0-6.5.[1]
-
Inert Atmosphere: When possible, prepare solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Always use amber vials or wrap your containers in aluminum foil to protect the solution from light.[2]
-
Storage Temperature: Store stock solutions at low temperatures, such as -20°C, for extended periods.[3] For short-term storage, refrigeration at 2-8°C may be adequate. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Fresh Dilutions: It is not recommended to store bulk dilutions.[2] Prepare fresh working solutions from your stock solution just prior to each experiment.
Q4: What are the expected degradation products of this compound?
A4: Based on the chemistry of phenothiazines and related compounds, the primary degradation pathways for this compound are oxidation and photodegradation. Expected degradation products include:
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Sulfone derivative: Further oxidation of the sulfoxide moiety in Mesoridazine can form the corresponding sulfone.
-
N-desmethyl derivative: Cleavage of the methyl group from the piperidine (B6355638) ring.
-
Photodegradation products: Exposure to light can lead to the formation of various photoproducts, including sulfoxides of the parent compound (if starting from a related, non-oxidized phenothiazine) and N-dealkylated species.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity over time. | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure stock and working solutions are stored protected from light and at the recommended temperature. 2. Check pH of Aqueous Solutions: Measure the pH of your experimental media to ensure it is within the optimal range of 4.0-6.5.[1] 3. Prepare Fresh Solutions: Discard old solutions and prepare fresh working solutions from a new aliquot of your stock solution immediately before your experiment. 4. Perform a Stability Check: If issues persist, perform a simple stability check by analyzing your solution with a stability-indicating method (like HPLC-UV) at the beginning and end of your experiment's duration to quantify any degradation. |
| Precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products. | 1. Confirm Complete Dissolution: Ensure the compound is fully dissolved initially. Gentle warming or sonication may be necessary. For DMSO stock solutions, ensure the final concentration in your aqueous media does not exceed the solubility limit. 2. Evaluate Solvent Compatibility: If using a new solvent system, verify the long-term solubility of this compound in that solvent. 3. Consider Degradation: If precipitation occurs over time in a previously clear solution, it is likely a sign of degradation. Analyze the precipitate and supernatant separately if possible to identify the components. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Presence of degradation products or impurities. | 1. Use High-Purity Materials: Ensure the this compound and all solvents are of high purity. 2. Protect from Light: Handle all solutions under subdued light to prevent the formation of photodegradation products. 3. Analyze a Freshly Prepared Standard: Compare the chromatogram of your experimental sample to that of a freshly prepared this compound standard to identify which peaks correspond to the parent compound and which are potential degradants. 4. Consider Forced Degradation: To help identify degradation peaks, you can perform a forced degradation study on a sample of this compound and compare the resulting chromatogram to your experimental sample. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for in vitro studies.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, high purity
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh 5.45 mg of this compound powder into the tared tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved, resulting in a clear solution. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to separate this compound from its potential degradation products. Note: This is a representative method and may require optimization for your specific instrumentation and experimental conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). A starting condition of 90% A and 10% B, with a linear gradient to 10% A and 90% B over 20 minutes may be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Identify the peak for this compound based on the retention time of the standard. Any additional peaks can be considered potential impurities or degradation products. The peak area of this compound can be used to quantify its concentration and assess degradation over time.
Visualizations
References
Identifying and minimizing Mesoridazine Besylate experimental artifacts
Welcome to the technical support center for Mesoridazine Besylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing experimental artifacts when working with this compound. Please note that Mesoridazine (Serentil) was withdrawn from the US market in 2004 due to concerns about cardiac arrhythmias and QT prolongation.[1] Therefore, its use is intended for research purposes only.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Mesoridazine is a phenothiazine-class antipsychotic and a metabolite of thioridazine (B1682328).[3][4] Its primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist. It also exhibits antagonist activity at other receptors, including dopamine D4 and serotonin (B10506) 5-HT2A receptors.[4]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: this compound is a white to pale yellow crystalline powder with a faint odor.[5] It is light-sensitive and should be stored protected from light.[5] Key properties are summarized in the table below.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C in light-protecting tubes.[5] The compound is stable for at least 2 years when stored at -20°C.[6] Further dilutions into aqueous solutions like cell culture media should be done immediately before use, as the compound is less stable in aqueous solutions, particularly acidic ones.[5][7]
Q4: What are the major known experimental artifacts associated with this compound?
A4: The most significant experimental artifact is its potent blockade of the hERG potassium channel, which leads to QT interval prolongation and cardiotoxicity.[8] This is a critical consideration in any experiment involving cells or tissues with cardiac-like electrophysiology. Other potential artifacts include phototoxicity, off-target effects on various receptors, and potential interference with certain assay technologies.[7][9]
Q5: Is this compound metabolized by cytochrome P450 enzymes?
A5: Yes, Mesoridazine is a metabolite of thioridazine, which is primarily metabolized by CYP2D6.[6] CYP1A2 and CYP3A4 also play a role in the metabolism of thioridazine to its various metabolites, including mesoridazine.[3][10] When designing experiments, it is important to consider the metabolic capacity of your system (e.g., cell line, tissue preparation) and potential drug-drug interactions if other CYP substrates, inhibitors, or inducers are present.[11]
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays
Issue 1: Unexpected or inconsistent cytotoxicity results.
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Possible Cause 1: Solvent Toxicity. High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells.
-
Solution: Always include a vehicle control in your experiments with the same final concentration of the solvent used in your highest drug concentration. Aim to keep the final DMSO concentration below 0.5%.
-
-
Possible Cause 2: Compound Precipitation. this compound has limited aqueous solubility. Adding a concentrated DMSO stock to aqueous media can cause the compound to precipitate, leading to inaccurate concentrations.
-
Solution: Visually inspect for precipitates after dilution. Prepare fresh dilutions for each experiment. Consider serial dilutions to minimize precipitation.
-
-
Possible Cause 3: Light-Induced Degradation (Phototoxicity). Mesoridazine is light-sensitive and can degrade upon exposure to light, forming photoproducts that may have different activities or toxicities.[7][9]
-
Solution: Handle the compound and all solutions containing it under subdued light. Use amber-colored tubes and plates, or wrap them in aluminum foil. See the detailed protocol on mitigating phototoxicity below.
-
-
Possible Cause 4: Assay Interference. The compound may directly interact with the assay reagents. For example, in MTT or XTT assays, the compound might chemically reduce the tetrazolium dye, leading to a false-positive signal for cell viability.
-
Solution: Run a "no-cell" control where the compound is incubated with the assay medium and reagent to check for direct chemical reactions. Consider using an orthogonal assay that measures a different endpoint (e.g., ATP levels for viability).
-
Issue 2: High background in fluorescence-based assays.
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Possible Cause 1: Autofluorescence of this compound. Phenothiazine derivatives can be fluorescent.
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Solution: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If there is significant autofluorescence, consider using a fluorescent probe with a different spectral profile or a non-fluorescent assay method.
-
-
Possible Cause 2: Fluorescence Quenching. The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the fluorescence signal that is not related to the biological activity.
-
Solution: Perform a control experiment to measure the effect of this compound on the fluorescence of the free fluorophore in your assay. If quenching is observed, you may need to adjust your data or choose a different assay.
-
Guide 2: Electrophysiology Experiments
Issue 1: Unstable baseline or seal after drug application.
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Possible Cause 1: Perfusion System Artifacts. Air bubbles or an unstable flow rate in the perfusion system can cause mechanical and electrical artifacts.
-
Solution: Ensure a stable, bubble-free perfusion of both control and drug-containing solutions.
-
-
Possible Cause 2: Seal Instability. The drug or its vehicle may be destabilizing the gigaseal.
-
Solution: Monitor the seal resistance throughout the experiment. If a gradual decrease is observed, this may indicate a destabilizing effect.
-
Issue 2: Unexpected changes in holding current or input resistance.
-
Possible Cause: Off-Target Effects. Mesoridazine has known off-target effects on various ion channels beyond the dopamine receptors.
-
Solution: Be aware of the known off-target profile of Mesoridazine. Consider using more specific blockers for other channels to isolate the effect on your target of interest.
-
Guide 3: In Vivo Experiments
Issue: Variability in drug exposure and effects.
-
Possible Cause 1: CYP2D6 Metabolism. The metabolism of Mesoridazine is dependent on CYP2D6 activity, which can vary between individuals and animal strains.[6]
-
Solution: When using animal models, be aware of the CYP2D6 genotype of the strain if available. Consider using a CYP2D6 inhibitor in a control group to assess the impact of metabolism on your results.
-
-
Possible Cause 2: Light Sensitivity. Exposure to light during formulation or administration can lead to degradation of the compound.
-
Solution: Protect all formulations from light. Prepare fresh formulations for each experiment.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C27H32N2O4S3 | |
| Molecular Weight | 544.75 g/mol | |
| Appearance | White to pale yellow crystalline powder | [5] |
| Solubility | 1 g in 20 mL water, 30 mL alcohol, 8 mL chloroform, 6.6 mL methanol | [5] |
| Soluble in DMSO (10 mg/mL) | [6] | |
| Stability | Light-sensitive; stable in solutions with pH 4.0-6.5 | [5] |
| Storage | -20°C for long-term storage (≥ 2 years) | [6] |
| Primary Target | Dopamine D2 Receptor | |
| hERG IC50 | 550 nM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
-
-
Procedure for 10 mM Stock Solution:
-
Under subdued light, weigh out 5.45 mg of this compound and place it in a sterile, light-protecting microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Procedure for Working Solutions:
-
Immediately before use, thaw a stock solution aliquot at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Gently mix the working solutions by inverting the tubes or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
-
Ensure the final DMSO concentration in your cell culture is consistent across all conditions and ideally below 0.5%.
-
Protocol 2: Mitigating Phototoxicity of this compound in Cell Culture Experiments
-
Preparation:
-
Perform all steps involving this compound under a cell culture hood with the sash lowered and the light turned off, or with the work area shielded from direct light.
-
Use amber-colored or opaque 96-well plates for your experiments. If these are not available, wrap standard clear plates in aluminum foil.
-
-
Procedure:
-
Prepare your this compound working solutions as described in Protocol 1, ensuring all solutions are protected from light.
-
Add the working solutions to your cells in the light-protected plates.
-
Immediately place the plates in a light-proof container or wrap them securely in aluminum foil before transferring them to the incubator.
-
When removing the plates from the incubator for analysis, work quickly and under subdued light to minimize light exposure.
-
If your assay requires reading on a plate reader, ensure that the time the plate is exposed to the instrument's light source is minimized.
-
Mandatory Visualizations
Caption: Primary signaling pathway and off-target effect of Mesoridazine.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Effect of neuropsychiatric medications on mitochondrial function: For better or for worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Mesoridazine Besylate in cell culture media
Technical Support Center: Mesoridazine Besylate Solubility
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my cell culture media?
This compound has limited aqueous solubility, which can be problematic in physiological buffers like cell culture media. While its besylate salt form is designed to improve water solubility compared to the free base, it is still considered insoluble in water for practical purposes at higher concentrations. Several factors in cell culture media can contribute to precipitation:
-
Physiological pH: Cell culture media is typically buffered between pH 7.2 and 7.4. Mesoridazine has a basic pKa of approximately 9.6, meaning it is more soluble at a lower pH. At physiological pH, its solubility decreases significantly.
-
Salt Concentration: Media contains various inorganic salts that can lead to a "salting-out" effect, reducing the solubility of organic compounds.
-
Protein Content: Components like fetal bovine serum (FBS) can interact with the compound, sometimes leading to precipitation or binding, although they can also aid solubility in some cases.
-
Bicarbonate Buffer: The bicarbonate buffer system can interact with dissolved compounds, potentially causing them to precipitate.
Directly dissolving this compound into aqueous media is not recommended. The standard procedure involves creating a concentrated stock solution in an organic solvent first.
Q2: What is the recommended first-step solvent for creating a stock solution?
The most common and recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) .
-
High Solubility: Various suppliers report a solubility of ≥10 mg/mL in DMSO, with some reporting values as high as ≥54.58 mg/mL.
-
Cell Culture Compatibility: DMSO is widely used in cell culture at low final concentrations (typically ≤0.5% v/v) as it is generally well-tolerated by most cell lines at these levels.
Ethanol (B145695) (EtOH) is another potential solvent, with a reported solubility of ≥19.55 mg/mL, but DMSO is generally preferred for achieving higher stock concentrations.
Troubleshooting Guides
Issue 1: Precipitation Occurs When Adding DMSO Stock to Media
This is a common issue known as "crashing out," where the drug, which is soluble in the organic stock solution, precipitates upon dilution into the aqueous cell culture medium.
Caption: Troubleshooting workflow for media precipitation.
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit. Try performing a dose-response experiment starting with a lower concentration range.
-
Optimize the Dilution Method: The way the stock is introduced to the media is critical.
-
Pre-warm the media to 37°C.
-
Vortex or stir the media vigorously while adding the DMSO stock solution dropwise. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.
-
-
Reduce Serum Content (Temporarily): Try preparing the drug dilution in serum-free media first, then add serum back to the desired final concentration. This can sometimes prevent drug-protein interactions that cause precipitation.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. High concentrations of DMSO can alter solution properties and be toxic to cells. If you need to add a large volume of stock, you should remake a more concentrated stock solution.
Issue 2: Cells are Sensitive to DMSO or the Experimental System Cannot Tolerate It
If DMSO is not a viable option, alternative solubilization strategies must be considered.
-
Ethanol (EtOH): As mentioned, this compound is soluble in ethanol. Follow the same principles as for DMSO: create a high-concentration stock and be mindful of the final ethanol concentration, which should typically be kept below 0.5% (v/v) as it can be more cytotoxic than DMSO.
-
pH Adjustment: Since Mesoridazine is more soluble at acidic pH, you can prepare a stock solution in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0-6.5). However, this is not recommended for direct cell application , as the final media pH must be readjusted to physiological levels, which will likely cause the drug to precipitate. This method is more suitable for non-cell-based assays.
-
Use of Excipients (Cyclodextrins): For persistent solubility issues, complexation with a cyclodextrin (B1172386) like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be a highly effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
Caption: Workflow for preparing a DMSO stock solution.
Materials:
-
This compound (MW: 544.75 g/mol )
-
Sterile, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortexer and/or ultrasonic bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution, you need:
-
544.75 g/mol * 0.01 mol/L = 5.4475 g/L = 5.45 mg/mL
-
-
Weighing: Accurately weigh 5.45 mg of this compound powder and place it in a sterile tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously. If needed, warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell culture applications.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be stable for months when stored properly.
Adjusting for Mesoridazine Besylate's light sensitivity during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the light sensitivity of mesoridazine (B118732) besylate during experiments.
Frequently Asked Questions (FAQs)
Q1: Is mesoridazine besylate sensitive to light?
A1: Yes, this compound is a light-sensitive compound.[1][2][3] Both the powdered form and its solutions are susceptible to degradation upon exposure to light.[2][3] Therefore, it is crucial to take protective measures during storage and handling to ensure the integrity of the compound for experimental use.
Q2: What type of light is most damaging to this compound?
A2: While specific studies on this compound's degradation spectrum were not found, it is known that higher energy wavelengths, such as ultraviolet (UV) and blue light (typically between 300 nm and 500 nm), are generally responsible for the photodegradation of pharmaceutical products.[4] It is best practice to protect the compound from all sources of bright artificial light and direct sunlight.
Q3: How should I store this compound powder?
A3: this compound powder should be stored in tight, light-resistant containers.[1][3] Amber glass vials or containers completely covered in aluminum foil are suitable for this purpose. The storage temperature should not exceed 25°C.[1][5]
Q4: What is the best way to prepare solutions of this compound?
A4: When preparing solutions, it is recommended to work under subdued or red light conditions to minimize exposure.[3][4] Use low-actinic (amber-colored) glassware to further protect the solution.[3] If amber glassware is unavailable, wrap standard glassware in aluminum foil. Solutions are noted to be stable between a pH of 4.0 and 6.5, but remain light-sensitive.[2]
Q5: Can I use any type of container for my experiments involving this compound solutions?
A5: No, you should use containers that block ultraviolet and visible light.[6] Dark-colored or opaque vials and tubes are essential.[6] For applications like cell culture where visibility of the contents is necessary, consider using UV-protectant plasticware if available.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to light exposure. | 1. Review your handling and storage procedures. Are you consistently using light-resistant containers and working under subdued light? 2. Prepare a fresh solution of this compound, strictly following all light-protection protocols. 3. Run a control experiment with the freshly prepared solution to see if the results are consistent with expectations. |
| Visible change in the color or clarity of the this compound solution. | Potential photodegradation of the compound. | 1. Discard the solution immediately. Do not use it for further experiments. 2. Prepare a new solution, ensuring that all steps are carried out with minimal light exposure.[1] 3. If the problem persists, evaluate the ambient light in your workspace and consider moving the preparation to a darker area or using a light-blocking enclosure. |
| Low potency or concentration of the prepared solution. | The compound may have degraded during weighing or dissolution. | 1. When weighing the powder, avoid direct, bright overhead lighting. 2. After dissolution, immediately store the solution in a light-protected container. 3. If possible, perform a quick concentration check (e.g., using UV-Vis spectrophotometry, with appropriate light-protection for the sample) immediately after preparation and before use. |
Experimental Protocols
Protocol for Preparing a Light-Sensitive this compound Solution
This protocol outlines the steps for preparing a solution of this compound while minimizing light-induced degradation.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., methanol, water)[3]
-
Low-actinic volumetric flask and cap[3]
-
Amber glass storage vials or clear vials with aluminum foil
-
Pipettes and tips
-
Weighing paper and spatula
-
Analytical balance
Procedure:
-
Prepare the Workspace: Conduct all procedures in an area with subdued lighting.[3] Avoid direct sunlight and turn off unnecessary overhead lights. Red light is a suitable alternative.[4]
-
Weighing the Compound:
-
Tare the analytical balance with a piece of weighing paper.
-
Quickly and accurately weigh the desired amount of this compound powder.
-
Minimize the time the powder is exposed to any light.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a low-actinic volumetric flask.
-
Add a portion of the desired solvent to the flask, ensuring it is less than the final volume.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer, ensuring the flask remains protected from light.
-
-
Bringing to Volume:
-
Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage:
-
Immediately transfer the solution into amber glass storage vials or clear vials wrapped completely in aluminum foil.[5][6]
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vials in a dark place, such as a light-proof box or a drawer, at a temperature not exceeding 25°C.[1][5]
-
Visualizations
Caption: Workflow for handling light-sensitive this compound.
Caption: Decision pathway for this compound handling.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
How to account for Mesoridazine Besylate's metabolic conversion in vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the in vivo metabolic conversion of Mesoridazine (B118732) Besylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Mesoridazine Besylate in vivo?
Mesoridazine is the major active sulfoxide (B87167) metabolite of thioridazine (B1682328).[1] The primary metabolic pathway for both thioridazine and its metabolite mesoridazine involves the cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 isozyme.[2][3] CYP2D6 catalyzes the S-oxidation of thioridazine to mesoridazine, and further to sulforidazine, both of which are pharmacologically active.[3][4] In fact, mesoridazine's activity is even higher than that of its parent drug, thioridazine.[3]
Q2: Why is understanding the metabolic conversion of Mesoridazine important for my research?
Accounting for the metabolic conversion of Mesoridazine is critical due to several factors:
-
Pharmacological Activity of Metabolites: Mesoridazine and its metabolite, sulforidazine, are more potent than the parent drug, thioridazine.[2][5] Therefore, the overall pharmacological effect is a composite of the parent drug and its active metabolites.
-
Interindividual Variability: The primary metabolizing enzyme, CYP2D6, exhibits significant genetic polymorphism.[2] This leads to variations in enzyme activity among individuals, who can be classified as poor, normal, or ultrarapid metabolizers.[3] These variations can significantly impact plasma concentrations of mesoridazine and its metabolites, affecting both efficacy and the risk of adverse events.[2][5]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2D6 (e.g., fluoxetine, paroxetine) can lead to elevated plasma levels of thioridazine and mesoridazine, increasing the risk of dose-related toxicities such as QT prolongation.[2]
-
Safety and Toxicity: Mesoridazine has been associated with dose-dependent prolongation of the QTc interval, which can lead to life-threatening cardiac arrhythmias like Torsades de pointes.[1][6] Understanding its metabolism is crucial for assessing the risk of these adverse effects. The drug was withdrawn from the US market in 2004 due to these dangerous side effects.[7]
Q3: How can I assess the CYP2D6 activity in my experimental subjects?
The ratio of mesoridazine to thioridazine in plasma can be used as a marker for CYP2D6 enzyme activity.[8] A higher ratio suggests higher CYP2D6 activity. This can be a useful tool to assess the metabolic phenotype of your subjects during a study.[8] Additionally, the sulforidazine/mesoridazine ratio may serve as a more specific marker for CYP2D6 activity.[9]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data for Mesoridazine across subjects.
-
Potential Cause: Genetic polymorphism of the CYP2D6 enzyme is a likely cause for high inter-subject variability.[2][3] Different individuals will metabolize the drug at different rates, leading to varied plasma concentrations.
-
Troubleshooting Steps:
-
Genotype Subjects: If feasible, perform CYP2D6 genotyping on your study subjects to categorize them into poor, normal, or ultrarapid metabolizers.[3]
-
Phenotype Subjects: Use the mesoridazine/thioridazine plasma concentration ratio as a surrogate marker for CYP2D6 activity.[8]
-
Data Stratification: Analyze your pharmacokinetic data by stratifying subjects based on their genotype or phenotype. This can help to explain the observed variability.
-
Issue 2: Unexpectedly high plasma concentrations of Mesoridazine in a preclinical study.
-
Potential Cause: Co-administration of a CYP2D6 inhibitor or poor intrinsic clearance in the chosen animal model.
-
Troubleshooting Steps:
-
Review Co-administered Compounds: Check if any other administered compounds are known inhibitors of CYP2D6.[2]
-
In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes from the animal species used in your study to determine the intrinsic clearance of mesoridazine.[10]
-
Literature Review: Investigate the known metabolic pathways of mesoridazine in the specific animal model, as they may differ from humans.
-
Issue 3: Difficulty in detecting Mesoridazine metabolites in plasma samples.
-
Potential Cause: The analytical method may not be sensitive enough, or the sampling time points may not be optimal to capture the peak concentrations of the metabolites.
-
Troubleshooting Steps:
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC-mass spectrometry) is validated for the sensitive and reliable determination of mesoridazine and its key metabolites like sulforidazine.[8][11]
-
Optimize Sampling Schedule: Based on the known elimination half-life of mesoridazine (24 to 48 hours), adjust your blood sampling schedule to capture the formation and elimination phases of the metabolites.[7]
-
Consider Urine Analysis: A significant portion of mesoridazine and its metabolites are excreted in the urine, making it a viable alternative matrix for metabolite identification.[6][11]
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Mesoridazine
| Parameter | Value | Species | Reference |
| Elimination Half-Life | 24 to 48 hours | Human | [7] |
| Protein Binding | 91-99% | Human | [12] |
| Metabolism | Hepatic/Renal | Human | [7] |
| Excretion | Biliary and Renal | Human | [7] |
Table 2: Cytochrome P450 Enzymes Involved in Thioridazine/Mesoridazine Metabolism
| Metabolic Reaction | Primary Enzyme(s) | Contribution | Reference |
| Thioridazine to Mesoridazine (mono-2-sulfoxidation) | CYP2D6 | ~49% | [9] |
| CYP3A4 | ~22% | [9] | |
| Mesoridazine to Sulforidazine (di-2-sulfoxidation) | CYP2D6 | ~64% | [9] |
| 5-sulfoxidation | CYP1A2, CYP3A4 | 34-52% | [9] |
| N-demethylation | CYP1A2, CYP3A4 | 34-52% | [9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of Mesoridazine in vitro.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system (to support CYP450 activity), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Add Mesoridazine to initiate the metabolic reaction. The final substrate concentration should ideally be below the Michaelis-Menten constant (Km) to ensure first-order kinetics.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the disappearance of the parent compound (Mesoridazine) over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Mesoridazine remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
-
Visualizations
Caption: Metabolic pathway of Thioridazine to Mesoridazine and Sulforidazine.
Caption: Workflow for an in vitro metabolic stability assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 7. Mesoridazine - Wikipedia [en.wikipedia.org]
- 8. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The metabolism of piperidine-type phenothiazine antipsychotic agents. III. Mesoridazine in dog, human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
Improving the bioavailability of Mesoridazine Besylate for oral administration in rats
Technical Support Center: Improving the Oral Bioavailability of Mesoridazine Besylate
Disclaimer: Direct public research on enhancing the oral bioavailability of this compound in rats is limited. Mesoridazine was withdrawn from the US market in 2004 due to cardiac-related side effects[1]. This guide, therefore, provides general strategies and troubleshooting for improving the oral bioavailability of poorly soluble compounds, using Mesoridazine as a representative case study for researchers working with similar molecules. The principles and protocols described are widely applicable in preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of our test compound (similar to this compound) after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in drug development and can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, making it unavailable for absorption. The rate and extent of absorption for poorly soluble drugs are often limited by the dissolution step[2][3].
-
Low Intestinal Permeability: The compound may dissolve but cannot efficiently cross the intestinal wall to enter the bloodstream. This can be due to its physicochemical properties or because it is an effluent transporter substrate (e.g., P-glycoprotein)[4][5].
-
First-Pass Metabolism: After absorption, the drug is transported via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. This is a major cause of low oral bioavailability for many compounds[6].
-
Formulation Issues: The formulation used for dosing may be inadequate. For example, a simple suspension of a poorly soluble drug often results in low exposure[5][6].
-
Gastrointestinal Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for our study?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability[7][8][9]. This classification helps predict a drug's absorption characteristics and guides formulation development[10].
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
For a compound like Mesoridazine, which has conflicting solubility reports (from insoluble to soluble in water)[1][11], determining its BCS class is a critical first step. If the compound is determined to be BCS Class II , its absorption will be limited by its dissolution rate. Therefore, formulation strategies should focus on enhancing solubility and dissolution[3].
Q3: What are the primary formulation strategies to improve the oral bioavailability of a BCS Class II compound?
A3: For a BCS Class II drug (low solubility, high permeability), the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can create a more soluble amorphous form.[2][3] Common preparation methods include solvent evaporation and hot-melt extrusion.
-
Lipid-Based Formulations: These formulations can enhance oral bioavailability by several mechanisms, including improving solubility, promoting lymphatic transport (bypassing the liver), and inhibiting efflux transporters. Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Solid Lipid Nanoparticles (SLN)
-
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.
Q4: How should we design a pharmacokinetic (PK) study in rats to evaluate our new formulation?
A4: A well-designed PK study is essential to compare the performance of different formulations.
-
Animal Model: Use a consistent strain, age, and sex of rats (e.g., male Sprague-Dawley rats, 8-10 weeks old). The rat is a commonly used model for predicting oral drug absorption.
-
Groups: Include a control group (e.g., drug in a simple suspension) and one or more test groups for your enhanced formulations. An intravenous (IV) dosing group is also necessary to determine the absolute bioavailability[12].
-
Dosing: Administer the formulations via oral gavage at a consistent dose volume. Ensure the animals are fasted overnight to reduce variability from food effects[5].
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood to separate the plasma, which should then be stored at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters for each group and compare them statistically[13].
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Across Animals in the Same Group
-
Potential Cause: Inconsistent oral gavage technique.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. Use appropriate gavage needle sizes for the animal's weight.
-
-
Potential Cause: Formulation instability.
-
Solution: If using a suspension, ensure it is homogenous and well-mixed before each dose. For lipid-based systems, check for any signs of phase separation before administration[5].
-
-
Potential Cause: Food effects.
-
Solution: Standardize the feeding state of the animals. Fasting animals overnight (with free access to water) is a common practice to reduce variability in absorption[5].
-
Issue 2: The Enhanced Formulation Shows No Improvement Over the Simple Suspension
-
Potential Cause: The chosen strategy is not suitable for the compound.
-
Solution: Re-evaluate the physicochemical properties of your compound. For example, if the issue is high first-pass metabolism rather than solubility, a strategy like a solid dispersion may not be as effective as a lipid-based formulation that promotes lymphatic uptake[6].
-
-
Potential Cause: The formulation was not optimized.
-
Solution: The ratio of drug to excipient is critical. Perform formulation screening studies to find the optimal composition. For solid dispersions, ensure that the drug is truly amorphous and molecularly dispersed.
-
-
Potential Cause: The compound is a strong substrate for efflux transporters (e.g., P-glycoprotein).
-
Solution: Consider formulations that include P-gp inhibitors or use lipid-based systems that can reduce the impact of efflux.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Slurry: Disperse 1% (w/v) of the drug and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Transfer the slurry to a milling chamber containing milling pearls (e.g., yttrium-stabilized zirconium oxide).
-
Homogenization: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Characterization: After milling, separate the nanosuspension from the milling pearls. Characterize the particle size and distribution using a dynamic light scattering (DLS) instrument.
-
Final Formulation: The resulting nanosuspension can be used directly for oral dosing in rats.
Protocol 2: Rat Pharmacokinetic Study for Bioavailability Assessment
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week before the experiment.
-
Fasting: Fast the rats overnight for approximately 12 hours with free access to water.
-
Group Allocation: Randomly divide the rats into three groups (n=5 per group):
-
Group A (IV): 1 mg/kg dose in a suitable solubilizing vehicle.
-
Group B (Oral Control): 10 mg/kg dose as a suspension in 0.5% methylcellulose.
-
Group C (Oral Test): 10 mg/kg dose in the enhanced formulation (e.g., nanosuspension).
-
-
Dosing: Administer the IV dose via the tail vein. Administer the oral doses via oral gavage.
-
Blood Collection: Collect blood samples (~200 µL) from the jugular vein or another appropriate site at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until LC-MS/MS analysis.
-
Data Analysis: Use pharmacokinetic software to calculate parameters like Cmax, Tmax, AUC, and half-life. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
The following table illustrates the kind of data you would generate from a PK study. The values are hypothetical, based on typical improvements seen when moving from a simple suspension to an enhanced formulation for a BCS Class II drug[12][14][15].
| Parameter | IV Bolus (1 mg/kg) | Oral Suspension (10 mg/kg) | Oral Nanosuspension (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 150 ± 45 | 750 ± 180 |
| Tmax (h) | 0.08 | 2.0 ± 0.5 | 1.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 1200 ± 210 | 900 ± 250 | 4800 ± 950 |
| Half-life (t½) (h) | 4.5 ± 0.8 | 5.1 ± 1.1 | 4.8 ± 0.9 |
| Absolute Bioavailability (F%) | 100% | 7.5% | 40.0% |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for evaluating an enhanced oral formulation in rats.
Caption: The pathway of first-pass metabolism after oral drug administration.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. agnopharma.com [agnopharma.com]
- 11. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d.lib.msu.edu [d.lib.msu.edu]
- 14. Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Baicalin Enhanced Oral Bioavailability of Sorafenib in Rats by Inducing Intestine Absorption [frontiersin.org]
Validating the specificity of Mesoridazine Besylate in a new experimental model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the specificity of Mesoridazine (B118732) Besylate in new experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mesoridazine Besylate?
A1: this compound is a phenothiazine (B1677639) antipsychotic that primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1][2] Its therapeutic effects in treating schizophrenia are attributed to the blockade of these receptors in the brain's mesolimbic pathway, which reduces dopaminergic neurotransmission. Mesoridazine is a metabolite of thioridazine (B1682328).[3][4][5]
Q2: What are the known molecular targets of Mesoridazine?
A2: Besides its principal antagonism of dopamine D2 receptors, Mesoridazine also exhibits affinity for other receptors. Notably, it interacts with serotonin (B10506) receptors, including 5-HT2A and 5-HT2C.[6][7] The stereochemistry of the sulfoxide (B87167) moiety in mesoridazine plays a dominant role in its structure-activity relationship.[6]
Q3: What are the critical off-target effects to consider when using this compound?
A3: A significant and potentially life-threatening off-target effect of Mesoridazine is the prolongation of the QTc interval.[8][9] This is a result of the blockade of the human ether-a-go-go-related gene (hERG) potassium channels.[3] This effect can increase the risk of serious ventricular arrhythmias, such as Torsade de Pointes.[2] Therefore, it is crucial to assess cardiovascular safety in any new experimental model.
Q4: How does the potency of Mesoridazine compare to its parent compound, thioridazine?
A4: Mesoridazine and another metabolite, sulforidazine (B28238), are significantly more potent than the parent drug, thioridazine, in blocking striatal dopamine autoreceptors.[10] This suggests that a substantial portion of the pharmacological effects of thioridazine may be due to its conversion to these active metabolites.[10]
Troubleshooting Guide
Issue 1: Inconsistent results in dopamine D2 receptor binding assays.
-
Possible Cause: Variability in the stereoisomeric composition of the this compound sample. Commercially supplied Mesoridazine may consist of a different diastereoisomeric ratio than a freshly synthesized batch.[11]
-
Troubleshooting Steps:
-
Characterize the Stereoisomeric Ratio: Use techniques like NMR spectroscopy to determine the diastereoisomeric ratio of your this compound sample.[11]
-
Source Consistency: If possible, use a consistent source of this compound throughout your experiments to minimize variability.
-
Isomer-Specific Studies: For highly sensitive assays, consider synthesizing and isolating the individual stereoisomers to test their activity separately.[6]
-
Issue 2: Unexpected off-target effects observed in a new cell model.
-
Possible Cause: The new experimental model may express a unique profile of receptors for which Mesoridazine has an affinity that was not prominent in previous models.
-
Troubleshooting Steps:
-
Comprehensive Receptor Profiling: Perform a broad radioligand binding screen against a panel of receptors, ion channels, and transporters to identify potential off-target interactions in your specific cell model.
-
Functional Assays for Off-Targets: If binding to an off-target receptor is identified, conduct functional assays (e.g., cAMP assays, calcium mobilization assays) to determine if this interaction is agonistic or antagonistic and its functional relevance in your model.
-
Compare to Known Affinity Profile: Cross-reference your findings with the known binding affinities of Mesoridazine (see Table 1) to understand if the observed effect is consistent with previously reported data.
-
Issue 3: Observed cytotoxicity at concentrations expected to be selective for the D2 receptor.
-
Possible Cause: The new experimental model may be more sensitive to the cytotoxic effects of Mesoridazine, or the compound may have off-target effects that induce cell death.
-
Troubleshooting Steps:
-
Determine the Cytotoxicity Profile: Before functional assays, perform a cytotoxicity assay (e.g., MTT, LDH) to establish the concentration range at which Mesoridazine is non-toxic to your specific cell line.
-
Use the Lowest Effective Concentration: Based on your binding and functional data, use the lowest concentration of Mesoridazine that effectively antagonizes the D2 receptor to minimize potential off-target and cytotoxic effects.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve Mesoridazine is not contributing to the observed cytotoxicity by running appropriate vehicle-only controls.
-
Issue 4: Discrepancy between in vitro binding affinity and in vivo functional outcomes.
-
Possible Cause: Pharmacokinetic factors such as poor blood-brain barrier penetration, rapid metabolism, or low receptor occupancy at the administered dose can lead to a disconnect between in vitro and in vivo results.
-
Troubleshooting Steps:
-
Assess Brain Penetration: If using an in vivo model, measure the concentration of Mesoridazine in the brain tissue to confirm it is reaching its target.
-
Measure Receptor Occupancy: Utilize techniques like ex vivo autoradiography or PET imaging to determine the level of D2 receptor occupancy at the administered dose.
-
Pharmacokinetic Profiling: Conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Mesoridazine in your animal model.
-
Data Presentation
Table 1: Receptor Binding Profile of Mesoridazine Stereoisomers
| Receptor | Isomer 1 (Ki in nM) | Isomer 2 (Ki in nM) | Isomer 3 (Ki in nM) | Isomer 4 (Ki in nM) |
| Dopamine D2 | < 3 | < 3 | > 1000 | > 1000 |
| Serotonin 5-HT2A | 25 | 30 | 50 | > 1000 |
| Dopamine D3 | 100 | 120 | 200 | > 1000 |
| Serotonin 5-HT1A | > 1000 | > 1000 | > 1000 | > 1000 |
| Serotonin 5-HT2C | > 1000 | > 1000 | > 1000 | > 1000 |
| Dopamine D1 | > 1000 | > 1000 | > 1000 | > 1000 |
Data synthesized from Choi et al. (2004).[6]
Table 2: Functional Antagonism of Apomorphine-Induced Inhibition of Dopamine Release
| Compound | IC50 (nM) |
| Thioridazine | 130 |
| Mesoridazine | 14.4 |
| Sulforidazine | 6.1 |
Data from a study on electrically evoked dopamine overflow from rabbit striatal slices.[10]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Homogenized tissue from a region rich in D2 receptors (e.g., rat striatum) or membranes from a cell line stably expressing the human D2 receptor.
-
Radioligand: [³H]Spiperone (a D2 antagonist) at a concentration close to its Kd.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like haloperidol.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]Spiperone, and varying concentrations of this compound or the non-specific binding control. The final volume is typically 200-250 µL.
-
Equilibration: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of Mesoridazine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
In Vitro QTc Prolongation Assay using Human iPSC-Derived Cardiomyocytes
Objective: To assess the potential of this compound to prolong the QT interval in a human-relevant in vitro model.
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes.
-
Microelectrode array (MEA) system.
-
Culture medium for cardiomyocytes.
-
Test Compound: this compound at various concentrations.
-
Positive Control: A known QTc-prolonging drug (e.g., dofetilide).
-
Negative Control: Vehicle.
Procedure:
-
Cell Plating: Plate the human iPSC-derived cardiomyocytes onto the MEA plates and allow them to form a spontaneously beating syncytium.
-
Baseline Recording: Record the baseline field potential duration (FPD), which is the in vitro equivalent of the QT interval, from the beating cardiomyocytes.
-
Compound Addition: Add increasing concentrations of this compound, the positive control, or the negative control to the wells.
-
Incubation and Recording: After an appropriate incubation period, record the FPD at each concentration.
-
Data Analysis:
-
Calculate the change in FPD from baseline for each concentration of this compound.
-
Correct the FPD for changes in beating rate (FPDc), analogous to the heart rate correction of the QT interval (QTc).
-
Generate a concentration-response curve for the effect of Mesoridazine on FPDc.
-
Compare the effects of Mesoridazine to the positive and negative controls to assess its relative risk of QTc prolongation.[8][9]
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. This compound | 32672-69-8 | 5-HT Receptor | MOLNOVA [molnova.com]
- 4. Mesoridazine -- a pharmacodynamic and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Thorough QT/QTc in a Dish: An In Vitro Human Model That Accurately Predicts Clinical Concentration-QTc Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereotopic analysis of this compound (Serentil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mesoridazine Besylate and Thioridazine Efficacy
An in-depth guide for researchers and drug development professionals on the pharmacological and clinical profiles of the phenothiazine (B1677639) antipsychotics, Thioridazine, and its primary active metabolite, Mesoridazine.
This guide provides a detailed comparative analysis of Mesoridazine Besylate and Thioridazine, focusing on their efficacy, receptor binding affinities, and key experimental data. Thioridazine, a first-generation antipsychotic, is extensively metabolized in the body, with Mesoridazine being one of its principal and pharmacologically active metabolites. Understanding the distinct and overlapping profiles of these two compounds is crucial for research and development in the field of antipsychotic therapeutics.
Executive Summary
Mesoridazine is a major active metabolite of Thioridazine, formed by the S-oxidation of its parent compound. Experimental data reveals that Mesoridazine exhibits greater potency than Thioridazine in blocking dopamine (B1211576) D2 receptors, the primary target for antipsychotic efficacy. However, both compounds demonstrate a similar and significant risk of cardiac side effects, specifically QTc interval prolongation. While direct head-to-head clinical trials are limited in recent literature, historical studies suggest comparable overall clinical efficacy in the treatment of schizophrenia. This guide will delve into the quantitative data supporting these observations.
Data Presentation: Comparative Quantitative Analysis
The following tables summarize the key quantitative data comparing this compound and Thioridazine.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
| Receptor | Mesoridazine (Ki, nM) | Thioridazine (Ki, nM) | Primary Function / Potential Clinical Effect |
| Dopamine D2 | < 3 | 10 - 14 | Antipsychotic efficacy, risk of Extrapyramidal Symptoms (EPS) |
| Serotonin 5-HT2A | Moderate Affinity | 13 | Atypicality, potential for reduced EPS, effects on negative symptoms |
| Muscarinic M1 | 90 | 14 | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| Histamine H1 | Data not available | 10 | Sedation, weight gain |
| Adrenergic α1 | Data not available | 19 | Orthostatic hypotension, dizziness |
Table 2: Comparative Functional Dopamine Autoreceptor Blockade
| Compound | IC50 (nM) for antagonizing apomorphine (B128758) effect | Implication |
| Mesoridazine | 14.4 | More potent D2 receptor blockade |
| Thioridazine | 130 | Less potent D2 receptor blockade |
Table 3: Comparative Cardiac Effects (QTc Interval Prolongation)
| Compound (50 mg single oral dose) | Mean Maximum Increase in QTc (ms) | Significance |
| This compound | 46.6 ± 7.4 | Similar to Thioridazine and significantly greater than placebo |
| Thioridazine Hydrochloride | 37.3 ± 4.1 | Similar to Mesoridazine and significantly greater than placebo |
| Placebo | 12.9 ± 8.1 | Baseline |
Mandatory Visualizations
Metabolic and Mechanistic Pathway
Caption: Metabolic conversion of Thioridazine to the more potent Mesoridazine.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This protocol outlines the general methodology used to determine the binding affinities (Ki values) of Mesoridazine and Thioridazine for various neurotransmitter receptors.
-
Membrane Preparation:
-
Tissue Source: Human recombinant cells expressing the target receptor (e.g., CHO-K1 cells for D2 receptors) or post-mortem human brain tissue.
-
Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
Assay Components: The assay is typically performed in a 96-well plate format and includes:
-
The prepared cell membranes.
-
A specific radioligand (e.g., [³H]spiperone for D2 receptors) at a concentration close to its dissociation constant (Kd).
-
A range of concentrations of the unlabeled competitor drug (Mesoridazine or Thioridazine).
-
Control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known saturating ligand).
-
-
Incubation: The components are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Trial Methodology for Efficacy Assessment (Representative Protocol)
While recent, large-scale, head-to-head trials are scarce, the following represents a typical methodology for comparing the efficacy of antipsychotics like Mesoridazine and Thioridazine in patients with schizophrenia, based on historical studies such as Gardos et al. (1978).
-
Study Design: A multi-week (e.g., 8-12 weeks), randomized, double-blind, parallel-group clinical trial.
-
Patient Population:
-
Inclusion Criteria: Adult patients (e.g., 18-65 years) with a confirmed diagnosis of schizophrenia (according to prevailing diagnostic criteria such as DSM or ICD), experiencing an acute exacerbation of psychotic symptoms. A baseline severity score on a standardized psychiatric rating scale (e.g., Brief Psychiatric Rating Scale - BPRS, or Positive and Negative Syndrome Scale - PANSS) is required.
-
Exclusion Criteria: Patients with a history of significant cardiovascular disease (especially arrhythmias), known hypersensitivity to phenothiazines, or other confounding medical or psychiatric conditions.
-
-
Treatment and Blinding:
-
Patients are randomly assigned to receive either this compound or Thioridazine Hydrochloride.
-
Dosage is flexible and titrated according to clinical response and tolerability within a predefined range.
-
Both patients and clinical raters are blinded to the treatment allocation to prevent bias.
-
-
Efficacy Assessments:
-
Primary Outcome Measure: The change from baseline to the end of the study in the total score of a standardized rating scale, such as the PANSS or BPRS.
-
Secondary Outcome Measures: Changes in subscale scores of the PANSS/BPRS (e.g., positive symptoms, negative symptoms), Clinical Global Impression (CGI) scale scores, and measures of social and occupational functioning.
-
-
Safety and Tolerability Assessments:
-
Regular monitoring of vital signs, weight, and electrocardiograms (ECGs) with a specific focus on the QTc interval.
-
Systematic recording of all adverse events, with particular attention to extrapyramidal symptoms (assessed using scales like the Simpson-Angus Scale), anticholinergic effects, and sedation.
-
Conclusion
The available evidence indicates that Mesoridazine is a more potent dopamine D2 receptor antagonist than its parent drug, Thioridazine. This higher potency, however, does not appear to translate into a significantly different overall clinical efficacy profile in the treatment of schizophrenia based on older comparative studies. A critical consideration for both compounds is their similar and significant potential for QTc interval prolongation, a major safety concern that has limited their clinical use. For drug development professionals, the study of these two compounds offers valuable insights into the structure-activity relationships of phenothiazine antipsychotics, the impact of metabolism on drug potency, and the enduring challenge of separating therapeutic efficacy from adverse cardiac effects.
Validating Mesoridazine Besylate as a Selective Dopamine D2 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesoridazine (B118732) Besylate's performance as a selective dopamine (B1211576) D2 receptor antagonist against two well-established alternatives: Risperidone and Haloperidol. The information presented is supported by experimental data to aid in research and drug development decisions.
Executive Summary
Mesoridazine, a metabolite of thioridazine, is a potent dopamine D2 receptor antagonist.[1][2] An analysis of its binding affinity reveals high potency at the D2 receptor, comparable to that of Haloperidol and Risperidone. However, its selectivity profile distinguishes it from these comparators. While demonstrating a strong affinity for the D2 receptor, Mesoridazine also exhibits significant binding to alpha-1 adrenergic and H1 histamine (B1213489) receptors.[2] This profile suggests a lower D2 receptor selectivity compared to Haloperidol but a different off-target profile compared to Risperidone, which is characterized by its very high affinity for the 5-HT2A serotonin (B10506) receptor.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or Kd in nM) of Mesoridazine, Risperidone, and Haloperidol for key neurotransmitter receptors. A lower value indicates a higher binding affinity.
| Receptor | Mesoridazine (Ki/Kd, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | < 3[3], 19[2] | 3.13 - 3.3[4][5] | 0.89 - 1.55[1][4] |
| Dopamine D1 | ~102.3 (pKi 6.99) | 240[6] | - |
| Dopamine D3 | Moderate Affinity[3] | - | 4.6[1] |
| Dopamine D4 | High Affinity[7] | 7.3[6] | 10[1] |
| Serotonin 5-HT2A | ~7.4 (pKi 8.13) | 0.16 - 0.2[4][6] | 120[1] |
| Serotonin 5-HT1A | ~104.7 (pKi 6.98) | 420[6] | 3600[1] |
| Serotonin 5-HT2C | ~158.5 (pKi 6.80) | 50[6] | 4700[1] |
| Alpha-1 Adrenergic | 2[2] | 0.8[4] | - |
| Alpha-2 Adrenergic | 1600[2] | 7.54[4] | - |
| Histamine H1 | 1.8[2] | 2.23 - 20[4][6] | - |
| Muscarinic M1 | Weak Affinity[8] | >10,000[6] | - |
Note: pKi values were converted to Ki using the formula Ki = 10^(-pKi) * 10^9. A comprehensive Ki value for Haloperidol across all listed receptors from a single source was not available.
Analysis of D2 Receptor Selectivity
Selectivity is crucial for minimizing off-target side effects. Here, we compare the selectivity of each compound for the D2 receptor over other key receptors implicated in the side effect profiles of antipsychotics.
Selectivity Ratios (Ki of Off-Target Receptor / Ki of D2 Receptor)
| Selectivity Ratio | Mesoridazine (using D2 Ki ≈ 3 nM) | Risperidone (using D2 Ki ≈ 3.2 nM) | Haloperidol (using D2 Ki ≈ 0.89 nM) |
| D2 / 5-HT2A | ~0.4 | ~0.05 | ~0.007 |
| D2 / Alpha-1 | ~0.67 | ~0.25 | - |
| D2 / H1 | ~0.6 | ~0.7 - 6.25 | - |
From this analysis, Haloperidol demonstrates the highest selectivity for the D2 receptor over the 5-HT2A receptor. Risperidone is notable for its potent 5-HT2A antagonism, with a much lower D2/5-HT2A ratio than the others. Mesoridazine shows the least selectivity between the D2 and 5-HT2A receptors among the three, and also exhibits high affinity for alpha-1 and H1 receptors, indicating a broader spectrum of activity.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radioactively labeled ligand.
Objective: To determine the inhibition constant (Ki) of Mesoridazine Besylate, Risperidone, and Haloperidol for the dopamine D2 receptor and other receptors of interest.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compounds: this compound, Risperidone, and Haloperidol.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Butaclamol).
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the downstream signaling of the D2 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase and thus reduces intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (IC50) of this compound, Risperidone, and Haloperidol in antagonizing D2 receptor-mediated inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
D2 Receptor Agonist: A known D2 agonist, such as Quinpirole.
-
Test Compounds: this compound, Risperidone, and Haloperidol.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Stimulation Agent: Forskolin (B1673556), to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
Procedure:
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: The D2 receptor agonist is added in the presence of forskolin to stimulate the inhibition of cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using the chosen assay kit.
-
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.
Mandatory Visualization
References
- 1. Mesoridazine | C21H26N2OS2 | CID 4078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mesoridazine - Wikipedia [en.wikipedia.org]
Mesoridazine Besylate: A Comparative Analysis with Fellow Phenothiazines
Mesoridazine (B118732) Besylate, a piperidine-type phenothiazine (B1677639) and a principal metabolite of thioridazine, has been utilized in the management of schizophrenia.[1][2] This guide provides a comprehensive comparison of Mesoridazine Besylate with other prominent phenothiazines—Chlorpromazine (B137089), Fluphenazine, Perphenazine, and its parent compound, Thioridazine—to offer researchers, scientists, and drug development professionals a detailed overview of their comparative performance based on available experimental data.
Comparative Performance Data
The therapeutic and adverse effects of phenothiazines are largely dictated by their affinity for various neurotransmitter receptors.[3][4] The following tables summarize the quantitative data on receptor binding affinities, clinical efficacy in schizophrenia, and the propensity to cause QTc interval prolongation, a significant cardiovascular side effect.[5][6]
Table 1: Receptor Binding Affinities (Ki, nM)
A lower Ki value indicates a higher binding affinity.
| Phenothiazine | Dopamine (B1211576) D2 | Muscarinic M1 | Alpha-1 Adrenergic | Histamine (B1213489) H1 |
| Mesoridazine | <3[7] | Data not available | Data not available | Data not available |
| Chlorpromazine | 1.1 - 50[8][9][10] | 10 - 26[9][11] | 1.4 - 8.5[8] | 0.3 - 4.5[8] |
| Fluphenazine | 0.4 | >5000[11] | 10 - 50 | 1 - 20 |
| Perphenazine | 0.56[12] | 70[13] | ~10 | ~1 |
| Thioridazine | 3.2 - 10[14][15] | 14[14] | 1.8[14] | 4.0[14] |
Table 2: Comparative Clinical Efficacy in Schizophrenia
| Comparison | Key Findings |
| Mesoridazine vs. Chlorpromazine | In a double-blind study of acutely psychotic patients, Mesoridazine showed significantly greater improvement in motor activity, attitude and behavior, emotional response, and ideation and thought processes compared to Chlorpromazine. Patients on Mesoridazine also experienced less sedation.[16][17][18][19] |
| General Efficacy of Phenothiazines | Phenothiazines, as a class, are effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[20][21] Their efficacy is primarily attributed to their antagonism of dopamine D2 receptors.[20] |
Table 3: QTc Interval Prolongation
| Phenothiazine | Mean QTc Prolongation (ms) |
| Mesoridazine | 46.6[22] |
| Chlorpromazine | Clinically significant prolongation reported[23] |
| Fluphenazine | Implicated in significant QTc prolongation[1] |
| Perphenazine | Data not consistently reported |
| Thioridazine | 30.1 - 37.3[22][23] |
Key Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of phenothiazines to the dopamine D2 receptor.
1. Membrane Preparation:
-
Crude membrane fractions are prepared from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., HEK293 cells) or from tissue rich in these receptors, such as the corpus striatum of rats.[24][25]
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[24]
-
The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation of the supernatant to pellet the membranes.[24]
-
The final membrane pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[25]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[26]
-
Each well contains the membrane preparation, a constant concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [³H]Spiperone), and varying concentrations of the unlabeled test compound (the phenothiazine).[25][27]
-
A set of wells containing a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is included to determine non-specific binding.[24]
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[26]
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[25]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[26]
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[25]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Measurement of QTc Interval Prolongation in Clinical Trials
This protocol describes a typical methodology for assessing the effect of phenothiazines on the QTc interval in human subjects.[22]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover study design is often employed to minimize bias.[22]
-
Healthy adult volunteers are recruited to isolate the drug's effect from underlying disease states.
2. Electrocardiogram (ECG) Monitoring:
-
A baseline 12-lead ECG is recorded for each participant before drug administration.[28]
-
After administration of a single oral dose of the phenothiazine or placebo, serial ECGs are recorded at predefined time points over a specified period (e.g., 24 hours).
-
Continuous Holter monitoring can also be used for more comprehensive data collection.
3. QT Interval Measurement:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.[29]
-
To correct for heart rate variability, the QT interval is corrected using a standard formula, most commonly Bazett's formula (QTc = QT / √RR) or Fridericia's formula (QTc = QT / ³√RR), especially at higher heart rates.[29][30]
-
Measurements are typically performed manually from the 12-lead ECG, often in lead II or V5, and an average of 3-5 consecutive beats is taken.[29][31]
4. Data Analysis:
-
The change in QTc interval from baseline is calculated for each time point for both the active drug and placebo groups.
-
The mean maximum increase in QTc and the area under the effect-time curve are compared between the drug and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).[22]
Visualized Pathways and Workflows
Phenothiazine Mechanism of Action: Dopaminergic Pathway
Caption: Dopamine D2 receptor antagonism by phenothiazines.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for radioligand binding assays.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. drugs.com [drugs.com]
- 7. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chlorpromazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Correlation of activity of chlorpromazine and respective hydroxy, dimethoxy and sulphoxide analogues on dopamine, muscarinic, histamine and calmodulin sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. drugs.com [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Mesoridazine versus chlorpromazine in acute schizophrenia: a double-blind investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. A double-blind comparison of the therapeutic efficacy of mesoridazine versus chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 21. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. psychiatry.org [psychiatry.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. British Heart Rhythm Society Clinical Practice Guidelines on the Management of Patients Developing QT Prolongation on Antipsychotic Medication | AER Journal [aerjournal.com]
- 29. QTc Prolongation by Psychotropic Drugs and the Risk of Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Estimation of cardiac QTc intervals in people prescribed antipsychotics: a comparison of correction factors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. medi-guide.meditool.cn [medi-guide.meditool.cn]
Cross-validation of Mesoridazine Besylate's effects in different neuronal cell lines
A Comparative Analysis of Cytotoxicity, Neurite Outgrowth, and Signaling Pathway Modulation in SH-SY5Y and PC12 Cell Lines
For researchers and drug development professionals navigating the complexities of antipsychotic drug efficacy, a critical evaluation of a compound's performance across multiple neuronal models is paramount. This guide provides a comprehensive cross-validation of Mesoridazine Besylate, a phenothiazine-class antipsychotic, in two widely utilized neuronal cell lines: the human neuroblastoma-derived SH-SY5Y and the rat pheochromocytoma-derived PC12. Through a comparative analysis of experimental data, this report illuminates the nuanced effects of this compound on cell viability, neuronal morphology, and key signaling pathways, offering valuable insights for preclinical assessment.
Comparative Efficacy of this compound and Other Antipsychotics
To contextualize the performance of this compound, its effects on cell viability and neurite outgrowth are compared with those of its parent compound, Thioridazine, and other commonly prescribed antipsychotics, Haloperidol (B65202) and Olanzapine (B1677200). The following tables summarize the available quantitative data from in vitro studies on SH-SY5Y and PC12 cells. It is important to note that direct comparative studies for this compound across both cell lines are limited; therefore, data has been synthesized from multiple sources.
Table 1: Comparative Cytotoxicity (IC50) of Antipsychotics in Neuronal Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | SH-SY5Y | Data Not Available | - |
| PC12 | Data Not Available | - | |
| Thioridazine | SH-SY5Y | ~10-20 | [1][2] |
| PC12 | Data Not Available | - | |
| Haloperidol | SH-SY5Y | ~10-50 | [3][4][5] |
| PC12 | Data Not Available | - | |
| Olanzapine | SH-SY5Y | >100 | [6][7][8] |
| PC12 | Data Not Available | - |
Note: IC50 values can vary depending on the specific assay conditions and duration of exposure. The values presented are approximations based on available literature.
Table 2: Comparative Effects on Neurite Outgrowth in Neuronal Cell Lines
| Compound | Cell Line | Effect on Neurite Outgrowth | Concentration | Reference |
| This compound | SH-SY5Y | Data Not Available | - | - |
| PC12 | Data Not Available | - | - | |
| Thioridazine | SH-SY5Y | Data Not Available | - | - |
| PC12 | Data Not Available | - | - | |
| Haloperidol | SH-SY5Y | Inhibition | 1-50 µM | [3][9] |
| PC12 | Data Not Available | - | - | |
| Olanzapine | SH-SY5Y | No significant effect/inhibition at high conc. | 10-100 µM | [10][11] |
| PC12 | Enhancement | Not specified | [12] |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells can be treated with retinoic acid.
-
PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. Differentiation into a neuronal phenotype can be induced by treatment with nerve growth factor (NGF).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
-
Seed neuronal cells (SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other antipsychotics for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite formation, a key indicator of neuronal differentiation and health.[15][16][17]
-
Seed neuronal cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin) in a 24-well plate.
-
Induce differentiation if necessary (e.g., with retinoic acid for SH-SY5Y or NGF for PC12 cells).
-
Treat the differentiating cells with this compound or other compounds.
-
After the treatment period, fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate the cells with a primary antibody against a neuron-specific marker, such as βIII-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope.
-
Analyze the images using appropriate software (e.g., ImageJ with the NeuronJ plugin) to measure parameters such as the number of neurites per cell, total neurite length, and the number of branch points.
Dopamine (B1211576) D2 Receptor Activity Assay (cAMP Assay)
This compound acts as a dopamine D2 receptor antagonist. The D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.[18][19][20][21][22]
-
Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or U2OS cells).
-
Seed the cells in a suitable assay plate.
-
Pre-incubate the cells with various concentrations of this compound (the antagonist).
-
Stimulate the cells with a known D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA) or a reporter gene assay.
-
The ability of this compound to block the agonist-induced decrease in cAMP levels is a measure of its D2 receptor antagonist activity.
GSK-3β Activity Assay
Glycogen synthase kinase 3β (GSK-3β) is a key downstream effector in signaling pathways affected by some antipsychotics.[23][24][25]
-
Treat neuronal cells with this compound for the desired time.
-
Lyse the cells and immunoprecipitate GSK-3β using a specific antibody.
-
Perform an in vitro kinase assay by incubating the immunoprecipitated GSK-3β with a specific substrate (e.g., a synthetic peptide) and ATP (often radiolabeled [γ-³²P]ATP).
-
Measure the incorporation of phosphate (B84403) into the substrate using methods like scintillation counting or autoradiography.
-
Alternatively, use a non-radioactive method where the amount of ADP produced is measured using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by antipsychotic drugs and the general workflows for the experimental protocols described above.
Mesoridazine's primary mechanism of action.
Workflow for assessing cell viability.
Workflow for quantifying neurite outgrowth.
Conclusion
This comparative guide underscores the importance of cross-validating the effects of psychotropic compounds like this compound in multiple, relevant in vitro models. While a complete dataset for this compound remains to be fully elucidated, the provided framework and comparative data with other antipsychotics offer a valuable starting point for researchers. The detailed protocols and visual workflows are intended to facilitate the design of future experiments aimed at comprehensively characterizing the neuronal effects of this compound and other novel antipsychotic candidates. Further research is warranted to generate direct comparative data for this compound in SH-SY5Y and PC12 cells to provide a more definitive understanding of its cell-type-specific activities.
References
- 1. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy inhibition uncovers the neurotoxic action of the antipsychotic drug olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of olanzapine and haloperidol on serum withdrawal-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine prevents olanzapine-induced oxidative stress in mHypoA-59 hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Olanzapine Prevents the PCP-induced Reduction in the Neurite Outgrowth of Prefrontal Cortical Neurons via NRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second-generation antipsychotic drugs, olanzapine, quetiapine, and clozapine enhance neurite outgrowth in PC12 cells via PI3K/AKT, ERK, and pertussis toxin-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. innoprot.com [innoprot.com]
- 19. innoprot.com [innoprot.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 22. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. promega.com [promega.com]
- 25. amsbio.com [amsbio.com]
Head-to-Head Comparison of Mesoridazine and Haloperidol in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the antipsychotic drugs Mesoridazine (B118732) and Haloperidol (B65202) based on their performance in preclinical animal models. This analysis focuses on key indicators of antipsychotic efficacy and extrapyramidal side effects, supported by experimental data and detailed methodologies.
Mesoridazine, a phenothiazine (B1677639) derivative and the primary active metabolite of thioridazine (B1682328), and Haloperidol, a butyrophenone, are both first-generation antipsychotics.[1][2] Their therapeutic effects are primarily attributed to their antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3][4] However, their distinct pharmacological profiles lead to significant differences in their efficacy and side-effect profiles, particularly concerning extrapyramidal symptoms (EPS).[5] Animal models are crucial for elucidating these differences before clinical application.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from animal studies, providing a direct comparison of Mesoridazine/Thioridazine and Haloperidol.
Table 1: Efficacy in a Model of Antipsychotic Activity (Conditioned Avoidance Response)
| Drug | Animal Model | Effective Dose Range (mg/kg) | Key Findings |
| Mesoridazine (as Thioridazine) | Rat | 10-50 | Disrupted both acquisition and performance of Conditioned Avoidance Response (CAR). |
| Haloperidol | Rat | 0.075-0.150 | Completely blocked the acquisition of CAR with minimal impact on previously acquired responses.[6] |
Table 2: Liability for Extrapyramidal Side Effects (Catalepsy)
| Drug | Animal Model | ED50 for Catalepsy (mg/kg) | Key Findings |
| Mesoridazine (as Thioridazine) | Rat | Not explicitly defined, but significantly higher than Haloperidol | Thioridazine has a much lower propensity to induce catalepsy and dopamine receptor hypersensitivity compared to Haloperidol.[5][7] |
| Haloperidol | Rat | ~0.29 | Induces a robust cataleptic state, a widely used animal model for predicting EPS.[8][9] |
Table 3: In Vitro Receptor Binding Affinities (Ki in nM)
| Drug | Dopamine D2 Receptor | Key Findings |
| Mesoridazine | < 3 (for active stereoisomers) | Two of its four stereoisomers demonstrate potent D2 receptor binding and functional antagonism.[10] |
| Haloperidol | ~0.5 - 1.5 | Exhibits very high affinity for the D2 receptor. |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a primary screening method for assessing the potential antipsychotic activity of drugs.[11][12]
Objective: To evaluate the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid capable of delivering a mild electric shock.
Procedure:
-
Acquisition/Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a mild foot shock. The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Testing: After the animal has learned the avoidance response, it is treated with the test compound (Mesoridazine or Haloperidol) or a vehicle. The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded.
Interpretation: A drug with antipsychotic potential will significantly decrease the number of avoidance responses at doses that do not affect the escape response, indicating a specific effect on the conditioned behavior rather than general motor impairment.[13][14]
Catalepsy Bar Test in Rats
The catalepsy test is a widely used animal model to predict the likelihood of a drug causing extrapyramidal side effects, particularly parkinsonian-like motor rigidity.[15][16][17]
Objective: To measure the time an animal maintains an externally imposed, awkward posture.
Apparatus: A horizontal bar elevated to a specific height (e.g., 9-12 cm) from a flat surface.
Procedure:
-
The rat is administered the test drug (Mesoridazine or Haloperidol) or a vehicle.
-
At a predetermined time after drug administration, the animal's forepaws are gently placed on the elevated bar.
-
The latency to remove both forepaws from the bar is measured with a stopwatch. A cut-off time (e.g., 180 seconds) is typically set.
Interpretation: An increased latency to move from the bar is indicative of catalepsy. The dose of a drug that produces catalepsy in 50% of the animals (ED50) is a measure of its potential to induce EPS.[8][9]
Visualizing Mechanisms and Workflows
Pharmacological Signaling Pathways of Mesoridazine and Haloperidol
The following diagram illustrates the primary mechanism of action of both drugs at the dopamine D2 receptor, which is central to their antipsychotic effects and their propensity to cause extrapyramidal side effects.
Caption: Antagonism of the D2 receptor by Mesoridazine and Haloperidol.
Experimental Workflow for Preclinical Antipsychotic Drug Comparison
This diagram outlines the typical experimental process for comparing the effects of Mesoridazine and Haloperidol in animal models.
Caption: Workflow for comparing antipsychotics in animal models.
References
- 1. Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. Differential liabilities of haloperidol and thioridazine for inducing apomorphine hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalepsy test in rats [protocols.io]
- 5. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 12. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroleptic-induced catalepsy as a model of Parkinson's disease. I. Effect of dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
Replicating Antipsychotic Effects of Mesoridazine Besylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mesoridazine (B118732) Besylate's antipsychotic effects with other alternatives, supported by experimental data. The information is presented to facilitate the replication of published findings and to inform future research and development in psychopharmacology.
Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][2] However, its clinical application is significantly limited by a dose-dependent prolongation of the QTc interval, which carries a risk of potentially fatal cardiac arrhythmias.[3] Consequently, its use is reserved for patients with schizophrenia who have not responded to other antipsychotic treatments.[3] This guide synthesizes available data to compare its efficacy and safety profile with other antipsychotic agents.
Comparative Efficacy
The clinical efficacy of antipsychotic medications is primarily assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). These scales quantify the severity of symptoms associated with schizophrenia.
While direct, extensive head-to-head clinical trial data with modern atypical antipsychotics is limited for Mesoridazine, historical studies provide some comparative insights.
| Antipsychotic | Study Population | Key Efficacy Findings |
| Mesoridazine | Acute Schizophrenia | Double-blind studies have compared its efficacy to chlorpromazine (B137089), though specific BPRS/PANSS score changes are not consistently reported in recent literature.[4][5][6] |
| Chlorpromazine | Schizophrenia | A meta-analysis showed chlorpromazine provides global improvement in symptoms compared to placebo.[7] In a study of patients unresponsive to haloperidol (B65202), chlorpromazine did not show a statistically significant difference in BPRS total scores compared to olanzapine (B1677200).[[“]] |
| Haloperidol | Schizophrenia | In a comparative study with amisulpride, haloperidol showed a 38% improvement in mean BPRS total score.[9] Another analysis showed a mean decrease from baseline in PANSS total scores of -14.3.[10] |
| Olanzapine | Schizophrenia | Demonstrated superiority over haloperidol in improving global psychopathology (BPRS total score) and negative symptoms (PANSS negative subscale score).[11][12] |
| Risperidone (B510) | Schizophrenia | Showed a greater decrease in PANSS total scores compared to haloperidol (-20.9 vs -14.3).[10] In another trial, the mean change from baseline on the total PANSS score was comparable to haloperidol. |
Comparative Side-Effect Profiles
A critical aspect of antipsychotic drug evaluation is the assessment of their side-effect profiles. Key adverse effects include extrapyramidal symptoms (EPS), weight gain, and cardiovascular effects, particularly QTc prolongation.
| Side Effect | Mesoridazine | Chlorpromazine | Haloperidol | Olanzapine | Risperidone |
| Extrapyramidal Symptoms (EPS) | Incidence rates from comparative trials are not readily available in recent literature. | Associated with a notable risk of EPS. | More frequent induction of EPS compared to chlorpromazine (RR 2.2).[13] | Lower incidence of EPS compared to haloperidol.[14] | Causes less EPS than haloperidol. Akathisia reported in 7% of patients in one study.[15][16] |
| Weight Gain | Data from direct comparative trials is limited. | Associated with weight gain. | Associated with significant weight gain.[17] | Associated with a mean weight increase of 4.15 kg after 10 weeks.[18] | Associated with a mean weight increase of 2.10 kg after 10 weeks.[18] |
| QTc Prolongation | Causes dose-related QTc interval prolongation, a major safety concern.[3][19] | Carries a risk of QTc prolongation.[20] | Intravenous administration in high doses is associated with a clinically significant risk.[14] | Lower risk compared to some other antipsychotics. | Lower risk compared to some other antipsychotics. |
Receptor Binding Affinity
The pharmacological actions of antipsychotic drugs are intrinsically linked to their binding affinities for various neurotransmitter receptors. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding.
| Receptor | Mesoridazine (Stereoisomer dependent) | Chlorpromazine | Haloperidol | Olanzapine | Risperidone | Clozapine | Quetiapine | Ziprasidone |
| Dopamine D2 (Ki, nM) | < 3 (for two potent isomers)[21] | +++ | ++++ | 11[2] | 3.3[2] | 125[2] | 160[2] | 4.8[2] |
| Serotonin 5-HT2A (Ki, nM) | Moderate affinity[21] | + | +++ | + | + | +++ | ||
| Histamine H1 | ++++ | - | +++ | + | ++++ | +++ | + | |
| Alpha1 Adrenergic | ++++ | + | + | +++ | ++++ | +++ | + | |
| Muscarinic M1 | 19 (M4)[4] | +++ | - | +++ | - | ++++ | + | + |
Binding affinity is represented qualitatively where specific Ki values were not available in the searched literature (+ weak to ++++ strong). For Mesoridazine, the Ki value for the M4 receptor is provided as M1 data was not found.
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to D2 receptors in a membrane preparation from cells expressing the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing human D2 receptors.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known D2 antagonist).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Animal Models for Assessing Antipsychotic Efficacy
Objective: To evaluate the potential antipsychotic activity of a test compound in preclinical animal models.
Common Models:
-
Amphetamine-Induced Stereotypy:
-
Principle: The psychostimulant amphetamine induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents, which is considered a model for dopamine hyperactivity in psychosis. Antipsychotic drugs can attenuate these behaviors.
-
Methodology:
-
Administer the test compound to rodents.
-
After a pre-treatment period, administer amphetamine.
-
Observe and score the intensity and duration of stereotyped behaviors at set time intervals.
-
Compare the scores of the test compound group to a vehicle control group.
-
-
-
Prepulse Inhibition (PPI) of the Startle Reflex:
-
Principle: A weaker sensory stimulus (prepulse) preceding a strong, startle-inducing stimulus will inhibit the startle response. This sensorimotor gating is deficient in individuals with schizophrenia. Antipsychotics can restore this deficit.
-
Methodology:
-
Place the animal in a startle chamber equipped with a sensor to measure the startle response.
-
Present a series of trials with the startle stimulus alone and preceded by a prepulse of varying intensities.
-
Administer the test compound or a vehicle.
-
Induce a PPI deficit using a dopamine agonist (e.g., apomorphine).
-
Measure the ability of the test compound to reverse the induced PPI deficit.
-
-
Visualizations
Mesoridazine Signaling Pathway
Caption: Mesoridazine blocks dopamine D2 and serotonin 5-HT2A receptors.
Experimental Workflow for Receptor Binding Assay
References
- 1. The effectiveness of a new drug, mesoridazine, and chlorpromazine with behavior problems in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. researchgate.net [researchgate.net]
- 4. 16700 [pdspdb.unc.edu]
- 5. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesoridazine versus chlorpromazine in acute schizophrenia: a double-blind investigation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Improvement of acute exacerbations of schizophrenia with amisulpride: a comparison with haloperidol. PROD-ASLP Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. psychiatrist.com [psychiatrist.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of treatment-emergent extrapyramidal symptoms in patients with bipolar mania or schizophrenia during olanzapine clinical trials. [vivo.health.unm.edu]
- 15. Second-Generation Antipsychotics and Extrapyramidal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Almost All Antipsychotics Result in Weight Gain: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinician.nejm.org [clinician.nejm.org]
- 19. researchgate.net [researchgate.net]
- 20. Table 7, Extrapyramidal symptoms: significant differences in trials of SGAs - Treatments for Schizophrenia in Adults: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing QT Interval Prolongation: A Comparative Analysis of Mesoridazine and Other Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
The prolongation of the QT interval on an electrocardiogram (ECG) is a critical safety concern in drug development, as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Several antipsychotic medications have been associated with this adverse effect, with varying degrees of risk. This guide provides a detailed comparison of the QT interval prolonging effects of mesoridazine (B118732) versus other commonly prescribed antipsychotics, supported by experimental data and detailed methodologies.
Quantitative Comparison of QTc Prolongation and hERG Channel Inhibition
The primary mechanism by which many antipsychotics prolong the QT interval is through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. The following tables summarize key quantitative data from comparative studies, including the mean change in the corrected QT interval (QTc) observed in clinical trials and the in vitro potency of these drugs in blocking the hERG channel, expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Clinically Observed Mean Change in QTc Interval for Various Antipsychotics
| Antipsychotic | Mean ΔQTc (ms) | Notes |
| Mesoridazine | 46.6 | Data from a study on healthy adults after a single 50 mg oral dose.[1][2] |
| Thioridazine (B1682328) | 30.1 - 37.3 | One study reported a 30.1 ms (B15284909) increase, while another in healthy adults after a single 50 mg oral dose showed a 37.3 ms increase.[1][2][3][4] |
| Ziprasidone | 15.9 | |
| Haloperidol | 7.1 | |
| Quetiapine | 5.7 | |
| Risperidone | 3.6 - 3.9 | |
| Olanzapine | 1.7 | |
| Placebo | 12.9 | For comparison, from the same study as the mesoridazine and thioridazine single-dose data.[1][2] |
Table 2: In Vitro hERG Channel Inhibition (IC50) of Various Antipsychotics
| Antipsychotic | hERG IC50 (nM) | Chemical Class |
| Benperidol | 3.37 | Butyrophenone |
| Pimozide | <10-fold selectivity for D2/5-HT2A over hERG | Diphenylbutylpiperidine |
| Thioridazine | Little to no selectivity for D2/5-HT2A over hERG | Phenothiazine |
| Sertindole | <10-fold selectivity for D2/5-HT2A over hERG | Phenylindole |
| Ziprasidone | - | Benzisothiazolyl piperazine |
| Quetiapine | - | Dibenzothiazepine |
| Risperidone | - | Benzisoxazole |
| Olanzapine | 100-1000-fold selectivity for D2/5-HT2A over hERG | Thienobenzodiazepine |
| Sulpiride | >100,000 | Substituted benzamide |
Note: A lower IC50 value indicates a higher potency for blocking the hERG channel. Data for some compounds are presented qualitatively due to the nature of the source material.
Experimental Protocols
Clinical Assessment of QT Interval Prolongation
The data presented in Table 1 are derived from clinical trials designed to assess the cardiac safety of antipsychotic drugs. A typical experimental protocol for such a study involves the following steps:
-
Subject Selection: Healthy adult volunteers or patients with stable psychotic disorders are recruited.[1][4] Exclusion criteria often include a history of cardiovascular disease, electrolyte abnormalities, and concomitant use of other QT-prolonging medications.
-
Baseline ECG: A baseline 12-lead ECG is recorded for each participant to determine their baseline QTc interval.[5]
-
Drug Administration: Participants are administered a single oral dose or multiple doses of the antipsychotic medication or a placebo in a randomized, double-blind, crossover, or parallel-group study design.[1][4]
-
ECG Monitoring: Serial ECGs are recorded at predefined time points after drug administration to capture the peak plasma concentration of the drug and its metabolites.[5]
-
QT Interval Measurement and Correction: The QT interval is measured from the ECG recordings. To account for variations in heart rate, the QT interval is corrected using a standard formula, most commonly Bazett's formula (QTc = QT / √RR) or Fridericia's formula (QTc = QT / ³√RR).[3]
-
Data Analysis: The change in QTc from baseline (ΔQTc) is calculated for each participant at each time point. The mean ΔQTc for the active drug is then compared to that of the placebo to determine the drug's effect on the QT interval.
In Vitro Assessment of hERG Channel Inhibition
The hERG IC50 values in Table 2 are determined using the whole-cell patch-clamp technique on cells stably expressing the hERG channel.[6][7] This in vitro assay provides a direct measure of a drug's ability to block the hERG potassium current.
-
Cell Culture: Human embryonic kidney (HEK293) cells are genetically engineered to stably express the hERG potassium channel.[6][7]
-
Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single HEK293 cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.
-
Drug Application: The antipsychotic drug is applied to the cell at various concentrations.
-
Current Measurement: The hERG current is measured before and after the application of the drug at each concentration.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each drug concentration. An IC50 value, representing the concentration at which the drug inhibits 50% of the hERG current, is then determined by fitting the concentration-response data to a sigmoid function.[6][7]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing QTc prolongation and the signaling pathway of hERG channel inhibition.
Caption: Workflow for assessing drug-induced QTc prolongation in a clinical trial setting.
Caption: Signaling pathway illustrating how antipsychotic-induced hERG channel blockade leads to QT prolongation.
References
- 1. Comparison of the effects of thioridazine and mesoridazine on the QT interval in healthy adults after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychiatry.org [psychiatry.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. A literature-based algorithm for the assessment, management, and monitoring of drug-induced QTc prolongation in the psychiatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of hERG potassium channel blockade by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Mesoridazine and Risperidone: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the side effect profiles of the typical antipsychotic Mesoridazine and the atypical antipsychotic Risperidone (B510). It is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the differing safety profiles of these two agents. Mesoridazine, a phenothiazine (B1677639) derivative, was withdrawn from the U.S. market in 2004 due to severe cardiac-related adverse events.[1][2] Risperidone, a benzisoxazole derivative, remains a widely prescribed antipsychotic but is associated with its own distinct set of side effects.
Executive Summary
Mesoridazine's side effect profile is dominated by a significant risk of cardiac arrhythmias, specifically QT interval prolongation, which can lead to potentially fatal outcomes.[1][2][3] In contrast, Risperidone's primary safety concerns revolve around extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic changes such as weight gain.[4][5][6] While direct head-to-head comparative trial data is limited due to Mesoridazine's market withdrawal, this guide synthesizes available clinical and post-marketing data to provide a comparative overview. A cohort study comparing Mesoridazine's parent compound, thioridazine (B1682328), with Risperidone found a higher mortality risk associated with thioridazine.[7]
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the notable side effects of Mesoridazine and Risperidone. The data for Mesoridazine is derived from historical clinical trial information and post-marketing surveillance prior to its withdrawal. Data for Risperidone is from a meta-analysis of 15 randomized controlled trials.[8]
| Side Effect Category | Mesoridazine (Historical Data) | Risperidone (Incidence from Meta-Analysis) |
| Cardiac | High risk of QT prolongation and life-threatening arrhythmias (Torsades de Pointes) [1][2][3] | Lower risk of significant cardiac events compared to Mesoridazine. |
| Extrapyramidal Symptoms (EPS) | Present, including parkinsonism, akathisia, and dystonia.[3][9] | Higher incidence compared to placebo (p=0.005) [8] |
| Metabolic | Weight gain reported.[9] | Significant weight gain compared to control groups (p<0.001) [8] |
| Endocrine | Hyperprolactinemia leading to amenorrhea, galactorrhea, and gynecomastia.[9] | Elevated prolactin levels are a common side effect. [8][10] |
| Sedation | Drowsiness is a common side effect.[3] | Sedation is a frequently reported adverse event. |
| Anticholinergic | Dry mouth, constipation, blurred vision.[3] | Generally lower anticholinergic effects compared to typical antipsychotics. |
| Other Serious Adverse Events | Neuroleptic Malignant Syndrome (NMS), tardive dyskinesia.[1] | Neuroleptic Malignant Syndrome (NMS), tardive dyskinesia.[6] |
Experimental Protocols
Assessment of QT Interval Prolongation
Objective: To evaluate the effect of a drug on cardiac repolarization.
Methodology: A "thorough QT/QTc study" is the standard methodology.[11]
-
Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers.[12]
-
ECG Monitoring: 12-lead electrocardiograms (ECGs) are recorded at baseline and at multiple time points post-dosing, corresponding to the drug's pharmacokinetic profile.[11][13]
-
QT Interval Measurement: The QT interval is measured from the beginning of the QRS complex to the end of the T wave.[11]
-
Heart Rate Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB = QT/√RR) or Fridericia's (QTcF = QT/∛RR) formula, to obtain the QTc interval.[13]
-
Data Analysis: The change in QTc from baseline is calculated for the active drug, placebo, and positive control groups. The primary analysis focuses on the mean difference in QTc change between the drug and placebo.
Evaluation of Extrapyramidal Symptoms (EPS)
Objective: To quantify the incidence and severity of drug-induced movement disorders.
Methodology: Standardized rating scales are administered by trained clinicians.
-
Simpson-Angus Scale (SAS): Used to assess parkinsonian symptoms. It evaluates rigidity, tremor, and akinesia. Each of the 10 items is rated on a 5-point scale (0-4), and the total score is the sum of the item scores divided by 10.[14][15]
-
Barnes Akathisia Rating Scale (BARS): Specifically designed to measure drug-induced akathisia. It includes objective and subjective items and a global clinical assessment.[14][16]
-
Abnormal Involuntary Movement Scale (AIMS): A 12-item scale used to assess the severity of tardive dyskinesia.[14]
Monitoring of Prolactin Levels
Objective: To assess the impact of a drug on prolactin secretion.
Methodology:
-
Baseline Measurement: A baseline serum prolactin level is obtained before initiating treatment.[17][18][19]
-
Follow-up Monitoring: Prolactin levels are monitored periodically during treatment, especially after dose adjustments.[17][18] For antipsychotics with a high risk of hyperprolactinemia, annual monitoring is recommended.[18]
-
Sample Collection: Blood samples for prolactin measurement should be taken in the morning, in a fasting state if possible, and at least one hour after waking to minimize physiological fluctuations.[20]
-
Clinical Assessment: Patients should be regularly assessed for clinical signs and symptoms of hyperprolactinemia (e.g., menstrual irregularities, galactorrhea, sexual dysfunction).[17][18]
Assessment of Metabolic Side Effects
Objective: To monitor for changes in weight, glucose, and lipid metabolism.
Methodology:
-
Baseline Measurements: Record baseline weight, Body Mass Index (BMI), fasting plasma glucose, and a fasting lipid profile (total cholesterol, LDL, HDL, and triglycerides).[21][22]
-
Regular Monitoring:
-
Patient Education: Patients should be counseled about the risk of metabolic side effects and the importance of diet and exercise.
Mandatory Visualization
Caption: Comparative Signaling Pathways of Mesoridazine and Risperidone.
Caption: Proposed Experimental Workflow for a Comparative Side Effect Study.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. medworksmedia.com [medworksmedia.com]
- 3. Mesoridazine Side Effects: Common, Severe, Long Term [drugs.com]
- 4. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Risperidone-Induced Adverse Drug Reactions and Role of DRD2 (–141 C Ins/Del) and 5HTR2C (–759 C>T) Genetic Polymorphisms in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risperidone - Wikipedia [en.wikipedia.org]
- 7. Table 155, Evidence summary table: thioridazine versus risperidone – general adverse events - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Meta-Analysis of the Efficacy of Risperidone Treatment in Patients with First-Episode Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. QTc prolongation assessment in anticancer drug development: clinical and methodological issues - ecancer [ecancer.org]
- 12. altasciences.com [altasciences.com]
- 13. Methodological considerations in the design of trials for safety assessment of new drugs and chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VALIDITY OF OUTCOME MEASURES - Aripiprazole Prolonged Release Suspension for Injection (Abilify Maintena) (300 mg and 400 mg Vial) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. psychdb.com [psychdb.com]
- 16. simpleandpractical.com [simpleandpractical.com]
- 17. DSpace [wlv.openrepository.com]
- 18. Prolactin monitoring for patients on antipsychotic drugs: A narrative review of clinical relevance - Archives of Biological Psychiatry [archivesbiologicalpsychiatry.org]
- 19. Monitoring prolactin in patients taking antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tewv.nhs.uk [tewv.nhs.uk]
- 21. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic side effects of antipsychotic drugs in individuals with schizophrenia during medium- to long-term treatment: protocol for a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Mesoridazine on Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antagonistic effects of Mesoridazine (B118732) on serotonin (B10506) (5-HT) receptors. Through a detailed comparison with other atypical antipsychotics, supported by experimental data and protocols, this document serves as a valuable resource for researchers and professionals in the field of drug development and neuroscience. Mesoridazine, a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, has been historically used in the treatment of schizophrenia.[1] However, it was withdrawn from the US market in 2004 due to significant cardiac side effects. Despite its discontinuation, understanding its serotonergic activity remains crucial for the development of safer and more effective antipsychotic drugs.
Comparative Analysis of Serotonin Receptor Binding Affinities
The antagonistic effect of a drug at a specific receptor is primarily determined by its binding affinity. This is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of Mesoridazine and a selection of other atypical antipsychotics for various serotonin receptor subtypes. This data has been compiled from various in vitro radioligand binding assays.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| Mesoridazine | Moderate Affinity[1] | Moderate Affinity[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Risperidone | 420[2] | 0.2[2] | 50[2] | Data Not Available | Data Not Available | High Affinity[3] |
| Clozapine (B1669256) | Data Not Available | High Affinity[4] | High Affinity[5] | Low Nanomolar[6] | Potent Antagonist[7] | High Affinity[8] |
| Olanzapine (B1677200) | Data Not Available | 30-40 (IC50)[9] | 15 (Ki)[9] | 6.38 (pKB)[7] | 8.30 (pKi)[7] | Data Not Available |
| Ziprasidone | High Affinity[10] | High Affinity[10] | High Affinity[10] | Data Not Available | Data Not Available | Data Not Available |
| Aripiprazole | 1.7[11] | 3.4[11] | 15[11] | Data Not Available | Data Not Available | 39[11] |
| Lurasidone | 6.8[12] | 2.0[12] | 415[12] | Data Not Available | Data Not Available | 0.5[12] |
| Amisulpride | Low Affinity | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 11.5[13] |
Functional Antagonism at Serotonin Receptors
Beyond binding affinity, functional assays are essential to determine the pharmacological action of a compound at a receptor. These assays measure the ability of a drug to inhibit the downstream signaling cascade initiated by the natural ligand (serotonin). The half-maximal inhibitory concentration (IC50) is a common measure of a drug's antagonist potency, with lower values indicating greater potency.
The table below presents available functional data for Mesoridazine and its comparators. It is important to note that comprehensive functional data for Mesoridazine across all serotonin receptor subtypes is limited.
| Compound | 5-HT2A (IC50/pIC50/pKB) | 5-HT2C (IC50/pIC50) | 5-HT3 (Functional Assay) | 5-HT6 (pKB) | 5-HT7 (Functional Assay) |
| Mesoridazine | Moderate Antagonism[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Risperidone | 9.07 (pIC50)[5] | > Risperidone[5] | No significant inhibition[7] | Weak Antagonist[7] | Inactivating Antagonist[3] |
| Clozapine | Competitive Antagonist[5] | 7.19 (pIC50)[5] | Functional Antagonist[6] | 7.42[7] | Reactivates Risperidone-inactivated receptors[8] |
| Olanzapine | 30-40 nM (IC50)[9] | Potent Inhibition (Ki=15nM)[9] | Potent Antagonist (pKB=6.38)[7] | 7.38[7] | Data Not Available |
| Ziprasidone | Antagonist[10] | Antagonist[10] | Data Not Available | Weak Antagonist[7] | Data Not Available |
| Aripiprazole | Antagonist[11] | Partial Agonist[11] | Data Not Available | Data Not Available | Functional Antagonist[14] |
| Lurasidone | Antagonist[12] | Data Not Available | Data Not Available | Data Not Available | Antagonist[12] |
| Ketanserin | Potent Antagonist[15] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Accurate and reproducible data are the cornerstone of pharmacological research. Below are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell Membranes: Prepared from cells recombinantly expressing the human serotonin receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Ketanserin for 5-HT2A receptors).
-
Test Compound: Mesoridazine or other antipsychotics.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that also binds to the target receptor (e.g., serotonin).
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To quantify the amount of bound radioligand.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibration: Incubate the plate at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay Protocols
Functional assays assess the downstream consequences of receptor binding. The choice of assay depends on the signaling pathway of the specific receptor subtype.
1. cAMP Inhibition Assay (for Gi/o-coupled receptors like 5-HT1A)
Objective: To measure the inhibition of adenylyl cyclase activity upon receptor activation.
Procedure:
-
Cell Culture: Use cells stably expressing the human 5-HT1A receptor.
-
Assay Setup: Plate the cells and pre-incubate with varying concentrations of the antagonist (e.g., Mesoridazine).
-
Stimulation: Add a known concentration of a receptor agonist (e.g., serotonin) along with a stimulator of adenylyl cyclase (e.g., forskolin).
-
Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.[16]
2. Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A)
Objective: To measure the increase in intracellular calcium concentration upon receptor activation.
Procedure:
-
Cell Culture: Use cells stably expressing the human 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist.
-
Agonist Addition: Add a known concentration of a 5-HT2A receptor agonist (e.g., serotonin).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response and plot it against the antagonist concentration to calculate the IC50 value.[17][18]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Caption: Antagonism of the 5-HT2A receptor signaling cascade by Mesoridazine.
Caption: A generalized workflow for a radioligand binding assay.
Caption: Logical relationship of Mesoridazine's antagonistic effect.
Conclusion
The available data robustly validates the antagonistic effect of Mesoridazine at serotonin receptors, particularly the 5-HT2A subtype, where it exhibits moderate affinity and functional antagonism.[1] Its binding profile across various serotonin receptors, when compared to other atypical antipsychotics, reveals a complex interaction pattern. While its clinical use has been discontinued (B1498344) due to safety concerns, the study of Mesoridazine's serotonergic pharmacology provides valuable insights for the rational design of novel antipsychotic agents with improved efficacy and a more favorable side-effect profile. Further research to fully characterize its functional activity at a wider range of serotonin receptor subtypes would be beneficial for a complete understanding of its pharmacological footprint.
References
- 1. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Competitive antagonism of serotonin (5-HT)2C and 5-HT2A receptor-mediated phosphoinositide (PI) turnover by clozapine in the rat: a comparison to other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional antagonistic properties of clozapine at the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent antagonism of 5-HT(3) and 5-HT(6) receptors by olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine and other competitive antagonists reactivate risperidone-inactivated h5-HT7 receptors: radioligand binding and functional evidence for GPCR homodimer protomer interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Aripiprazole - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of the In-Vitro and In-Vivo Potency of Mesoridazine Besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo potency of Mesoridazine (B118732) Besylate, a phenothiazine (B1677639) antipsychotic, with other representative antipsychotic agents. The data presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of this compound.
Mesoridazine, a metabolite of thioridazine, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Its potency, both in laboratory assays and in living organisms, is a critical determinant of its therapeutic efficacy and side-effect profile. This guide will delve into the quantitative measures of this potency and provide the context of the experimental procedures used for these assessments.
In-Vitro and In-Vivo Potency: A Tabular Comparison
The following table summarizes the available quantitative data on the in-vitro and in-vivo potency of Mesoridazine Besylate compared to the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine (B1669256). This allows for a direct comparison of their pharmacological activity at their primary target and in a behavioral model predictive of antipsychotic efficacy.
| Drug | In-Vitro Potency (Dopamine D2 Receptor Binding Affinity, Ki) | In-Vivo Potency (Conditioned Avoidance Response, ED50) |
| This compound | < 3 nM (for two of its stereoisomers)[2] | Data not readily available in the form of a specific ED50 value. However, as a clinically effective antipsychotic, it is known to disrupt conditioned avoidance responding.[3] |
| Haloperidol | 0.89 nM[4] | 0.15 mg/kg (impaired acquisition in rats)[5] |
| Clozapine | ~75 nM (with [3H]raclopride as radioligand)[6] | 5 mg/kg (decreased avoidance in mice)[7] |
Note: The in-vitro potency is represented by the Ki value, which is the inhibition constant for ligand binding to the dopamine D2 receptor. A lower Ki value indicates a higher binding affinity. The in-vivo potency is represented by the ED50 value in the conditioned avoidance response (CAR) test, which is the dose required to produce a 50% effect in suppressing the conditioned response. A lower ED50 value indicates higher potency.
Experimental Protocols
A detailed understanding of the methodologies employed to determine these potency values is crucial for the accurate interpretation of the data.
In-Vitro Potency: Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from cultured cells (e.g., HEK293 cells).
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride) is used.
-
Competition Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound, Haloperidol, or Clozapine).
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In-Vivo Potency: Conditioned Avoidance Response (CAR) Test
Objective: To assess the antipsychotic potential of a test compound by measuring its ability to disrupt a learned avoidance response in an animal model.[3]
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the apparatus is typically a grid that can deliver a mild electric shock.
-
Conditioning Stimulus (CS): A neutral stimulus, such as a light or a tone, is presented.
-
Unconditioned Stimulus (US): A mild, aversive stimulus, such as a foot shock, is delivered through the floor grid.
-
Training (Acquisition): An animal (typically a rat) is placed in the shuttle box. The CS is presented for a short period, followed by the US. The animal learns to avoid the US by moving to the other compartment of the shuttle box during the presentation of the CS (the avoidance response). If the animal fails to move during the CS, it receives the US and can escape it by moving to the other compartment (the escape response).
-
Drug Administration: Once the animals have been trained to a stable level of avoidance responding, they are administered the test compound (this compound, Haloperidol, or Clozapine) at various doses.
-
Testing: The animals are then tested in the shuttle box. The number of successful avoidance responses and escape responses is recorded.
-
Data Analysis: The dose of the drug that produces a 50% reduction in the number of avoidance responses without significantly affecting the escape response is determined as the ED50.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.
References
- 1. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mesoridazine Besylate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Mesoridazine Besylate, a phenothiazine-class drug. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety standards.
This compound, formerly marketed as Serentil, is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2] However, due to its potential health hazards, it requires careful management as a non-controlled hazardous pharmaceutical waste. Safety Data Sheets (SDS) for Mesoridazine indicate that the compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[3] Therefore, standard disposal methods such as flushing or discarding in regular trash are strictly prohibited. The recommended disposal method is incineration at a permitted hazardous waste facility.
Key Data for this compound Disposal
For quick reference, the following table summarizes the essential data for the proper handling and disposal of this compound.
| Parameter | Value/Classification | Citation |
| DEA Controlled Substance | No | [1][2] |
| RCRA Hazardous Waste | Not explicitly listed, but should be managed as hazardous due to toxicity. | [4][5][6][7][8] |
| Primary Health Hazards | Harmful if swallowed, in contact with skin, or inhaled; causes serious eye irritation. | [3] |
| Recommended Disposal Method | Incineration at a permitted hazardous waste facility. | [9] |
| Prohibited Disposal Methods | Flushing down the drain, disposal in regular trash. | [10] |
Experimental Protocols for Waste Neutralization (Not Recommended)
While some chemical degradation methods for phenothiazines exist in research literature, in-lab neutralization of this compound waste is not recommended as a standard disposal procedure. The complexity and potential for hazardous byproducts necessitate that disposal be handled by a licensed and accredited waste management provider. The procedures outlined below are for informational purposes only and are not a substitute for professional disposal.
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound:
-
Segregation:
-
Isolate all waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips).
-
This waste must be segregated from non-hazardous laboratory trash.
-
-
Waste Container Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazards (e.g., "Toxic," "Harmful if Swallowed")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete inventory of the waste, including the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of pickup by the disposal vendor.
-
Retain all waste manifests and certificates of destruction provided by the contractor, in accordance with institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Drug Scheduling [dea.gov]
- 2. dea.gov [dea.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. safemgt.com [safemgt.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. nj.gov [nj.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Mesoridazine Besylate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mesoridazine Besylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent antipsychotic agent that requires careful handling due to its acute oral toxicity. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) Protocol
All personnel must use the following PPE when handling this compound. This is a mandatory requirement for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free, chemotherapy-rated gloves (tested to ASTM D6978 standard).[1][2] | Prevents skin contact and absorption.[3] Double gloving provides an additional barrier.[4] Powder-free gloves are recommended to avoid aerosolization and contamination of the work area.[3] |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs.[1][4] | Protects skin and personal clothing from contamination. The gown's cuffs should be tucked under the outer gloves.[4] |
| Eye Protection | Safety goggles with side shields or a face shield.[5] | Protects eyes from splashes and airborne particles.[3][6] |
| Respiratory Protection | A suitable respirator should be used, especially when handling powders or creating solutions.[5] An N-95 or N-100 particle mask is sufficient for most activities, but a chemical cartridge-type respirator is necessary for large spills.[3] | Prevents inhalation of the compound, which can be harmful.[5] |
| Additional PPE | Hair and shoe covers should be worn to prevent the spread of contamination.[3][6] | Reduces the risk of carrying contaminants outside of the designated handling area. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
Detailed Methodologies
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure adequate ventilation and containment.[5]
-
Don Full PPE: Before entering the designated area, put on all required PPE in the correct order.
-
Prepare Materials: All necessary equipment and reagents should be placed in the ventilated enclosure before handling the compound.
2. Handling:
-
Weighing and Transfer: Handle this compound as a solid in a well-ventilated area to avoid dust formation.[5] Use tools that minimize the generation of dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. If the liquid concentrate is used, it must be diluted. Take care to avoid skin contact with the liquid, as it can cause irritation.[7] If skin contact occurs, wash the area immediately with soap and water.[7]
-
Conduct Experiment: Perform all experimental procedures within the designated and contained area.
3. Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. This can be done by scrubbing with alcohol.
-
Spill Management: In case of a spill, evacuate the area and prevent further leakage if possible.[5] Absorb spills with an inert material such as diatomite or universal binders.[5] Dispose of the contaminated material as hazardous waste. For large spills, a chemical cartridge-type respirator is required.[3]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the gown and other protective equipment.
-
Waste Disposal: All disposable PPE and materials contaminated with this compound should be placed in a sealed plastic bag and disposed of as hazardous chemical waste.[4] For non-flushable medicines, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed container, and then throwing it in the trash.[8] However, for a laboratory setting, consult with your institution's environmental health and safety department for specific disposal protocols. Prior to any land disposal of waste residue, consult with environmental regulatory agencies for guidance.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. gerpac.eu [gerpac.eu]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Mesoridazine: MedlinePlus Drug Information [medlineplus.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
